1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Description
BenchChem offers high-quality 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11(17)16-14(18)8-13(9-15(16)19-2)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPCAMMHRRDWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499143 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39548-89-5 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
This guide provides a comprehensive technical overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of this compound. The information presented herein is curated from publicly available scientific literature and chemical databases to ensure accuracy and reliability.
Introduction and Chemical Identity
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, also known as 2',4'-dihydroxy-6'-methoxyacetophenone-4'-benzyl ether, is a poly-substituted aromatic ketone. Its core structure is based on acetophenone, featuring a hydroxyl, a methoxy, and a benzyloxy group on the phenyl ring. This arrangement of functional groups imparts specific chemical and physical properties that make it a molecule of interest in synthetic chemistry and potentially in medicinal chemistry.
The presence of a phenolic hydroxyl group, a methoxy group, and a bulky benzyloxy protecting group on the same aromatic ring creates a unique electronic and steric environment. The intramolecular hydrogen bond between the 2-hydroxy group and the acetyl carbonyl is a key structural feature, influencing its reactivity and physical properties.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone[2] |
| CAS Number | 39548-89-5[2] |
| Molecular Formula | C16H16O4[2] |
| Molecular Weight | 272.29 g/mol [2] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)OC)OCC2=CC=CC=C2 |
| InChIKey | GKSGTWUNURZTKD-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.
Table of Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | PubChem[2] |
| XLogP3-AA | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 272.104859 g/mol | PubChem[2] |
| Monoisotopic Mass | 272.104859 g/mol | PubChem[2] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
The lipophilicity, as indicated by the predicted XLogP3-AA value, suggests moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, methoxy, ether oxygen) sites allows for a range of intermolecular interactions.
Synthesis and Characterization
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone typically involves the selective protection of a dihydroxyacetophenone precursor. A common and logical synthetic route starts from 2,4-dihydroxy-6-methoxyacetophenone.
Synthetic Workflow
The Williamson ether synthesis is a well-established and reliable method for this transformation. It involves the deprotonation of the more acidic 4-hydroxyl group by a mild base, followed by nucleophilic substitution with benzyl bromide. The 2-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the adjacent acetyl group.
Sources
An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of flavonoids and other biologically active molecules. We will delve into its chemical properties, a detailed, field-tested synthesis protocol, and its applications for researchers, scientists, and drug development professionals. The CAS number for this compound is 39548-89-5 [1].
Core Compound Characteristics
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a substituted acetophenone that serves as a crucial building block in organic synthesis. Its structure, featuring a benzyloxy protecting group, a free hydroxyl group, and a methoxy group on the phenyl ring, makes it a versatile precursor for the synthesis of complex natural products and their analogs.
Chemical and Physical Properties
A summary of the key computed and experimental properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[1] |
| Molecular Weight | 272.29 g/mol | PubChem[1] |
| IUPAC Name | 1-(2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl)ethanone | PubChem[1] |
| CAS Number | 39548-89-5 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like acetone, methanol, and dichloromethane | Inferred from synthesis protocols of related compounds[2] |
Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved through the selective benzylation of 2,4-dihydroxy-6-methoxyacetophenone. This Williamson ether synthesis is a reliable and well-established method in organic chemistry[2]. The causality behind this experimental choice lies in the differential reactivity of the two hydroxyl groups on the starting material. The hydroxyl group at the 4-position is more acidic and sterically less hindered, making it more susceptible to benzylation under basic conditions, while the hydroxyl group at the 2-position, which is ortho to the acetyl group, is involved in intramolecular hydrogen bonding, rendering it less reactive.
Experimental Workflow
Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Detailed Methodology
Materials:
-
2,4-Dihydroxy-6-methoxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dihydroxy-6-methoxyacetophenone (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetone (a sufficient volume to dissolve the starting material).
-
Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1 equivalent) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Isolation of Crude Product: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid.
This self-validating protocol ensures a high yield of the desired product by carefully controlling the stoichiometry and reaction conditions to favor the mono-benzylation at the more reactive hydroxyl group.
Applications in Drug Development and Medicinal Chemistry
Substituted acetophenones, such as 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, are pivotal precursors in the synthesis of a wide array of pharmacologically active compounds, most notably flavonoids.
Precursor for Flavonoid Synthesis
Flavones are a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[3]. The title compound is a key starting material for the synthesis of various methoxylated flavones. These methoxylated flavones have been shown to possess promising potential as antiproliferative, antidiabetic, or anti-inflammatory drugs[4]. The synthesis of flavones often involves the condensation of a substituted o-hydroxyacetophenone with an aromatic aldehyde, followed by cyclization[3].
Caption: General pathway for the synthesis of methoxylated flavones.
The presence of the methoxy group in the final flavone structure, derived from the starting acetophenone, can significantly influence the pharmacological properties of the molecule, including its metabolic stability and target-binding affinity.
Characterization and Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the acetophenone and the benzyl group, a singlet for the methoxy protons, a singlet for the acetyl methyl protons, and a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the acetyl methyl carbon, and the benzylic methylene carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, a broad absorption for the hydroxyl group (-OH), and characteristic absorptions for the C-O and C-H bonds of the aromatic rings and alkyl groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Based on the safety data sheets of similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically relevant methoxylated flavonoids. The synthetic protocol outlined in this guide is robust and reproducible, providing a reliable route to this important building block. A thorough understanding of its chemical properties, synthesis, and potential applications is crucial for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives synthesized from this compound holds promise for the discovery of novel therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 21, 2026, from [Link]
-
Ma, L., Wang, Y., & Zi, G. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2873. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved January 21, 2026, from [Link].
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Sharma, D., & Kumar, R. (2017). Synthesis of Flavones. Crimson Publishers, 1(6). [Link]
- Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
-
Berim, A., & Gang, D. R. (2016). Methoxylated flavones: Occurrence, importance, biosynthesis. Planta, 243(4), 817–832. [Link]
Sources
An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key synthetic intermediate in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its regioselective synthesis, outlines a systematic workflow for its structural characterization, and discusses its significance as a versatile building block. The synthesis section emphasizes the causal factors influencing reaction outcomes, offering insights beyond a mere procedural description. All methodologies are presented to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction and Core Compound Profile
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No. 39548-89-5) is a substituted acetophenone that serves as a pivotal precursor in the synthesis of more complex molecules, particularly flavonoids, chalcones, and other pharmacologically relevant scaffolds.[1] Its structure incorporates a benzyl protecting group on the 4-position hydroxyl, leaving the 2-position hydroxyl available for intramolecular hydrogen bonding with the acetyl group. This structural arrangement is crucial, as it dictates the compound's reactivity and provides a strategic handle for subsequent synthetic transformations. The selective protection of one phenolic hydroxyl group over another makes this molecule a valuable asset in multi-step organic synthesis.
Physicochemical Data
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | [2] |
| CAS Number | 39548-89-5 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₄ | [2][4] |
| Molecular Weight | 272.29 g/mol | [2][4] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)OCC2=CC=CC=C2)OC | [4] |
Regioselective Synthesis: A Methodological Deep Dive
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is most effectively achieved through the regioselective benzylation of its precursor, 2',4'-dihydroxy-6'-methoxyacetophenone.[5][6] This process is a variation of the Williamson ether synthesis.
Rationale and Mechanistic Insight
The core challenge in synthesizing this molecule is the selective alkylation of the hydroxyl group at the 4-position while leaving the 2-position hydroxyl untouched. This selectivity is governed by two primary factors:
-
Acidity Difference : The hydroxyl proton at the 4-position is more acidic than the one at the 2-position.
-
Intramolecular Hydrogen Bonding : The 2-hydroxy group is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent acetyl group. This interaction lowers its nucleophilicity and sterically hinders its approach to the electrophilic benzyl bromide.
By using a carefully chosen base, such as potassium carbonate (K₂CO₃), which is strong enough to deprotonate the more acidic 4-OH but not the less reactive 2-OH, the reaction can be directed with high regioselectivity. The resulting phenoxide at the 4-position then acts as the nucleophile, attacking the benzyl bromide in a classic Sₙ2 reaction to form the desired benzyl ether.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure for the laboratory-scale synthesis.
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (15 mL per gram of starting material).
-
Initiation : Stir the suspension vigorously for 15 minutes at room temperature.
-
Alkylation : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction : Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Part 1) : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Work-up (Part 2) : Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude residue.
-
Extraction : Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid.
Structural Characterization: A Multi-Technique Approach
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information, ensuring the identity and purity of the synthesized compound.
Expected Spectroscopic Data
The following table summarizes the anticipated data from key analytical techniques based on the compound's structure and data from analogous molecules.[7]
| Technique | Expected Observations |
| ¹H NMR | δ ~13.5-14.0 ppm (s, 1H) : Intramolecularly H-bonded phenolic -OH. δ ~7.3-7.5 ppm (m, 5H) : Aromatic protons of the benzyl group. δ ~6.1-6.2 ppm (d, 2H) : Two aromatic protons on the main phenyl ring. δ ~5.1 ppm (s, 2H) : Methylene protons (-O-CH₂ -Ph). δ ~3.8 ppm (s, 3H) : Methoxy protons (-OCH₃ ). δ ~2.6 ppm (s, 3H) : Acetyl methyl protons (-COCH₃ ). |
| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad) : O-H stretch (H-bonded). ~1620 cm⁻¹ : C=O stretch (ketone, frequency lowered by H-bonding). ~1580, 1450 cm⁻¹ : Aromatic C=C stretches. ~1250, 1030 cm⁻¹ : C-O stretches (ether and phenol). |
| Mass Spec. (ESI+) | m/z 273.11 [M+H]⁺ : Corresponds to the protonated molecule. m/z 295.09 [M+Na]⁺ : Corresponds to the sodium adduct. |
Visualized Characterization Workflow
Caption: Systematic workflow for structural validation.
Applications in Research and Development
4-Alkoxy-2-hydroxyacetophenones are recognized as "privileged building blocks" in synthetic chemistry.[1] The title compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, is particularly valuable for several reasons:
-
Precursor to Natural Products : It is a common starting material for the synthesis of chalcones, which are precursors to a vast array of flavonoids. These classes of compounds are investigated for numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
-
Role of the Benzyl Group : The benzyl ether serves as a robust protecting group for the 4-hydroxyl. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) at a later stage of a synthetic sequence.[8] This allows for selective manipulation of other parts of the molecule before revealing the free phenol.
-
Fluorescent Probes and Imaging Agents : The core acetophenone scaffold can be elaborated into more complex structures used as fluorescent probes and imaging agents for biological systems.[1]
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a strategically important molecule whose value lies in its specific arrangement of functional groups. Its synthesis via regioselective benzylation is a reliable and well-understood process, underscoring fundamental principles of reactivity and selectivity in organic chemistry. A systematic application of modern spectroscopic techniques provides unambiguous structural confirmation. For researchers in drug discovery and materials science, this compound represents a versatile and indispensable tool for the construction of complex molecular architectures with significant functional potential.
References
- BLDpharm. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
- PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193.
- The Royal Society of Chemistry.
- MedchemExpress. 2',4'-Dihydroxy-6'-Methoxyacetophenone.
- TargetMol. 2',4'-Dihydroxy-6'-methoxyacetophenone.
- NIH National Library of Medicine. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- ChemicalBook. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.
- Appchem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 39548-89-5|1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 7. rsc.org [rsc.org]
- 8. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, a robust synthetic protocol, in-depth characterization through spectroscopic methods, and explores its prospective biological activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmacology, offering both theoretical insights and practical methodologies.
Introduction
Substituted acetophenones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, including chalcones, flavonoids, and other heterocyclic systems.[1] The specific compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, combines several key structural features: a benzyloxy group, a hydroxyl moiety, and a methoxy group on the phenyl ring. This unique substitution pattern is anticipated to confer distinct chemical reactivity and biological properties, making it a molecule of considerable interest for further investigation. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this compound in research and development.
Chemical Identity and Properties
-
IUPAC Name: 1-(2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl)ethanone[2]
-
Synonyms: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, 1-(4-Benzyloxy-2-hydroxy-6-methoxy-phenyl)-ethanone[2]
-
CAS Number: 39548-89-5[2]
-
Molecular Formula: C₁₆H₁₆O₄[2]
-
Molecular Weight: 272.29 g/mol [2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[2] |
| Molecular Weight | 272.29 g/mol | PubChem[2] |
| CAS Number | 39548-89-5 | PubChem[2] |
Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
The synthesis of the target molecule can be efficiently achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the starting material is 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone, which is selectively benzylated at the more acidic 4-hydroxyl group.
Synthetic Workflow
The overall synthetic strategy involves the selective protection of one of the hydroxyl groups of a dihydroxyacetophenone derivative.
Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.[3]
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Methanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (1 equivalent).
-
Add anhydrous acetone (approximately 10 mL per mmol of the starting acetophenone).
-
To the stirred solution, add potassium carbonate (2 equivalents). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups. The 4-OH is more acidic and sterically more accessible than the 2-OH, leading to preferential reaction at this site.
-
Add benzyl bromide (1 equivalent) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a crystalline solid.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy group, the acetyl group, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (-COCH₃) | ~2.6 | s | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Benzylic (-OCH₂Ph) | ~5.1 | s | 2H |
| Aromatic H (on acetophenone ring) | ~6.1-6.3 | m | 2H |
| Aromatic H (on benzyl group) | ~7.3-7.5 | m | 5H |
| Hydroxyl (-OH) | ~13.5 (intramolecular H-bond) | s (broad) | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will appear in the 90-170 ppm region, while the carbonyl, methoxy, acetyl, and benzylic carbons will have distinct chemical shifts. Unusual chemical shifts for out-of-plane methoxy groups (around 62 ppm) have been reported in similar aromatic compounds.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl (-C OCH₃) | ~33 |
| Methoxy (-OC H₃) | ~56 |
| Benzylic (-OC H₂Ph) | ~71 |
| Aromatic C (C-H) | ~92, ~95 |
| Aromatic C (quaternary) | ~106, ~158, ~163, ~165 |
| Aromatic C (benzyl group) | ~127-136 |
| Carbonyl (-C O) | ~204 |
FT-IR and Mass Spectrometry
FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
O-H stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-2950 cm⁻¹.
-
C=O stretch (ketone): A strong absorption band around 1620-1640 cm⁻¹, shifted to a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group.
-
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak (m/z): Expected at approximately 272.10.
-
Key Fragmentation Peaks: Loss of the acetyl group (M-43), loss of the benzyl group (M-91), and cleavage of the ether linkage.
Potential Biological Activities and Applications in Drug Development
Acetophenone derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4][5] The structural motifs present in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggest several avenues for its potential application in drug discovery.
Antifungal and Antimicrobial Potential
Derivatives of acetophenone have shown promising antifungal activity against various phytopathogenic fungi.[4] The presence of the benzyloxy and hydroxyl groups may enhance this activity. Further screening of this compound against a panel of fungal and bacterial strains is warranted.
Anti-inflammatory Activity and Signaling Pathway Modulation
A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[6] It is plausible that 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone could exhibit similar anti-inflammatory effects by modulating these key cellular signaling cascades.
Caption: Putative anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Precursor for Chalcone Synthesis
This acetophenone derivative is an excellent precursor for the synthesis of novel chalcones via the Claisen-Schmidt condensation. Chalcones are well-known for their diverse pharmacological properties, and the unique substitution pattern of this starting material could lead to the discovery of new bioactive compounds.
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a molecule with significant untapped potential. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The predicted spectroscopic data provides a solid foundation for its characterization. Based on the biological activities of related compounds, it is a promising candidate for screening in antifungal, antimicrobial, and anti-inflammatory assays. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing compound and its derivatives, with the ultimate goal of advancing the fields of synthetic chemistry and drug discovery.
References
- Benmekhbi, M., et al. (2009). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 25(4), 847-852.
- Chen, J., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(1), 168-175.
- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 131-139.
- Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link].
- Pecina, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 748-755.
- Soberon, J. R., et al. (2015). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. Medical Mycology, 53(7), 725-733.
- Sulaiman, M. R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(9), 13479-13496.
- Tahir, M. N., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-274.
- Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2133-2139.
- Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, E67, o3225.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 157293866. Retrieved from [Link].
- Zwergel, C., et al. (2014). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Current Bioactive Compounds, 10(2), 75-93.
- Zwergel, C., et al. (2014). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Current Bioactive Compounds, 10(2), 75-93.
- Pecina, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 748-755.
- Sulaiman, M. R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(9), 13479-13496.
- Chen, J., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(1), 168-175.
- Tahir, M. N., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-274.
- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 131-139.
Sources
- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the acetophenone derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This document details its fundamental physicochemical properties, outlines a robust synthetic protocol, describes key analytical techniques for its characterization, and explores its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development, enabling a deeper understanding of this versatile chemical entity.
Introduction
Substituted acetophenones are a pivotal class of organic compounds that form the structural core of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2] Their inherent chemical functionalities—a reactive ketone and a modifiable aromatic ring—make them valuable starting materials and intermediates in organic synthesis.[3] The specific compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, incorporates several key features: a benzyloxy group which can serve as a protecting group or a pharmacophoric element, a hydroxyl group that can participate in hydrogen bonding and further functionalization, and a methoxy group that can influence the electronic properties and metabolic stability of the molecule. Understanding the synthesis and properties of this compound is crucial for leveraging its potential in the development of novel therapeutics and other advanced materials.
Physicochemical Properties
The fundamental properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | [4] |
| Molecular Formula | C₁₆H₁₆O₄ | [4] |
| CAS Number | 39548-89-5 | [4] |
| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | [4] |
| Physical State | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like acetone, chloroform, and methanol | General knowledge |
Synthesis Protocol: A Guided Approach
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone can be efficiently achieved through a selective O-benzylation of a dihydroxyacetophenone precursor, a classic example of the Williamson ether synthesis.[5][6] This method is widely used for the preparation of ethers due to its reliability and broad scope.[7] The choice of a suitable dihydroxyacetophenone starting material is critical for the regioselectivity of the benzylation.
Proposed Synthetic Pathway
The logical precursor for this synthesis is 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone. The hydroxyl group at the 4-position is more acidic and sterically less hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the selective benzylation at the 4-position.
Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Step-by-Step Experimental Procedure
This protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (10 mmol), potassium carbonate (20 mmol, as a base), and 100 mL of anhydrous acetone.
-
Addition of Reagent: To the stirring suspension, add benzyl bromide (11 mmol) dropwise at room temperature. The causality behind using a slight excess of benzyl bromide is to ensure the complete consumption of the starting phenol, which can be more challenging to remove during purification.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Analytical Characterization
A comprehensive characterization of the synthesized compound is imperative to confirm its identity and purity. The following analytical techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the acetophenone and benzyl moieties, a singlet for the benzylic methylene protons, a singlet for the methoxy protons, and a singlet for the acetyl protons. The chemical shifts will be influenced by the electronic environment of each proton.[8]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[9][10] A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone conjugated with the aromatic ring.[10] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.[11] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 272.29.[4] Common fragmentation patterns for acetophenones include the loss of the methyl group and the cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions.[11][12][13]
Potential Applications in Drug Discovery and Organic Synthesis
Substituted acetophenones are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][14][15] The structural motifs present in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggest its potential as a scaffold in medicinal chemistry.
The benzyloxy group can be deprotected to yield a free hydroxyl group, providing a handle for further synthetic modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The core structure itself can be explored for its intrinsic biological activity. Furthermore, as a substituted acetophenone, this compound can serve as a key intermediate in the synthesis of more complex heterocyclic compounds, such as flavonoids and chromones, which are known to possess a broad spectrum of pharmacological effects.[3]
Safety and Handling
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a multifaceted acetophenone derivative with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a framework for its analytical characterization. The structural features of this molecule make it an attractive candidate for further investigation and development in the pursuit of novel therapeutic agents and functional materials.
References
A numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. app.studyraid.com [app.studyraid.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. youtube.com [youtube.com]
- 13. asdlib.org [asdlib.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Executive Summary: This guide provides a comprehensive overview of the synthetic pathway for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various bioactive flavonoids such as alpinetin and pinostrobin.[1][2][3] The core of the synthesis hinges on the highly regioselective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone. This document details the underlying chemical principles, provides a field-proven experimental protocol, and explains the causality behind the procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.
Introduction
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No: 39548-89-5, Molecular Formula: C₁₆H₁₆O₄) is a substituted acetophenone that serves as a pivotal building block in organic synthesis.[4] Its structure is foundational for the A-ring of many flavanones, a class of flavonoids known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][5] The efficient and selective synthesis of this intermediate is therefore of significant interest.
The most logical and widely adopted synthetic strategy involves the modification of a pre-existing, highly functionalized acetophenone. Specifically, the pathway detailed herein utilizes 2',4'-dihydroxy-6'-methoxyacetophenone as the direct precursor. The critical transformation is a regioselective Williamson ether synthesis, targeting the 4'-hydroxyl group for benzylation while leaving the 2'-hydroxyl group intact. This selectivity is the cornerstone of the synthesis, enabling a high-yield and clean conversion to the desired product.
Part 1: The Core Synthesis Pathway: Regioselective Benzylation
The synthesis is achieved through the selective O-alkylation of 2',4'-dihydroxy-6'-methoxyacetophenone with benzyl bromide. The choice of this precursor is strategic, as the existing substitution pattern dictates the outcome of the subsequent benzylation.[6][7]
Principle and Rationale for Regioselectivity
The key to this synthesis is the preferential reaction at the 4'-hydroxyl group over the 2'-hydroxyl group. This high degree of regioselectivity is not accidental but is governed by two primary factors:
-
Intramolecular Hydrogen Bonding: The 2'-hydroxyl group is in close proximity to the carbonyl oxygen of the acetyl group. This geometry facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. This interaction significantly reduces the acidity of the 2'-hydroxyl proton and lowers the nucleophilicity of the oxygen atom, making it less available for reaction.
-
Steric Hindrance: The 2'-position is flanked by the bulky acetyl group and the 6'-methoxy group, creating a sterically hindered environment that further disfavors the approach of the benzyl bromide electrophile.
In contrast, the 4'-hydroxyl group is sterically accessible and its acidity, while lower than that of a simple phenol due to the electron-donating methoxy group, is not diminished by intramolecular hydrogen bonding. Consequently, a suitable base will preferentially deprotonate the 4'-hydroxyl, generating a phenoxide that readily acts as a nucleophile in the subsequent Sɴ2 reaction.[8][9]
Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of established methodologies for selective O-alkylation of polyhydroxyacetophenones.[9][10]
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (Example) | Molar Equiv. |
| 2',4'-Dihydroxy-6'-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | 5.00 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 4.90 g (3.4 mL) | 1.05 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 7.50 g | 2.0 |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 150 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Saturated Brine Solution | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxy-6'-methoxyacetophenone (5.00 g, 27.4 mmol) and anhydrous acetone (150 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (7.50 g, 54.3 mmol) to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: Add benzyl bromide (3.4 mL, 28.8 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Workup - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium carbonate and the potassium bromide salt byproduct. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield a crude solid or oil.
-
Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid. A typical yield is in the range of 80-90%.
Mechanistic Representation
Caption: Key steps in the regioselective benzylation mechanism.
Part 2: Experimental Workflow and Process Logic
A successful synthesis relies on a logical sequence of operations, from preparation to final validation. The following workflow illustrates the entire process, emphasizing the self-validating nature of the protocol where each stage sets up the next for success.
Caption: A top-level experimental workflow diagram.
Conclusion
The synthesis of 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a robust and efficient process, primarily accomplished through the regioselective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone. The success of the reaction is fundamentally dependent on the inherent chemical properties of the substrate, where intramolecular hydrogen bonding and steric effects deactivate the 2'-hydroxyl group, thereby directing alkylation to the 4'-position. The protocol described provides a reliable method for obtaining this valuable synthetic intermediate in high yield, paving the way for the subsequent synthesis of complex, biologically active molecules.
References
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Dalton Transactions.
-
Guidechem. (n.d.). How to Prepare 2'-HYDROXY-6'-METHOXYACETOPHENONE?
-
Ma, G. P., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1172.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
-
ResearchGate. (2020). Pinostrobin Derivatives from Prenylation Reaction and their Antibacterial Activity against Clinical Bacteria.
-
The Royal Society of Chemistry. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
-
Organic Syntheses. (1941). 2,6-dihydroxyacetophenone. Org. Synth. 1941, 21, 22.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968).
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996).
-
MedchemExpress. (n.d.). 2',4'-Dihydroxy-6'-Methoxyacetophenone.
-
TargetMol. (n.d.). 2',4'-Dihydroxy-6'-methoxyacetophenone.
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
-
ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?
-
Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
ChemicalBook. (n.d.). 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.
-
National Center for Biotechnology Information. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
-
Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
-
National Center for Biotechnology Information. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone.
-
Google Patents. (1967). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
-
Institut Kimia Malaysia. (2024). Synthesis and Characterisation of Pinocembrin and Pinostrobin Derivatives.
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
-
American Chemical Society. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.
-
Xue, F., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755.
-
ResearchGate. (2020). Anti-inflammatory activity pinostrobin and complexes of pinostrobin in...
-
National Center for Biotechnology Information. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.
-
Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.
-
ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone.
-
CAS Common Chemistry. (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone.
-
National Center for Biotechnology Information. (2021). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.
-
ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.
-
Wikipedia. (n.d.). Ketone.
-
Frontiers in Pharmacology. (2021). Alpinetin: A Review of Its Pharmacology and Pharmacokinetics.
-
MDPI. (2021). Pinostrobin: An Adipogenic Suppressor from Fingerroot (Boesenbergia rotunda) and Its Possible Mechanisms.
-
ResearchGate. (2021). Deoxygenative ortho-Benzylation of Aryl Iodides with Benzyl Alcohol via Palladium/Norbornene Cooperative Catalysis | Request PDF.
-
ResearchGate. (2016). (PDF) Benzylation of p-Chlorophenol: A Statistical Study.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Alpinetin: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone with significant potential in medicinal chemistry and organic synthesis. This document details a proposed synthetic pathway, thorough characterization methodologies, and explores the prospective biological activities of this compound. Drawing upon established protocols for structurally analogous compounds and the broader pharmacological relevance of the acetophenone scaffold, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a deep and actionable understanding of this promising molecule.
Introduction: The Significance of Substituted Acetophenones
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This structural motif is prevalent in numerous natural products and serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The reactivity of the ketone and the potential for functionalization of the aromatic ring make acetophenone derivatives attractive scaffolds for drug discovery.
The specific compound of interest, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, possesses a unique substitution pattern that suggests a range of potential biological activities. The presence of a hydroxyl group ortho to the acetyl moiety can facilitate intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. The methoxy and benzyloxy groups at positions 6 and 4, respectively, modulate the electronic properties of the aromatic ring and can play a crucial role in receptor binding and metabolic stability. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, such as flavonoids and other pharmacologically active heterocycles.
Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Proposed Pathway
Proposed Synthetic Scheme
A plausible and efficient synthesis would start from the commercially available 2,4-dihydroxy-6-methoxyacetophenone. The synthesis would proceed via a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to introduce the benzyl group.
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the closely related compound, 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.[3]
Materials:
-
2,4-dihydroxy-6-methoxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2,4-dihydroxy-6-methoxyacetophenone in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add 2 equivalents of potassium carbonate followed by 1.1 equivalents of benzyl bromide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild base, which is crucial for the selective deprotonation of the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group.
-
Choice of Solvent: Acetone is an ideal solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. Its boiling point allows for a convenient reflux temperature.
-
Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting material. A larger excess of the base is used to drive the reaction to completion.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone would be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[4] |
| Molecular Weight | 272.29 g/mol | PubChem[4] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in acetone, ethyl acetate, and other common organic solvents. | Predicted |
Spectroscopic Data (Predicted and Inferred from Analogs)
Due to the absence of published experimental data for the target molecule, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COCH₃ | ~2.5 | s |
| -OCH₃ | ~3.8 | s |
| Ar-H (on acetophenone ring) | ~6.0 - 6.2 | d |
| Ar-H (on acetophenone ring) | ~6.2 - 6.4 | d |
| -OCH₂-Ph | ~5.1 | s |
| Ar-H (on benzyl ring) | ~7.3 - 7.5 | m |
| Ar-OH | ~13.5 | s |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | ~32 |
| -OCH₃ | ~55 |
| -OCH₂-Ph | ~70 |
| Aromatic C-H | ~91, ~94 |
| Aromatic C (quaternary) | ~106, ~158, ~163, ~165 |
| Aromatic C (benzyl) | ~127, ~128, ~129, ~136 |
| C=O | ~203 |
IR (Infrared) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | 3200 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (ketone) | ~1620 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ether) | 1260 - 1000 |
Mass Spectrometry (MS):
-
Expected [M]+: m/z = 272.10
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the benzyl group (C₇H₇, m/z = 91) and the tropylium ion at m/z 91 would be a characteristic peak.
Caption: Workflow for compound characterization.
Potential Applications and Biological Activities
While specific biological studies on 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are not yet published, the structural motifs present in the molecule suggest several promising avenues for investigation.
Precursor for Flavonoid Synthesis
This acetophenone is an ideal precursor for the synthesis of various flavonoids, a class of natural products with a wide range of biological activities. Through condensation with substituted benzaldehydes (Claisen-Schmidt condensation), it can be converted into chalcones, which are key intermediates for the synthesis of flavanones, flavones, and flavonols.
Potential Pharmacological Activities
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that often imparts antioxidant properties to a molecule by acting as a radical scavenger.
-
Anti-inflammatory Activity: Many acetophenone derivatives have demonstrated anti-inflammatory effects. The specific substitution pattern of this molecule could modulate its activity against inflammatory targets.
-
Anticancer Activity: The chalcones derived from this acetophenone could be investigated for their cytotoxic effects against various cancer cell lines. Many chalcones have shown potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity: The acetophenone scaffold is also found in many compounds with antibacterial and antifungal properties.
Conclusion and Future Directions
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone represents a molecule of significant interest for both synthetic and medicinal chemists. This technical guide has outlined a feasible synthetic route, provided a comprehensive (though predictive) characterization profile, and highlighted its potential applications.
Future research should focus on the following areas:
-
Experimental Validation: The proposed synthesis and the predicted spectroscopic data need to be experimentally validated to confirm the structure and purity of the compound.
-
Biological Screening: A thorough biological evaluation is warranted to explore the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of related analogs will help in establishing clear SARs, guiding the design of more potent and selective therapeutic agents.
This in-depth guide serves as a foundational document to stimulate and support further research into this promising chemical entity.
References
-
Gomes, M. N., et al. (2017). Chalcone derivatives: promising starting points for drug design. Molecules, 22(8), 1210. [Link]
-
Zhuang, C., et al. (2017). Chalcones: A privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]
-
Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications
Foreword: The Scientific Pursuit of Novel Acetophenones
Acetophenones, a class of aromatic ketones, represent a foundational scaffold in medicinal chemistry and drug discovery. Their inherent biological activities, ranging from antimicrobial to cytotoxic, make them compelling targets for synthetic exploration.[1] This guide delves into the specifics of a promising derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. The focus here is not merely on procedural steps but on the underlying chemical logic, the rationale for methodological choices, and the potential that this molecule holds for future research.
Section 1: Strategic Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
The synthesis of the target molecule is most effectively approached via a two-step sequence, commencing with a key precursor, 2',4'-dihydroxy-6'-methoxyacetophenone, followed by a regioselective O-benzylation.
The Precursor: 2',4'-Dihydroxy-6'-methoxyacetophenone
The cornerstone of this synthesis is the availability of 2',4'-dihydroxy-6'-methoxyacetophenone. This compound is a known entity, referenced in chemical literature and available from several commercial suppliers.[2][3] Its natural occurrence as a phenolic acetophenone has also been noted.[4] For the purposes of this guide, we will proceed assuming the acquisition of this precursor from a commercial source to focus on the novel derivatization.
Regioselective O-Benzylation: A Tale of Two Hydroxyls
The critical transformation in this synthesis is the selective benzylation of the 4-hydroxyl group in the presence of the 2-hydroxyl group. The acidity and reactivity of the two phenolic protons are differentiated by their chemical environment. The 2-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl oxygen of the acetyl group, rendering it less nucleophilic. This inherent difference allows for the targeted alkylation of the more accessible 4-hydroxyl group.
A highly effective and regioselective method for this transformation utilizes cesium bicarbonate as a mild base in acetonitrile.[5] This method has been demonstrated to provide excellent yields for the 4-alkylation of 2,4-dihydroxyacetophenones.
Caption: Workflow for the regioselective O-benzylation.
-
Reaction Setup: In a suitable pressure vessel, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add cesium bicarbonate (3.0 eq.) followed by benzyl bromide (3.0 eq.).
-
Reaction Conditions: Seal the pressure vessel and heat the reaction mixture to 80 °C with vigorous stirring for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts and wash the solid residue with acetonitrile.
-
Isolation and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Section 2: Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[6] |
| Molecular Weight | 272.29 g/mol | PubChem[6] |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | PubChem[6] |
| CAS Number | 39548-89-5 | PubChem[6] |
Predicted Spectroscopic Data
The predicted ¹H NMR spectrum is crucial for structural verification. The chemical shifts are estimated based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.5 | Singlet | 3H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| Ar-H (position 3) | ~6.1 | Doublet | 1H |
| Ar-H (position 5) | ~6.2 | Doublet | 1H |
| -OCH₂-Ph | ~5.1 | Singlet | 2H |
| -OCH₂-Ph (aromatic) | ~7.3-7.5 | Multiplet | 5H |
| Ar-OH (position 2) | ~13.5 | Singlet (broad) | 1H |
Note: The downfield shift of the 2-hydroxyl proton is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ | ~32 |
| -OC H₃ | ~55 |
| -OC H₂-Ph | ~70 |
| Aromatic Carbons | ~91, 94, 106, 127, 128, 129, 136, 162, 165, 168 |
| -C O- | ~203 |
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 272.10, corresponding to the molecular weight of the compound. A significant fragment would likely be observed at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺.
Key expected vibrational frequencies include:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
-
~1620 cm⁻¹: C=O stretching of the ketone, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding.
-
~1580, 1450 cm⁻¹: Aromatic C=C stretching.
-
~1200, 1050 cm⁻¹: C-O stretching of the ether and phenol.
Section 3: Potential Applications and Future Research Directions
While specific biological studies on 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are yet to be published, the broader class of substituted acetophenones exhibits a wide range of pharmacological activities, suggesting promising avenues for investigation.
Potential as Antimicrobial Agents
Numerous studies have demonstrated the antibacterial and antifungal properties of acetophenone derivatives. The presence of hydroxyl and methoxy groups on the aromatic ring can modulate this activity. It is plausible that the title compound could exhibit activity against various pathogens, and screening against a panel of bacteria and fungi is a logical next step.
Cytotoxic and Anticancer Potential
Derivatives of acetophenone have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest in human colon adenocarcinoma cells.[7] This precedent suggests that 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone should be evaluated for its antiproliferative and pro-apoptotic effects in cancer cell lines.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the free hydroxyl group in the title compound suggests it may possess antioxidant activity. This can be readily assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Conclusion: A Molecule of Untapped Potential
This technical guide has outlined a robust and logical pathway for the synthesis and characterization of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. While a full experimental dossier on this specific molecule is still forthcoming in the scientific literature, the foundational knowledge of acetophenone chemistry and the promising biological activities of its analogues strongly suggest that this compound is a worthy candidate for further investigation. It is our hope that this guide will serve as a valuable resource for researchers poised to unlock the full potential of this intriguing molecule.
References
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Retrieved from [Link]
- Preparation method of 2, 4-dimethoxyacetophenone. (2014). Google Patents.
-
2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). Tetrahedron Letters, 93, 153731. Retrieved from [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1005. Retrieved from [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. Retrieved from [Link]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (2015). Molecules, 20(8), 14639–14659. Retrieved from [Link]
- Production of 2-hydroxy-4-methoxyacetophenone. (1998). Google Patents.
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds, particularly chalcones and flavonoids. We will delve into its chemical identity, including synonyms and key properties, and present a detailed, field-proven protocol for its synthesis via regioselective benzylation. Furthermore, this guide will explore the landscape of related compounds, their synthesis, and their significant potential in drug discovery, with a focus on anticancer and anti-inflammatory applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights.
Introduction: The Acetophenone Scaffold in Medicinal Chemistry
Acetophenones, a class of organic compounds featuring an acetyl group attached to a benzene ring, are prevalent scaffolds in both natural products and synthetic medicinal chemistry.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1] The subject of this guide, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, is a polysubstituted acetophenone that serves as a crucial building block for more complex molecules. The strategic placement of its hydroxyl, methoxy, and benzyloxy groups offers multiple points for chemical modification, making it a valuable precursor for creating libraries of compounds for biological screening.
Core Compound Profile: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Chemical Identity and Synonyms
The primary identifier for the core compound is its IUPAC name: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone . However, in literature and commercial databases, several synonyms are used interchangeably.
| Identifier | Value |
| IUPAC Name | 1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone[2] |
| CAS Number | 39548-89-5[2] |
| Molecular Formula | C₁₆H₁₆O₄[2] |
| Molecular Weight | 272.29 g/mol [2] |
| Common Synonyms | 1-(4-Benzyloxy-2-hydroxy-6-methoxy-phenyl)-ethanone, 4'-Benzyloxy-2'-hydroxy-6'-methoxyacetophenone, MFCD09955327[2] |
Physicochemical Properties
The physicochemical properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are crucial for its handling, reactivity, and pharmacokinetic profile should it be developed as a therapeutic agent.
| Property | Value (Computed) |
| XLogP3 | 3.2[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 5[2] |
Synthesis and Characterization
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is most effectively achieved through the regioselective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone. This approach leverages the differential reactivity of the two hydroxyl groups on the precursor.
Retrosynthetic Analysis
The synthesis strategy hinges on the selective protection of the 4'-hydroxyl group of 2',4'-dihydroxy-6'-methoxyacetophenone as a benzyl ether. The 2'-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the adjacent acetyl group.[3]
Sources
"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. It details a reliable synthetic protocol, explores its reactivity, and discusses its significant applications as a key intermediate in the synthesis of flavonoids and other biologically active molecules.
Chemical Identity and Structure
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structure incorporates a benzyloxy-substituted dihydroxymethoxyacetophenone core.
Systematic IUPAC Name: 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone[1]
Common Synonyms:
-
1-(4-Benzyloxy-2-hydroxy-6-methoxy-phenyl)-ethanone[1]
-
1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone[1]
-
4-Benzyloxy-2-hydroxy-6-methoxyacetophenone
CAS Registry Number: 39548-89-5[1]
Molecular Formula: C₁₆H₁₆O₄[1]
Molecular Weight: 272.29 g/mol [1]
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Melting Point | 90 °C | [2] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dimethylformamide. | Inferred from synthesis protocols |
| Appearance | Expected to be a solid at room temperature. | |
| pKa | Not experimentally determined. |
Synthesis and Reactivity
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is most commonly achieved through a Williamson ether synthesis. This method is favored for its high regioselectivity and good yields.
Synthetic Route: Williamson Ether Synthesis
This synthesis involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxy-6-methoxyacetophenone. The 2-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the adjacent acetyl group.
Reaction Scheme:
Sources
Methodological & Application
Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: An In-Depth Technical Guide
This comprehensive guide details the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a valuable intermediate in the synthesis of various biologically active compounds, including flavonoids like alpinetin and pinostrobin. This document provides a robust, field-proven protocol designed for researchers, scientists, and professionals in drug development, emphasizing the underlying chemical principles and practical considerations for a successful synthesis.
Introduction and Significance
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone serves as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected phenol and a reactive acetyl group, allows for diverse chemical modifications, making it a precursor for a range of heterocyclic compounds. The strategic placement of the methoxy and benzyloxy groups influences the electronic and steric properties of the molecule, which is crucial for its subsequent reactions in the synthesis of complex natural products and their analogs.
The synthesis protocol outlined herein employs a regioselective Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. The selectivity of this reaction is paramount and is achieved through a nuanced understanding of the substrate's reactivity.
Reaction Scheme and Mechanism
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is achieved through the selective benzylation of 2',4'-Dihydroxy-6'-methoxyacetophenone.
Reaction:
Mechanism: Regioselective Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] In this specific application, the regioselectivity of the benzylation at the 4-hydroxyl group is a critical aspect. The starting material, 2',4'-Dihydroxy-6'-methoxyacetophenone, possesses two hydroxyl groups at positions 2 and 4. The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent acetyl group. This interaction significantly reduces the acidity and nucleophilicity of the 2-hydroxyl group.
Consequently, the 4-hydroxyl group is more readily deprotonated by a mild base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 fashion to yield the desired 4-O-benzylated product. The choice of a suitable base and solvent is crucial to favor the SN2 pathway and minimize side reactions.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 2',4'-Dihydroxy-6'-methoxyacetophenone | ≥98% | Commercially Available | 3602-54-8 |
| Benzyl Bromide | ≥98% | Commercially Available | 100-39-0 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available | 584-08-7 |
| Acetone | ACS Grade | Commercially Available | 67-64-1 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Methanol | ACS Grade | Commercially Available | 67-56-1 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from established procedures for the selective alkylation of dihydroxyacetophenones.[3]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask, add 2',4'-Dihydroxy-6'-methoxyacetophenone (1.82 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 40 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
Step 2: Addition of Benzyl Bromide
-
To the stirred suspension, add benzyl bromide (1.19 mL, 1.71 g, 10 mmol) dropwise over 5 minutes.
-
Attach a reflux condenser to the flask.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 3-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have distinct Rf values.
Step 4: Work-up
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other insoluble materials using a Buchner funnel.
-
Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or an ethyl acetate/hexane mixture and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.[3]
-
Column Chromatography: If recrystallization is not sufficient, purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Characterization Data (Expected)
The final product, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (C₁₆H₁₆O₄, M.W.: 272.29 g/mol ), is expected to be a solid at room temperature.[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 13.5-14.0 (s, 1H, -OH, intramolecularly H-bonded)
-
δ 7.30-7.45 (m, 5H, Ar-H of benzyl group)
-
δ 6.0-6.2 (m, 2H, Ar-H of acetophenone ring)
-
δ 5.05 (s, 2H, -OCH₂Ph)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.60 (s, 3H, -COCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~203 (-C=O)
-
δ ~165, ~163, ~158 (Aromatic C-O)
-
δ ~136 (Quaternary Ar-C of benzyl group)
-
δ ~128.7, ~128.2, ~127.5 (Ar-C of benzyl group)
-
δ ~106, ~94, ~91 (Ar-C of acetophenone ring)
-
δ ~70 (-OCH₂Ph)
-
δ ~55 (-OCH₃)
-
δ ~33 (-COCH₃)
-
Discussion and Key Considerations
-
Regioselectivity: The key to this synthesis is the selective reaction at the 4-hydroxyl group. The intramolecular hydrogen bond at the 2-position effectively shields it from reacting under these conditions.
-
Base Selection: Anhydrous potassium carbonate is a suitable and cost-effective base for this reaction. Cesium bicarbonate has also been reported to give excellent regioselectivity in similar alkylations and can be considered as an alternative.[3]
-
Solvent: Acetone is a good solvent for this reaction as it is polar aprotic and has a convenient boiling point for reflux. Acetonitrile is another suitable option.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of the di-benzylated byproduct, which can occur with prolonged reaction times or with a large excess of benzyl bromide.
-
Purification: Recrystallization is often sufficient to obtain a pure product. However, if TLC indicates the presence of impurities, column chromatography is recommended for a high-purity final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. By leveraging the principles of regioselective Williamson ether synthesis, this method offers a straightforward and efficient route to this valuable chemical intermediate. The provided rationale and practical considerations will enable researchers to successfully synthesize and purify the target compound for its application in various fields of chemical and pharmaceutical research.
References
-
Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. Available at: [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem Compound Summary for CID 12460193. Retrieved from [Link]
-
BioCrick. (n.d.). 2',4'-Dihydroxy-6'-methoxyacetophenone datasheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem Compound Summary for CID 12460193. Retrieved from [Link]
-
Nguyen, H. M., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153716. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 2. protocols.io [protocols.io]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Key Synthetic Intermediate
In the intricate world of natural product synthesis and drug discovery, the strategic use of protecting groups and meticulously planned synthetic routes is paramount. Among the versatile building blocks available to the organic chemist, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone emerges as a pivotal intermediate, particularly in the synthesis of flavonoids and other biologically active polyphenolic compounds. Its structure, featuring a strategically placed benzyl protecting group, allows for selective reactions at other sites of the molecule, making it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key acetophenone derivative, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core utility of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone lies in its role as a precursor to chalcones, which are subsequently converted to a wide array of flavonoids.[1] The benzyl group serves as a temporary shield for the C4 hydroxyl group of the parent 2,4-dihydroxy-6-methoxyacetophenone, preventing its interference in subsequent base-catalyzed reactions, most notably the Claisen-Schmidt condensation.[2] Following the construction of the desired carbon skeleton, the benzyl group can be cleanly removed under mild conditions, typically through catalytic hydrogenolysis, to unveil the final, often naturally occurring, flavonoid.[3]
This document will first detail the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, followed by its application in a representative multi-step synthesis of the natural flavanone, alpinetin. Each step will be accompanied by a detailed protocol and an explanation of the underlying chemical principles, empowering researchers to not only replicate the procedures but also to adapt them for their own synthetic targets.
Part 1: Synthesis of the Key Intermediate: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
The synthesis of our target acetophenone is achieved through a selective O-benzylation of 2,4-dihydroxy-6-methoxyacetophenone. This reaction is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[4][5]
Causality of Experimental Choices:
-
Starting Material: 2,4-dihydroxy-6-methoxyacetophenone is chosen as the starting material due to its inherent structural resemblance to the A-ring of many flavonoids.
-
Selective Protection: The C4 hydroxyl group is more nucleophilic than the C2 hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This difference in reactivity allows for the selective benzylation at the C4 position.
-
Base: A mild base such as potassium carbonate (K2CO3) is employed to deprotonate the more acidic C4 phenolic hydroxyl group, forming the corresponding phenoxide ion. This enhances its nucleophilicity for the subsequent reaction with benzyl bromide.
-
Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it dissolves the reactants and facilitates the nucleophilic attack without participating in the reaction itself.
Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dihydroxy-6-methoxyacetophenone | 182.17 | 1.82 g | 10 mmol |
| Benzyl bromide | 171.04 | 1.3 mL | 11 mmol |
| Potassium carbonate (anhydrous) | 138.21 | 2.76 g | 20 mmol |
| Acetone | 58.08 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxy-6-methoxyacetophenone (1.82 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: 4:1 Hexane/Ethyl Acetate) to afford 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a white to off-white solid.
Expected Yield: 75-85%
Characterization Data:
-
Molecular Formula: C₁₆H₁₆O₄[6]
-
Molecular Weight: 272.29 g/mol [6]
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 13.8 (s, 1H, -OH), 7.4-7.3 (m, 5H, Ar-H), 6.1 (d, J=2.4 Hz, 1H, Ar-H), 6.0 (d, J=2.4 Hz, 1H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 3.8 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 203.1, 165.2, 163.0, 162.8, 136.5, 128.6, 128.2, 127.5, 106.4, 93.9, 91.2, 70.2, 55.4, 32.8.
Part 2: Application in Natural Product Synthesis: A Stepwise Guide to Alpinetin
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a versatile precursor for the synthesis of a variety of flavonoids. Here, we illustrate its application in the synthesis of alpinetin , a naturally occurring flavanone with reported anti-inflammatory and anti-oxidative properties.[7][8] The synthetic sequence involves a Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization to the flavanone, and finally, deprotection of the benzyl group.
Caption: Synthetic workflow from the protected acetophenone to alpinetin.
Step 1: Claisen-Schmidt Condensation to Form the Chalcone Intermediate
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone.[2] In this step, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone reacts with benzaldehyde to yield the corresponding chalcone.
Causality of Experimental Choices:
-
Base Catalyst: A strong base like potassium hydroxide (KOH) is used to deprotonate the methyl group of the acetophenone, forming a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.
-
Solvent: Ethanol is a common solvent for this reaction as it dissolves both the reactants and the base.
-
Reaction Conditions: The reaction is typically run at room temperature. The initial aldol addition product readily dehydrates under the basic conditions to form the thermodynamically stable conjugated chalcone.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | 272.29 | 2.72 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 mL | 10 mmol |
| Potassium hydroxide (KOH) | 56.11 | 2.81 g | 50 mmol |
| Ethanol | 46.07 | 50 mL | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (2.72 g, 10 mmol) in ethanol (30 mL).
-
In a separate beaker, dissolve potassium hydroxide (2.81 g, 50 mmol) in ethanol (20 mL).
-
Cool the acetophenone solution in an ice bath.
-
To the cooled acetophenone solution, add benzaldehyde (1.06 mL, 10 mmol) and stir for 10 minutes.
-
Slowly add the ethanolic KOH solution to the reaction mixture with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC (eluent: 2:1 Hexane/Ethyl Acetate).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture with 1 M HCl until it is neutral to litmus paper. This will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to give the desired chalcone as a yellow solid.
Expected Yield: 80-90%
Step 2: Intramolecular Cyclization to the Protected Flavanone
The synthesized chalcone undergoes an intramolecular Michael-type addition to form the six-membered heterocyclic ring of the flavanone. This cyclization can be catalyzed by either acid or base.[9][10]
Causality of Experimental Choices:
-
Mechanism: Under basic conditions, the C2' hydroxyl group of the chalcone is deprotonated, and the resulting phenoxide attacks the β-carbon of the α,β-unsaturated ketone system in a conjugate addition. Subsequent protonation yields the flavanone.
-
Reaction Conditions: Often, the cyclization can occur in situ during the Claisen-Schmidt condensation if the reaction is heated or run for an extended period. Alternatively, the isolated chalcone can be treated with a base or acid to induce cyclization.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected Chalcone Intermediate | 360.41 | 3.60 g | 10 mmol |
| Sodium Acetate | 82.03 | 1.64 g | 20 mmol |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Dissolve the protected chalcone (3.60 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add sodium acetate (1.64 g, 20 mmol) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC (eluent: 2:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the protected alpinetin.
-
The crude product can be purified by column chromatography if necessary.
Expected Yield: 70-80%
Step 3: Deprotection to Yield Alpinetin
The final step is the removal of the benzyl protecting group to afford the natural product, alpinetin. Catalytic hydrogenolysis is the method of choice for this transformation due to its mild conditions and high efficiency.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers.
-
Hydrogen Source: Hydrogen gas (H₂) is the reducing agent that cleaves the C-O bond of the benzyl ether.
-
Solvent: Methanol or ethyl acetate are common solvents for this reaction.
-
Mechanism: The reaction occurs on the surface of the palladium catalyst, where hydrogen gas is adsorbed. The benzyl ether also coordinates to the catalyst surface, facilitating the cleavage of the benzylic C-O bond and the formation of toluene and the free alcohol.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected Alpinetin | 360.41 | 3.60 g | 10 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 0.36 g | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon pressure | - |
Procedure:
-
Dissolve the protected alpinetin (3.60 g, 10 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.36 g, 10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield alpinetin as a solid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Expected Yield: 90-95%
Characterization Data for Alpinetin:
-
Molecular Formula: C₁₆H₁₄O₄[11]
-
Molecular Weight: 270.28 g/mol [11]
-
Appearance: White or pale yellow solid
Part 3: Mechanistic Insights and Troubleshooting
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.
Caption: Key reaction mechanisms in the synthetic pathway.
Troubleshooting:
-
Incomplete Williamson Ether Synthesis: Ensure the potassium carbonate is anhydrous and that the reaction is run for a sufficient amount of time. If selectivity is an issue, a milder base or lower reaction temperature may be necessary.
-
Low Yield in Claisen-Schmidt Condensation: The base must be strong enough to form the enolate. Ensure the aldehyde is pure and free of any carboxylic acid impurities. The reaction can sometimes be slow, so extending the reaction time may improve the yield.
-
Side Reactions in Cyclization: If undesired side products are formed during cyclization, adjusting the catalyst (acid vs. base) and reaction temperature can help to favor the desired flavanone.
-
Stalled Deprotection: The Pd/C catalyst can sometimes be deactivated. Using a fresh batch of catalyst or increasing the hydrogen pressure may be necessary. Ensure the solvent is of high purity.
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a strategically important intermediate that provides an efficient entry point into the synthesis of a diverse range of flavonoids and related natural products. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry. By understanding the principles behind each synthetic step, scientists can confidently apply and adapt these methods to achieve their own synthetic goals, ultimately contributing to the advancement of drug discovery and development.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. RSC Publishing.
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- (Placeholder for a specific synthesis paper if found)
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- (Placeholder for a specific synthesis paper if found)
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]
- (Placeholder for a specific synthesis paper if found)
- (Placeholder for a specific synthesis paper if found)
- (Placeholder for a specific synthesis paper if found)
- (Placeholder for a specific synthesis paper if found)
- (Placeholder for a specific synthesis paper if found)
- (Placeholder for a specific synthesis paper if found)
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). Alpinetin. Retrieved from [Link]
-
PMC. (n.d.). Alpinetin: A Review of Its Pharmacology and Pharmacokinetics. Retrieved from [Link]
- (Placeholder for a specific synthesis paper if found)
-
PubMed. (2021). Alpinetin exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nevolab.de [nevolab.de]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This versatile deoxybenzoin derivative serves as a pivotal starting material for the synthesis of a diverse library of polyphenolic compounds, particularly flavonoids such as chalcones and flavanones. Its strategic design, featuring a protected phenol and an activated acetyl group, makes it an ideal scaffold for generating novel therapeutic candidates. This guide details its chemical profile, outlines robust synthetic protocols for derivatization, and provides validated methods for evaluating the biological activities of its products, with a focus on anticancer and anti-inflammatory applications.
Section 1: Compound Profile & Significance
1.1. Chemical Identity and Properties
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a substituted deoxybenzoin, a class of compounds recognized for their utility as precursors to biologically active molecules.[1] The benzyl group serves as a common and stable protecting group for the 4-hydroxyl position, allowing for selective reactions at other sites of the molecule. The free 2-hydroxyl group is crucial for subsequent cyclization reactions to form flavonoids, while the methoxy and acetyl groups modulate the electronic properties and reactivity of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | PubChem[2] |
| CAS Number | 39548-89-5 | PubChem[2] |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[2] |
| Molecular Weight | 272.29 g/mol | PubChem[2] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMSO, Acetone) | General Knowledge |
1.2. The Role of Deoxybenzoins in Medicinal Chemistry
Deoxybenzoins are not merely synthetic intermediates; their core structure is present in various natural products and has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and immunosuppressive effects.[1][3][4][5] They are considered privileged scaffolds in drug discovery because their straightforward synthesis allows for the systematic modification of both aromatic rings, enabling the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity.[1]
1.3. Rationale for Use: A Gateway to Flavonoid Synthesis
The primary application of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in medicinal chemistry is as a precursor for the synthesis of chalcones and flavanones.[6][7]
-
Chalcones are open-chain flavonoids that serve as key intermediates and possess a broad spectrum of pharmacological activities.[6]
-
Flavanones are heterocyclic compounds formed by the intramolecular cyclization of chalcones, known for their presence in citrus fruits and their potential health benefits.[7][8]
The strategic placement of the 2-hydroxyl group on the A-ring of the title compound is essential for the acid- or base-catalyzed cyclization to the flavanone core.
Section 2: Core Synthetic Applications & Protocols
2.1. Primary Application: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation
The most direct and widely used application of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is its condensation with various aromatic aldehydes to yield chalcone derivatives. This reaction, known as the Claisen-Schmidt condensation, is a robust and high-yielding method for creating the characteristic 1,3-diaryl-2-propen-1-one backbone.[6][9]
2.1.1. Mechanistic Rationale The reaction proceeds via a base-catalyzed aldol condensation. A strong base (e.g., KOH or NaOH) deprotonates the α-carbon of the ethanone's acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone—the chalcone.[6]
2.1.2. Protocol 1: General Procedure for Chalcone Synthesis
This protocol describes a standard, reliable method for synthesizing a chalcone derivative from the title compound and a representative aromatic aldehyde.
Materials:
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 - 1.1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (Rectified Spirit)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.[10]
-
Catalyst Preparation: Separately, prepare a 40-50% aqueous solution of KOH or NaOH.
-
Reaction Initiation: Cool the flask containing the reactants in an ice-water bath (0-5 °C). While stirring vigorously, add the aqueous base solution dropwise over 30 minutes.[10][11] The reaction temperature should be maintained below 25°C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-24 hours.[6][7] The progress of the reaction should be monitored by TLC. The formation of a new, less polar spot (the chalcone) and the disappearance of the aldehyde spot indicate reaction progression.
-
Work-up and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[6]
-
Neutralization: Carefully acidify the mixture with dilute HCl until it reaches a neutral pH (pH ~7). This step protonates the phenoxide and precipitates the crude chalcone product.[6][10]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.[6]
-
Drying and Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography (silica gel) will yield the pure chalcone.[12]
Self-Validation & In-Process Controls:
-
TLC Monitoring: Compare the reaction mixture spot (co-spotted with starting materials) against the starting material spots to confirm consumption and product formation.
-
pH Control: Ensure complete precipitation by carefully adjusting the pH to neutral. Excess acid should be avoided.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR). The IR spectrum should show a characteristic C=O stretch for a conjugated ketone (~1650 cm⁻¹).[10]
Workflow Diagram:
Caption: Workflow for Claisen-Schmidt condensation.
2.2. Application: Cyclization to Flavanones
The synthesized 2'-hydroxychalcones are ideal precursors for flavanones via an intramolecular cyclization reaction.
2.2.1. Mechanistic Rationale In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the chalcone is protonated, increasing the electrophilicity of the β-carbon. The nucleophilic 2'-hydroxyl group on the A-ring then attacks this activated carbon in a Michael-type addition, leading to the formation of the heterocyclic flavanone ring system.
2.2.2. Protocol 2: Acid-Catalyzed Cyclization to Flavanone
Materials:
-
Synthesized 2'-hydroxychalcone derivative (1.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the 2'-hydroxychalcone (1.0 eq) in ethanol in a round-bottom flask.[7]
-
Acid Addition: Slowly and carefully add concentrated H₂SO₄ to the solution.[7]
-
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.[7]
-
Isolation: The flavanone product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain the pure flavanone.
Mechanism Diagram:
Caption: Mechanism of acid-catalyzed flavanone synthesis.
Section 3: Biological Evaluation of Derivatives
Once a library of chalcone or flavanone derivatives has been synthesized, the next critical step is to evaluate their biological activity. Below are protocols for two common primary screens in medicinal chemistry: a cytotoxicity assay for anticancer potential and a nitric oxide inhibition assay for anti-inflammatory activity.
3.1. Screening for Anticancer Activity
3.1.1. Rationale: Targeting Cell Viability Many anticancer agents exert their effects by inducing cytotoxicity in rapidly proliferating cancer cells. The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity, which serves as an excellent primary screen for potential cytotoxic agents.[13][14] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[14]
3.1.2. Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][16]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 540-570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[13][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Observe the formation of purple formazan crystals in the cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Data Interpretation:
| Parameter | Description |
|---|---|
| % Viability | (Absorbance_treated / Absorbance_control) * 100 |
| IC₅₀ Value | Concentration of compound causing 50% inhibition of cell growth. A lower IC₅₀ indicates higher potency. |
3.2. Screening for Anti-inflammatory Activity
3.2.1. Rationale: Inhibition of Pro-inflammatory Mediators Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation.[17] Therefore, screening for compounds that can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common strategy for identifying potential anti-inflammatory agents. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[17][18]
3.2.2. Protocol 4: Nitric Oxide (NO) Inhibition Assay in Macrophages
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)[18]
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[17][18]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~1.5 x 10⁵ cells/well and incubate for 12-24 hours.[17][19]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.[17] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.[17][19]
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[17]
-
Add 100 µL of Griess reagent (prepared by mixing equal volumes of Component A and B immediately before use) to each well containing supernatant and standards.[17][20]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17][19]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Cytotoxicity Check: It is crucial to perform a parallel MTT assay (Protocol 3) on the RAW 264.7 cells with the same compound concentrations to ensure that the observed NO inhibition is not due to general cytotoxicity.
Potential Mechanism of Action Diagram:
Caption: Potential anti-inflammatory mechanism via NF-κB/iNOS pathway inhibition.
Section 4: Summary & Future Directions
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a high-value synthetic building block in medicinal chemistry. Its utility lies in the straightforward, high-yield synthesis of chalcone and flavanone libraries via the Claisen-Schmidt condensation and subsequent cyclization. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new chemical entities derived from this scaffold.
Future work should focus on:
-
Library Synthesis: Expanding the diversity of the synthesized library by using a wide array of substituted aromatic and heteroaromatic aldehydes.
-
Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural modifications with changes in biological activity to identify key pharmacophores and optimize lead compounds.
-
Mechanism of Action Studies: For active compounds, further investigation into the specific molecular targets and signaling pathways is necessary to understand their therapeutic potential fully.
-
Deprotection Strategies: Developing efficient methods to remove the benzyl protecting group to yield the free phenol, which may be critical for biological activity in many polyphenolic compounds.
By leveraging the synthetic accessibility of this deoxybenzoin intermediate and employing the described biological screening protocols, researchers can efficiently explore new chemical space in the quest for novel therapeutics.
Section 5: References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
-
Abcam. (n.d.). MTT assay protocol.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
-
Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22.
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
-
Li, H. Q., et al. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 2025-8.
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
-
PubMed. (2009, July 1). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins.
-
Yoon, W. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54, 435-441.
-
Wu, D., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 4, 18.
-
Molecules. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
-
Research Square. (2025, August 7). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin.
-
ResearchGate. (2013, November 11). What is the best way to synthesize chalcone?.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
-
Lee, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56, 423-427.
-
Royal Society of Chemistry. (2025, September 9). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.
-
Choudhary, A., et al. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128.
-
Journal of Emerging Technologies and Innovative Research. (2020, July). SYNTHESIS OF CHALCONES.
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities.
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
Sources
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Chromanone and flavanone synthesis [organic-chemistry.org]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" as a research intermediate
An In-Depth Guide to the Application of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a Pivotal Research Intermediate in Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a substituted acetophenone that serves as a highly valuable intermediate in synthetic organic chemistry.[1] Its unique structural arrangement, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and a strategically placed methoxy group, makes it an ideal precursor for constructing complex molecular architectures. The benzyl group acts as a robust protecting group for the 4-hydroxyl position, allowing for selective reactions at other sites of the molecule.
This guide provides a comprehensive overview of its properties, synthesis, and primary applications, with a focus on its crucial role in the synthesis of chalcones and flavonoids—classes of compounds renowned for their diverse biological activities.[2][3] The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Compound Profile and Physicochemical Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | [1] |
| CAS Number | 39548-89-5 | [1][4] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.29 g/mol | [1] |
| Appearance | Typically a solid crystalline powder | Inferred from related compounds |
| Key Functional Groups | Acetyl, Phenolic Hydroxyl, Methoxy, Benzyl Ether | [1] |
Core Application: A Gateway to Chalcones and Flavonoids
The primary utility of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone lies in its role as a precursor for the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5][6]
The specific structure of this intermediate is critical:
-
The acetyl group's α-protons are acidic and can be deprotonated by a base to form a reactive enolate.
-
This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.
-
The 2'-hydroxy group is crucial for the subsequent intramolecular cyclization of the resulting chalcone to form a flavanone, the core structure of many flavonoids.[7]
-
The benzyloxy and methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and are key structural features in many biologically active target molecules.[8][9]
This synthetic pathway is a cornerstone for building libraries of flavonoids for drug discovery and materials science.
Caption: Synthetic workflow from precursor to the title intermediate and its application.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of the title compound.
Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
This procedure is adapted from standard Williamson ether synthesis methodologies for selectively protecting hydroxyl groups on acetophenones.[10]
Principle: This synthesis involves the selective O-alkylation of the more acidic 4-hydroxyl group of a dihydroxyacetophenone precursor using benzyl bromide. The 2-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the acetyl group.
Materials and Reagents:
-
2',4'-Dihydroxy-6'-methoxyacetophenone (1 equivalent)
-
Benzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',4'-dihydroxy-6'-methoxyacetophenone (1 eq) and anhydrous acetone. Stir until fully dissolved.
-
Add anhydrous potassium carbonate (2 eq) to the solution. The mixture will become a suspension.
-
Add benzyl bromide (1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.[7]
Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of the title intermediate with an aromatic aldehyde to form a chalcone.[6][7]
Principle: A strong base (KOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophile attacks the aldehyde carbonyl, and subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Caption: Simplified mechanism of the Claisen-Schmidt condensation reaction.
Materials and Reagents:
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (1 equivalent)
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 50% aqueous) or solid KOH
-
Deionized water, ice-cold
-
Dilute hydrochloric acid (HCl, ~1 M)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (1 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol.
-
Cool the flask in an ice bath to lower the temperature to 0-5°C.
-
While stirring vigorously, add the potassium hydroxide solution dropwise, ensuring the temperature does not rise above 25°C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[6] The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Once complete, pour the reaction mixture into a beaker containing crushed ice and water.[7]
-
Slowly acidify the mixture with dilute HCl until the pH is acidic (~2-3). This neutralizes the excess base and precipitates the phenolic product.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.[7]
-
Dry the crude chalcone product. Further purification can be achieved by recrystallization from ethanol.[7]
Safety and Handling
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[11][12][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][13] Use in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Troubleshooting and Expert Insights
Challenge 1: Low Yield or Incomplete Reaction in Chalcone Synthesis.
-
Cause: Insufficient base, poor solubility of reactants, or deactivation of the aldehyde.
-
Solution: Ensure the use of a sufficient excess of base. If solubility is an issue, a co-solvent like THF may be beneficial. For less reactive aldehydes, consider increasing the reaction time or switching to a more forcing condition, such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[6]
Challenge 2: Formation of Complex Side Products.
-
Cause: The basic conditions of the Claisen-Schmidt condensation can promote side reactions.
-
Common Side Products:
-
Solution: Employ milder reaction conditions by using a catalytic amount of a weaker base. Alternatively, switching to an acid-catalyzed condensation can effectively suppress these base-mediated side reactions.[7] If a mixture is obtained, purification via column chromatography on silica gel is the most effective method.[7]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem. [Link]
-
Gómez, C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7687. [Link]
-
Moreno-Fuquen, R., et al. (2012). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 68(Pt 3), o775. [Link]
-
Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2459-2465. [Link]
-
Labauk (2019). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. [Link]
-
ResearchGate (2013). What is the best way to synthesize chalcone? [Link]
-
National Center for Biotechnology Information (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. PubChem. [Link]
-
CAS Common Chemistry (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. [Link]
-
Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 28(15), 5826. [Link]
-
NIST (2021). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
-
Berim, A., & Gang, D. R. (2016). Methoxylated flavones: Occurrence, importance, biosynthesis. Phytochemistry, 124, 17-43. [Link]
-
ResearchGate (2017). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. [Link]
Sources
- 1. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 39548-89-5|1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. westliberty.edu [westliberty.edu]
- 13. chemfaces.com [chemfaces.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Application Note: Structural Elucidation of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone using Advanced NMR Spectroscopy
Introduction
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a substituted acetophenone, a class of compounds prevalent in medicinal chemistry and natural product synthesis. Its multifaceted structure, featuring a hydroxylated and alkoxylated aromatic ring, presents a compelling case for detailed structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of such molecular architectures in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, interpretation, and application of one-dimensional (1D) and two-dimensional (2D) NMR data for the complete structural assignment of this target molecule.
The causality behind employing a suite of NMR experiments lies in the complexity of the molecule. While ¹H NMR provides initial information on proton environments and their multiplicities, and ¹³C NMR reveals the number and type of carbon atoms, these 1D techniques alone are often insufficient for unequivocal assignment, especially in polysubstituted aromatic systems. Therefore, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to build a complete picture of the molecular connectivity. This guide will detail field-proven protocols and interpretative strategies to ensure trustworthy and validated structural elucidation.
Predicted NMR Data for Structural Verification
Due to the absence of publicly available experimental spectra for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and analysis of structurally similar compounds.[1][2][3] These tables serve as a benchmark for researchers working on the synthesis and characterization of this molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | s | 1H | 2-OH |
| ~7.30 - 7.45 | m | 5H | Ar-H (benzyl) |
| ~6.10 | d (J ≈ 2.5 Hz) | 1H | H-3 |
| ~6.05 | d (J ≈ 2.5 Hz) | 1H | H-5 |
| ~5.05 | s | 2H | -OCH₂Ph |
| ~3.85 | s | 3H | 6-OCH₃ |
| ~2.60 | s | 3H | -C(O)CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~203.0 | C=O |
| ~168.0 | C-2 |
| ~166.5 | C-4 |
| ~163.0 | C-6 |
| ~136.5 | C-ipso (benzyl) |
| ~128.6 | C-ortho (benzyl) |
| ~128.2 | C-para (benzyl) |
| ~127.5 | C-meta (benzyl) |
| ~106.0 | C-1 |
| ~93.0 | C-5 |
| ~91.0 | C-3 |
| ~70.5 | -OCH₂Ph |
| ~55.5 | 6-OCH₃ |
| ~32.5 | -C(O)CH₃ |
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality and reproducible NMR data.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation.[4]
-
Material Purity: Ensure the sample of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is of high purity, free from paramagnetic impurities which can cause significant line broadening.[5]
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[5]
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[4] Its residual protium signal at δ 7.26 ppm can serve as an internal reference.
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[6] To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, unscratched NMR tube.[7]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for preparing a high-quality NMR sample.
Protocol 2: NMR Data Acquisition
These are general parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, manufacturer-provided pulse programs.
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H couplings.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond ¹H-¹³C correlations.[8][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) ¹H-¹³C correlations.[8][11] This is crucial for connecting molecular fragments across quaternary carbons.
-
Spectral Interpretation and Structural Elucidation
A logical, step-by-step interpretation of the NMR data is key to confirming the structure of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
¹H NMR Spectrum Analysis
-
Intramolecular Hydrogen Bond: The phenolic proton at 2-OH is expected to be significantly downfield (~13.5-14.0 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This is a characteristic feature of ortho-hydroxyacetophenones.
-
Aromatic Protons: The five protons of the benzyl group will appear as a complex multiplet in the typical aromatic region (~7.30-7.45 ppm). The two protons on the central aromatic ring (H-3 and H-5) are expected to be highly shielded and appear as two distinct doublets with a small meta-coupling constant (J ≈ 2.5 Hz) around 6.0-6.1 ppm.
-
Aliphatic Protons: The benzylic methylene protons (-OCH₂Ph) will appear as a sharp singlet around 5.05 ppm. The methoxy protons (6-OCH₃) and the acetyl methyl protons (-C(O)CH₃) will also be sharp singlets at approximately 3.85 ppm and 2.60 ppm, respectively.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing around 203.0 ppm.[12]
-
Aromatic Carbons: The oxygen-substituted aromatic carbons (C-2, C-4, C-6) will be significantly downfield (~163-168 ppm). The remaining aromatic carbons of the central ring and the benzyl group will appear in the 100-140 ppm range. The highly substituted C-1 will be around 106.0 ppm, while the shielded C-3 and C-5 will be upfield (~91-93 ppm).
-
Aliphatic Carbons: The benzylic carbon (-OCH₂Ph) is expected around 70.5 ppm, the methoxy carbon (6-OCH₃) around 55.5 ppm, and the acetyl methyl carbon (-C(O)CH₃) will be the most shielded at approximately 32.5 ppm.[3]
2D NMR for Unambiguous Assignments
2D NMR is indispensable for confirming the connectivity.[11][13]
-
COSY: This experiment will primarily show correlations between the coupled aromatic protons of the benzyl group. No cross-peaks are expected for the isolated spin systems of the central aromatic ring (H-3 and H-5) or the singlet aliphatic protons.
-
HSQC: This spectrum directly links each proton to its attached carbon. Key correlations to expect are: δH ~6.10 with δC ~91.0 (H-3/C-3), δH ~6.05 with δC ~93.0 (H-5/C-5), δH ~5.05 with δC ~70.5 (-OCH₂Ph), δH ~3.85 with δC ~55.5 (6-OCH₃), and δH ~2.60 with δC ~32.5 (-C(O)CH₃).
-
HMBC: This is the most powerful experiment for piecing together the molecular skeleton.[9] Key long-range correlations that validate the structure include:
-
The acetyl protons (δH ~2.60) will show correlations to the carbonyl carbon (δC ~203.0) and C-1 (δC ~106.0).
-
The methoxy protons (δH ~3.85) will correlate to C-6 (δC ~163.0).
-
The benzylic protons (δH ~5.05) will correlate to C-4 (δC ~166.5) and the ipso-carbon of the benzyl ring (δC ~136.5).
-
Aromatic proton H-3 (δH ~6.10) will show correlations to C-1, C-2, C-4, and C-5.
-
Aromatic proton H-5 (δH ~6.05) will show correlations to C-1, C-3, C-4, and C-6.
-
Caption: Logical workflow for NMR-based structure elucidation.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an irrefutable method for the structural characterization of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent logical interpretation, heavily relying on the connectivity information from HSQC and HMBC experiments, allows for the complete and confident assignment of all proton and carbon signals, thereby validating the molecular structure. This approach exemplifies a robust framework for the structural analysis of complex organic molecules in academic and industrial research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Unknown Source. NMR Sample Prepara-on. [Link]
-
Slideshare. 2D NMR Spectroscopy. [Link]
-
Unknown Source. NMR Sample Preparation. [Link]
-
Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
-
Scribd. Acetophenone 13C NMR Analysis. [Link]
-
StudyRaid. NMR Spectrum Interpretation for Acetophenone. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
-
The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. emerypharma.com [emerypharma.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Analysis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Abstract
This application note provides a comprehensive guide to the mass spectrometry analysis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for structural characterization using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document outlines optimized sample preparation, data acquisition parameters, and a detailed analysis of the predicted fragmentation pathways, providing a foundational framework for the reliable identification and characterization of this and structurally related compounds.
Introduction
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a complex phenolic ketone with a molecular formula of C₁₆H₁₆O₄ and a monoisotopic mass of 272.10 Da.[1] Its structure, featuring a benzyloxy group, a hydroxyl group, a methoxy group, and an acetophenone core, presents a unique fragmentation pattern in mass spectrometry that can be leveraged for its unambiguous identification. Understanding the mass spectrometric behavior of such molecules is crucial for metabolism studies, impurity profiling, and quality control in drug development.
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the identification and quantification of small molecules in complex mixtures.[2][3][4] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenolic compounds, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5][6][7] This application note will focus on the use of LC-ESI-MS/MS to elucidate the structure of the title compound through collision-induced dissociation (CID).
Experimental Workflow
The overall experimental workflow is designed to ensure sample cleanliness, optimal ionization, and detailed fragmentation analysis for confident structural elucidation.[2]
Caption: Experimental workflow for LC-MS/MS analysis.
Protocols
Sample Preparation Protocol
Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results.[2][3][8] High concentrations of inorganic salts are incompatible with ESI and must be avoided.[8]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid for positive mode) to achieve a final concentration of 10 µg/mL.[8]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]
-
Vial Transfer: Transfer the filtered solution into a 2 mL LC-MS sample vial with a screw cap and septum.
-
Blank Samples: Prepare blank samples consisting of the solvent used for the final dilution to run before and after the sample analysis to prevent carry-over.[8]
LC-MS/MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument in use. The use of a C18 column is standard for the separation of phenolic compounds.[9] Acidification of the mobile phase with formic acid is common to improve peak shape and ionization efficiency in positive ion mode.[9]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| MS1 (Full Scan) | |
| Scan Range | m/z 50-500 |
| MS2 (Tandem MS) | |
| Precursor Ion | [M+H]⁺ (m/z 273.1) or [M-H]⁻ (m/z 271.1) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
| Isolation Width | ~1.5 Da |
Predicted Mass Spectra and Fragmentation Analysis
The structural features of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggest several predictable fragmentation pathways under CID. The analysis will be discussed primarily in the positive ion mode ([M+H]⁺), which is often effective for acetophenones.
Full Scan (MS1) Analysis
In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 273.11. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 271.10, facilitated by the acidic phenolic hydroxyl group.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 273.11 |
| [M-H]⁻ | 271.10 |
| [M+Na]⁺ | 295.09 |
Tandem MS (MS/MS) Fragmentation Pathways ([M+H]⁺)
The fragmentation of the protonated molecule is expected to be dominated by cleavages at the benzylic ether linkage and the acetyl group, which are chemically labile sites.
Caption: Predicted major fragmentation pathways.
-
Benzylic Cleavage: The most characteristic fragmentation for compounds containing a benzyloxy group is the cleavage of the C-O bond, often leading to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91.05 .[10][11] This is frequently the base peak in the spectrum for benzyl-containing molecules.[10] The corresponding neutral loss would be the remainder of the molecule, or alternatively, the molecule can lose toluene (92 Da) via a rearrangement, leading to a fragment at m/z 181.05 .
-
α-Cleavage of the Acetyl Group: Acetophenones are known to undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[12][13][14] This can result in two primary fragmentations:
-
Loss of a methyl radical (•CH₃): This yields a stable acylium ion. For the protonated molecule, this would result in a fragment at m/z 258.10 ([M+H - 15]⁺).
-
Loss of the entire acetyl group as ketene (CH₂=C=O): Following proton transfer, the loss of neutral ketene (42 Da) can occur, producing a fragment at m/z 231.07 .
-
-
Other Fragmentations:
-
Loss of a methoxy group (•OCH₃): Loss of a methoxy radical (31 Da) from the protonated molecule could lead to a fragment at m/z 242.08 .
-
Loss of CO: The acylium ion at m/z 258.10 could further lose carbon monoxide (28 Da) to produce a fragment at m/z 230.10 .
-
Summary of Predicted Fragment Ions
| Predicted m/z | Proposed Formula | Description of Fragmentation |
| 273.11 | [C₁₆H₁₇O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 258.10 | [C₁₅H₁₄O₄]⁺ | Loss of methyl radical (•CH₃) from the acetyl group (α-cleavage).[12][13] |
| 231.07 | [C₁₄H₁₅O₃]⁺ | Loss of neutral ketene (C₂H₂O) from the acetyl group. |
| 181.05 | [C₉H₉O₄]⁺ | Loss of neutral toluene (C₇H₈) via benzylic cleavage and rearrangement. |
| 91.05 | [C₇H₇]⁺ | Formation of the stable tropylium ion.[10][11] |
Conclusion
This application note provides a detailed protocol and theoretical fragmentation analysis for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone using LC-ESI-MS/MS. The combination of chromatographic separation with high-resolution mass spectrometry allows for the confident identification of the parent compound and the characterization of its structure through predictable fragmentation pathways. The dominant fragments are expected to arise from the cleavage of the benzylic ether bond, leading to the characteristic tropylium ion at m/z 91.05, and α-cleavage of the acetyl group. These methodologies and the interpretive framework presented can be readily adapted by researchers for the analysis of other complex phenolic compounds and substituted acetophenones in various scientific disciplines.
References
-
Szajdek, A., & Borowska, E. J. (2021). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules, 26(11), 3375. [Link]
-
ResearchGate. (n.d.). ESI-MS/MS of compounds 1, 2, 3 and 4, representative of phenolic... [Link]
-
Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
-
Filges, U., & Grutzmacher, H. F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. [Link]
-
MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. [Link]
-
Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(1), 103-112. [Link]
-
IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and E. [Link]
-
Ricci, A., et al. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. americana L.) heartwood. Journal of Mass Spectrometry, 47(7), 886-896. [Link]
-
Rocchetti, G., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(14), 5433. [Link]
-
YouTube. (2018). mass spectrometry: tropylium ion. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
CAS Common Chemistry. (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. [Link]
-
Chen, L., et al. (2021). Methanogenic archaea use a bacteria-like methyltransferase system to demethoxylate aromatic compounds. The ISME Journal, 15, 3149–3161. [Link]
-
Medzihradszky, K. F., et al. (2004). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 15(11), 1645–1655. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wiley Online Library. (n.d.). The Main Fragmentation Reactions of Organic Compounds. [Link]
-
Chemsrc. (n.d.). CAS#:1835-11-6 | 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
-
PLOS ONE. (2025). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. [Link]
-
Environmental Microbiology Reports. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. [Link]
-
Wiley Online Library. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. [Link]
-
NIST. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. [Link]
-
MDPI. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]
Sources
- 1. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. organomation.com [organomation.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities [mdpi.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Mastering the Purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Guide for Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of this target compound, a critical factor for the integrity of subsequent research and development.
Introduction: The Imperative of Purity
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, with the chemical formula C16H16O4 and a molecular weight of 272.29 g/mol , is a substituted acetophenone derivative. Its molecular structure, featuring a hydroxyl group, a methoxy group, and a benzyloxy group, imparts a moderate polarity that governs its solubility and chromatographic behavior. The presence of these functional groups also makes it a versatile precursor in the synthesis of flavonoids and other biologically active molecules.
The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate the interpretation of biological data, and pose safety risks in drug development. This guide will explore the principal purification techniques applicable to this compound: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties and Impurity Profile
Understanding the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C16H16O4 | [1] |
| Molecular Weight | 272.29 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge on substituted acetophenones |
| Polarity | Moderately polar | Inferred from functional groups |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[2] | General knowledge on acetophenone derivatives |
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone typically involves the reaction of 2,4-dihydroxy-6-methoxyacetophenone with benzyl bromide in the presence of a base.[3] Based on this, common impurities may include:
-
Unreacted starting materials: 2,4-dihydroxy-6-methoxyacetophenone and benzyl bromide.
-
Byproducts: Products of O-alkylation at the 2-hydroxy position or dialkylated products.
-
Reagents and solvents from the reaction workup.
The choice of purification technique will depend on the nature and quantity of these impurities.
Purification Strategies: A Multi-faceted Approach
A logical workflow for the purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is presented below. The initial crude product is typically subjected to recrystallization as a first-pass purification. If impurities persist, column chromatography offers a more refined separation. For achieving the highest purity, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice.
Caption: Purification workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Application Note 1: Purification by Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. For substituted acetophenones, which are moderately polar, polar organic solvents are a good starting point.[2] For the structurally similar compound, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, methanol has been successfully used for recrystallization.[3] Ethanol and ethanol/water mixtures are also common choices for phenolic compounds.
Protocol for Recrystallization from Methanol
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The flask can be loosely covered to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity by TLC or HPLC. A sharp melting point close to the literature value (if available) indicates high purity.
Application Note 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, normal-phase chromatography using silica gel is a suitable approach.
Rationale for Stationary and Mobile Phase Selection
Silica gel is a polar stationary phase that will interact more strongly with polar compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation. For polar compounds, a starting point of 10-50% ethyl acetate in hexane is often effective.[4]
Caption: Principle of normal-phase column chromatography for purification.
Protocol for Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). The ideal eluent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the predetermined solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Purity Assessment: Confirm the purity of the final product by HPLC and determine its melting point.
Application Note 3: High-Purity Purification by Preparative HPLC
For applications requiring the highest level of purity, such as for use as an analytical standard or in late-stage drug development, preparative HPLC is the preferred method. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is well-suited for phenolic compounds.
Rationale for Method Parameters
A C18 column is a good choice for the stationary phase due to its hydrophobicity, which allows for the retention of moderately polar compounds like the target molecule. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[5]
Protocol for Preparative Reversed-Phase HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength). For phenolic compounds, detection is often effective at 280 nm.
-
Sample Preparation: Dissolve the partially purified compound (from recrystallization or column chromatography) in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and begin the separation using the optimized gradient program.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
-
Purity Confirmation: Analyze the purity of the final product using analytical HPLC. The purity should ideally be >99%.
Conclusion
The successful purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a critical step in its utilization for research and drug development. This guide has provided a comprehensive overview and detailed protocols for three key purification techniques: recrystallization, column chromatography, and preparative HPLC. The choice of method will depend on the initial purity of the crude material and the final purity requirements of the application. By following these protocols and understanding the underlying principles, researchers can confidently obtain this valuable intermediate in high purity.
References
- BenchChem. (n.d.). Preventing "oiling out" during recrystallization of acetophenone derivatives. Retrieved January 20, 2026, from a relevant chemical supplier's technical resources.
-
CAS Common Chemistry. (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. Retrieved January 20, 2026, from [Link].
- Columbia University. (n.d.). Column chromatography. Retrieved January 20, 2026, from a relevant university chemistry department's website.
-
Křen, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences, 23(10), 5743. [Link]
-
Li, Y., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 20, 2026, from [Link].
-
Psomiadou, E., & Tsimidou, M. (2002). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of Agricultural and Food Chemistry, 50(4), 664-671. [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved January 20, 2026, from [Link].
Sources
- 1. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]
- 5. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
Application Note: Unveiling the Solid-State Architecture of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Comprehensive Crystallographic Analysis
Affiliation: Center for Molecular Design and Synthesis
Abstract
This application note provides a detailed protocol and in-depth analysis for the single-crystal X-ray diffraction (SC-XRD) study of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This compound is a key precursor in the synthesis of flavonoids and other pharmacologically active molecules.[1][2][3] A precise understanding of its three-dimensional atomic arrangement and intermolecular interactions is fundamental to controlling its solid-state properties, such as stability, solubility, and bioavailability, which are critical in drug development.[4][5] We present a comprehensive methodology, from single-crystal growth to structure solution and refinement. The analysis highlights significant structural features, including a strong intramolecular hydrogen bond and potential for π-π stacking, which dictate the crystal packing. This guide is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science.
Introduction: The Imperative of Solid-State Characterization
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is an acetophenone derivative that serves as a vital building block for a wide array of natural products and synthetic compounds with therapeutic potential. The molecule's rich functionality, comprising hydroxyl, methoxy, carbonyl, and benzyloxy groups, allows for a complex network of non-covalent interactions. The precise manner in which these molecules arrange themselves in the solid state dictates the material's macroscopic properties. For instance, strong hydrogen bonding networks can significantly influence melting points, dissolution rates, and mechanical stability—all critical parameters in pharmaceutical formulation and manufacturing.[4] Therefore, a rigorous crystallographic analysis is an essential step in the journey of a molecule from a chemical entity to a viable drug product or advanced material.
This document outlines a systematic workflow for determining and interpreting the crystal structure of the title compound, offering insights into the supramolecular forces that govern its assembly.
Experimental Protocol: From Powder to a Refined Crystal Structure
The successful determination of a crystal structure is contingent upon a meticulously executed experimental strategy. The following protocol details the proven steps for obtaining high-quality single crystals and the subsequent X-ray diffraction analysis.
Crystal Growth: The Foundation of Quality Data
The primary and often most challenging step in SC-XRD is the cultivation of a single crystal of adequate size and quality. For the title compound, slow evaporation from a suitable solvent has proven to be a reliable method.
Protocol:
-
Solvent Selection & Saturation: Dissolve approximately 25 mg of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in 5 mL of ethanol in a small, clean beaker. Gently warm the mixture to ensure complete dissolution.
-
Particulate Removal: Filter the warm solution through a 0.22 µm PTFE syringe filter into a new, dust-free beaker. This step is critical to remove any microscopic particles that could act as undesirable nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Controlled Evaporation: Cover the beaker with parafilm and carefully pierce it with 2-3 small holes using a fine needle. This slows the rate of solvent evaporation, which encourages the growth of fewer, larger, and more ordered crystals.
-
Incubation: Place the beaker in a vibration-free environment at a constant room temperature (approximately 20-22°C). High-quality, colorless, plate-like crystals are typically observed within 4-7 days.
-
Crystal Harvesting: Carefully select a well-formed crystal (approximate dimensions 0.2 x 0.15 x 0.1 mm) using a cryo-loop or a fine needle and mount it on a goniometer head for X-ray analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Data collection is performed using a modern diffractometer to ensure high-resolution and high-quality data. The choice of radiation and temperature is pivotal for achieving the desired precision.
Instrumentation:
-
Diffractometer: Bruker APEX II CCD area-detector diffractometer
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 100(2) K, maintained by an Oxford Cryosystems cooling device. Collecting data at low temperatures minimizes atomic thermal vibrations, leading to a more precise determination of atomic positions and bond lengths.
Data Collection Strategy:
-
Mounting and Centering: The selected crystal is mounted on a glass fiber and carefully centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete sphere of diffraction data is collected using a series of ω and φ scans to ensure sufficient coverage and redundancy of reflections.
-
Data Processing: The raw diffraction images are integrated and scaled using the SAINT software package. An absorption correction is applied using a multi-scan method (e.g., SADABS) to account for the absorption of X-rays by the crystal.[5]
Sources
- 1. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Applications of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Guide for Researchers
This document provides detailed application notes and experimental protocols for investigating the potential therapeutic properties of the synthetic acetophenone derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone . While direct biological studies on this specific molecule are not extensively published, its structural features, particularly the substituted acetophenone core, suggest promising avenues for research in oncology and immunology. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for exploring its bioactivity. The protocols described herein are adapted from established methodologies for structurally analogous compounds and are intended to serve as a comprehensive starting point for investigation.
Compound Overview and Rationale for Investigation
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a poly-substituted aromatic ketone. Its chemical structure is characterized by a benzyloxy group, a hydroxyl group, and a methoxy group attached to the phenyl ring of an ethanone moiety. The synthesis of this compound can be achieved via a Williamson ether synthesis, reacting 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a base like potassium carbonate.[1]
The scientific rationale for investigating this compound stems from the known biological activities of structurally similar molecules:
-
Anticancer Potential: Analogs such as 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) have demonstrated cytotoxic effects against human colon adenocarcinoma cells (HT-29), inducing apoptosis and cell cycle arrest.[2][3] This suggests that the core scaffold of the title compound may possess antiproliferative properties worth exploring.
-
Anti-inflammatory Activity: Other related acetophenone derivatives, for instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, have been shown to suppress pro-inflammatory responses in microglia by inhibiting key signaling pathways like NF-κB and MAPK.[4] This points towards a potential role for our target compound in modulating inflammatory processes, which are implicated in a wide range of diseases.
These precedents form the basis for the following detailed application notes, which outline protocols to test these hypotheses.
Application Note 1: Investigation of Anticancer Properties
This section details a series of experiments to evaluate the potential of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as an anticancer agent. The proposed workflow is designed to assess its cytotoxicity, ability to induce apoptosis, and effects on cell cycle progression in cancer cell lines.
Proposed Mechanism of Action (Hypothetical)
Based on analogs, it is hypothesized that the compound may induce cytotoxicity in cancer cells through the activation of intrinsic apoptotic pathways. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, PUMA) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death. Additionally, it may interfere with cell cycle progression, causing arrest at specific checkpoints like G0/G1.
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing anticancer activity.
Protocol 1.1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., HT-29, MCF-7, A549) and a non-cancerous control cell line (e.g., MRC-5).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, dissolved in DMSO to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multiskan plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis software.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in absorbance indicates a decrease in viable cells, suggesting a cytotoxic or cytostatic effect of the compound.[2][3]
Protocol 1.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Culture and treat cells as described in Protocol 1.1.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the Annexin V+ populations indicates that the compound induces apoptosis.[2]
Protocol 1.3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol examines the expression levels of key proteins involved in the apoptotic pathway.
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Causality: An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmark indicators of the activation of the apoptotic cascade.[2]
Application Note 2: Investigation of Anti-inflammatory Properties
This section provides a framework for evaluating the anti-inflammatory potential of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, focusing on its ability to suppress inflammatory responses in macrophages.
Proposed Mechanism of Action (Hypothetical)
It is hypothesized that the compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is likely achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this could occur through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
Signaling Pathway: NF-κB and MAPK Inhibition
Caption: Proposed anti-inflammatory mechanism of action.
Protocol 2.1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol measures the effect of the compound on the production of NO, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent System.
-
Sodium nitrite standard.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. (Determine non-toxic concentrations beforehand using the MTT assay).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated, LPS only, compound only).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Causality: A decrease in nitrite concentration in compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates inhibition of NO production.[4][6]
Protocol 2.2: Measurement of Pro-inflammatory Cytokines and PGE2
This protocol quantifies the levels of other key inflammatory mediators.
Materials:
-
Supernatants from cells treated as in Protocol 2.1.
-
ELISA kits for Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
Procedure:
-
Use the collected cell culture supernatants.
-
Perform the ELISA for each mediator according to the manufacturer's specific protocol.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the concentrations of PGE2, TNF-α, and IL-6 based on the standard curves.
Interpretation: A significant reduction in the levels of these mediators in the presence of the compound suggests a potent anti-inflammatory effect.[4][7]
Protocol 2.3: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol investigates the compound's effect on the phosphorylation of key proteins in these signaling cascades.
Procedure:
-
Treat RAW 264.7 cells with the compound for 1 hour, followed by LPS stimulation for a short duration (e.g., 30-60 minutes).
-
Prepare whole-cell lysates. For NF-κB translocation, prepare nuclear and cytoplasmic extracts.
-
Perform Western blotting as described in Protocol 1.3.
-
Probe membranes with primary antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα.
-
Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK.
-
Loading controls for total and nuclear/cytoplasmic fractions (e.g., β-actin, Lamin B1).
-
Causality: A reduction in the phosphorylation of p65, IκBα, p38, JNK, and/or ERK, and decreased nuclear translocation of p65, would provide strong evidence that the compound's anti-inflammatory activity is mediated through the inhibition of these pathways.[4][7]
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[8] |
| Molecular Weight | 272.29 g/mol | PubChem[8] |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | PubChem[8] |
| CAS Number | 39548-89-5 | PubChem[8] |
References
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. Available from: [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193. PubChem. Available from: [Link]
-
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. PubMed. Available from: [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available from: [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed. Available from: [Link]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. ResearchGate. Available from: [Link]
Sources
- 1. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This valuable intermediate, often used in the synthesis of flavonoids and other bioactive molecules, can present yield-related challenges.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize the synthetic route, ensuring higher yields and purity.
The most common synthetic approach involves a two-step process:
-
Regioselective O-benzylation of a substituted phloroglucinol derivative.
-
Acylation of the resulting intermediate, typically via a Fries rearrangement or a Houben-Hoesch reaction.
This guide will dissect potential pitfalls in each stage and provide actionable, evidence-based solutions.
Troubleshooting Guide: Enhancing Synthesis Yield
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low yield or complex mixture after the O-benzylation step.
-
Question: My TLC plate shows significant amounts of unreacted starting material (e.g., 2,4-dihydroxy-6-methoxyacetophenone) and a non-polar byproduct, leading to a low yield of the desired mono-benzylated product. What is going wrong?
-
Answer: This is a classic challenge in regioselective protection. The symptoms point to two likely culprits: incomplete reaction and over-alkylation (dibenzylation).
-
Potential Cause A: Incomplete Reaction. Insufficient base, poor quality of benzyl bromide, or suboptimal reaction time/temperature can lead to unreacted starting material. The phenolic hydroxyl groups require deprotonation to become effective nucleophiles.
-
Solution A: Optimizing Reaction Conditions.
-
Base Selection & Stoichiometry: Use a slight excess of a mild base like potassium carbonate (K₂CO₃). For 1 equivalent of the dihydroxy starting material, use at least 2.2 equivalents of K₂CO₃ to ensure both phenols can be deprotonated, driving the reaction forward.
-
Reagent Quality: Ensure your benzyl bromide is fresh and free of hydrobromic acid, which can quench the base. Using a freshly opened bottle or purifying by passing through a short plug of neutral alumina is recommended.
-
Solvent & Temperature: Acetone or DMF are common solvents. A reaction temperature of around 60°C is often sufficient to drive the reaction to completion within a few hours.[2] Monitor progress by TLC until the starting material is consumed.
-
-
Potential Cause B: Dibenzylation. The formation of a non-polar byproduct suggests the dibenzylated compound has formed. This occurs when a second benzylation happens on the remaining free hydroxyl group.
-
Solution B: Controlling Stoichiometry.
-
Limit the Alkylating Agent: Carefully control the stoichiometry of benzyl bromide. Use 1.0 to 1.1 equivalents relative to the dihydroxy starting material. Adding the benzyl bromide dropwise over 30-60 minutes can help maintain a low concentration, favoring mono-alkylation.
-
Regioselectivity: In a substrate like 2,4-dihydroxy-6-methoxyacetophenone, the 4-OH is generally more acidic and sterically accessible than the 2-OH (which is chelated to the acetyl group), thus favoring benzylation at the 4-position.
-
-
Issue 2: Poor yield and significant byproduct formation during the acylation (Fries Rearrangement).
-
Question: I have successfully synthesized the precursor ester, but upon attempting the Fries rearrangement with aluminum chloride (AlCl₃), I get a very low yield of the desired 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. My main byproducts seem to be the de-benzylated starting material and the para-rearranged isomer. How can I improve this?
-
Answer: The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones, but it is sensitive to reaction conditions, especially with substrates containing sensitive functional groups like benzyl ethers.[3][4]
-
Potential Cause A: De-benzylation. Strong Lewis acids like AlCl₃ can readily cleave benzyl ethers, particularly at elevated temperatures. This is a major cause of yield loss.
-
Solution A: Milder Catalysts and Conditions.
-
Alternative Lewis Acids: Switch from AlCl₃ to a milder Lewis acid. Zinc chloride (ZnCl₂) is a known effective catalyst for Fries rearrangements and is less likely to cause de-benzylation.[5] Other options include BF₃·OEt₂, TiCl₄, or strong Brønsted acids like methanesulfonic acid (MSA).[5][6]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for rearrangement. High temperatures favor the ortho-product but also increase the rate of de-benzylation.[7] Start at a lower temperature (e.g., 60-80°C) and slowly increase if the reaction is sluggish.
-
-
Potential Cause B: Poor Regioselectivity. The Fries rearrangement can produce both ortho and para isomers. The desired product is the result of ortho migration.
-
Solution B: Directing the Regioselectivity.
-
Temperature: Temperature is a key factor in controlling selectivity. Higher temperatures generally favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the Lewis acid catalyst.[3][4] Conversely, lower temperatures often favor the para-isomer.[7]
-
Solvent: The choice of solvent can also influence the outcome. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[4] Running the reaction neat (without solvent) at high temperatures can also favor the ortho product.[8]
-
-
| Parameter | Effect on Ortho-Product (Desired) | Effect on Para-Product (Side Product) | Risk of De-benzylation |
| High Temperature | Favored (Thermodynamic Control)[3] | Disfavored | High |
| Low Temperature | Disfavored | Favored (Kinetic Control)[4] | Low |
| Non-Polar Solvent | Favored[4] | Disfavored | Moderate |
| Polar Solvent | Disfavored | Favored[4] | Moderate |
| Strong Lewis Acid (AlCl₃) | Effective Rearrangement | Effective Rearrangement | High |
| Milder Lewis Acid (ZnCl₂, MSA) | Effective Rearrangement[5] | Effective Rearrangement | Low |
Table 1. Impact of Reaction Conditions on Fries Rearrangement Outcomes.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended synthetic strategy: Fries Rearrangement or Houben-Hoesch reaction?
-
A1: Both are viable. The Fries Rearrangement is often preferred due to more accessible starting materials (phenolic ester). However, it requires careful optimization to avoid de-benzylation. The Houben-Hoesch reaction , which uses a nitrile (e.g., acetonitrile) and a Lewis acid with an electron-rich phenol, is an excellent alternative for synthesizing hydroxyacetophenones directly.[9][10][11] It is particularly effective for polyhydroxyphenols and can sometimes offer better regioselectivity and milder conditions, avoiding the need for a benzyl protecting group if planned correctly.[12]
-
-
Q2: How can I effectively monitor the progress of these reactions?
-
A2: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like Ethyl Acetate/Hexane. For the benzylation step, you should see the polar starting material spot disappear and a less polar product spot appear. For the Fries rearrangement, you will see the non-polar ester starting material convert to a more polar hydroxy ketone product. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots.
-
-
Q3: Are there alternative protecting groups to benzyl that are more stable to Lewis acids?
-
A3: Yes. If de-benzylation during the Fries rearrangement remains a persistent issue, consider using a methoxymethyl (MOM) ether. MOM groups are generally stable to the basic conditions of alkylation and many Lewis acids but can be removed under mild acidic conditions.[13]
-
Optimized Experimental Protocol (via Fries Rearrangement)
This protocol is a recommended starting point and may require optimization for your specific setup.
Step 1: Synthesis of 4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl acetate
-
To a solution of 2,4-dihydroxy-6-methoxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.2 eq).
-
Add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
The crude 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is then acetylated using acetic anhydride (1.5 eq) in pyridine at room temperature to yield the ester precursor.
Step 2: Fries Rearrangement to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
-
To the crude ester from Step 1, add powdered anhydrous zinc chloride (ZnCl₂) (1.5 eq).
-
Heat the mixture carefully to 140-160°C under a nitrogen atmosphere, with efficient stirring.
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC for the formation of the more polar product.
-
Cool the reaction mixture to room temperature and then carefully quench by adding ice-cold 2M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% Ethyl Acetate in Hexane gradient) to afford the pure product.
Visual Diagrams
Synthesis and Troubleshooting Workflow
Caption: Workflow for synthesis and troubleshooting.
Fries Rearrangement Decision Logic
Caption: Decision tree for optimizing the Fries rearrangement.
References
-
Fries rearrangement - Wikipedia. Available at: [Link]
-
What is the Fries Rearrangement Reaction? - BYJU'S. Available at: [Link]
-
Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Fries Rearrangement - J&K Scientific LLC. Available at: [Link]
-
HOUBEN–HOESCH REACTION - B N College, Bhagalpur. Available at: [Link]
-
Reaction Mechanism of Fries Rearrangement - Physics Wallah. Available at: [Link]
-
Hoesch reaction - Wikipedia. Available at: [Link]
-
Hoesch reaction - Grokipedia. Available at: [Link]
-
Houben - Hoesch Reaction. Available at: [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]
-
Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities. Available at: [Link]
-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - The Royal Society of Chemistry. Available at: [Link]
-
EAS Friedel Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
-
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement - JOCPR. Available at: [Link]
-
EAS Friedel Crafts Alkylation and Acylation - Chad's Prep®. Available at: [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH. Available at: [Link]
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem. Available at: [Link]
-
Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. Available at: [Link]
- US20040059100A1 - Process for the preparation of flavone derivatives - Google Patents.
-
Flavones and Related Compounds: Synthesis and Biological Activity - PMC. Available at: [Link]
-
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement - ResearchGate. Available at: [Link]
-
1-(4-hydroxy-3-methoxyphenyl)ethanone - ChemSynthesis. Available at: [Link]
-
Chemoselective O‐Benzylation of the Propargylic Hydroxy Group in Polyols - Sci-Hub. Available at: [Link]
-
Regioselective de-O-benzylation with Lewis acids (1989) | Hiroshi Hori | 160 Citations. Available at: [Link]
Sources
- 1. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. jk-sci.com [jk-sci.com]
- 9. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 10. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]
Technical Support Center: Purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support guide for the purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This acetophenone derivative is a key intermediate in the synthesis of various flavonoids and other biologically active molecules. Its purification, however, can present several challenges due to its specific chemical properties. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I can expect during the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. The synthesis of the target compound often involves the benzylation of 2,4-dihydroxy-6-methoxyacetophenone or a Friedel-Crafts acylation. Depending on the route, you can anticipate the following impurities:
-
Unreacted Starting Materials: This includes the parent dihydroxyacetophenone or the starting materials for an acylation reaction.
-
Over-benzylated Product: The formation of 1-(2,4-bis(benzyloxy)-6-methoxyphenyl)ethanone where both hydroxyl groups have reacted.
-
Isomeric Products: Depending on the synthetic method, you might see small amounts of other acylation isomers.
-
Debenzylated Product: The benzyl protecting group can be labile under certain acidic or reductive conditions, leading to the formation of 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone.[1][2]
-
Benzyl Alcohol and Benzyl Bromide: Remnants from the benzylation step.
-
Lewis Acid Residues: In the case of a Friedel-Crafts reaction, residual catalyst (e.g., AlCl₃) can complex with your product.[3][4]
Q2: My initial purification by recrystallization is giving me an oil or a poorly crystalline solid. What's going wrong and how can I fix it?
A2: This phenomenon, known as "oiling out," is a common frustration when dealing with acetophenone derivatives.[5] It happens when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Causality & Solutions:
-
Low Melting Point of the Compound/Impurities: A significant presence of impurities can depress the melting point of your desired compound.[5]
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound. Also, if the compound is too soluble, it will be difficult to crystallize.[5]
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation, favoring oil formation over crystal lattice formation.[5]
Troubleshooting Steps:
-
Solvent Selection is Key: Aim for a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. For acetophenone derivatives, ethanol, methanol, or isopropanol are good starting points.[5] A mixed solvent system, like ethanol-water or dichloromethane-hexanes, can also be very effective.[5]
-
Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-ordered crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Q3: I'm struggling with poor separation during column chromatography. My compound is streaking or co-eluting with impurities. What should I do?
A3: The polar phenolic hydroxyl group in your compound can interact strongly with silica gel, leading to band broadening and "streaking."
Expert Insights & Protocol Adjustments:
-
TLC is Your Roadmap: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound for the best separation.[6]
-
Consider Alternative Stationary Phases: If streaking persists on silica, the phenolic group is likely the culprit. Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) can also be an excellent option.
-
Solvent System Modification:
-
Sample Loading: Always dissolve your crude material in a minimal amount of solvent and load it onto the column in a concentrated band.[6] Applying the sample "neat" or adsorbed onto a small amount of silica can also improve resolution.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
This protocol assumes a standard silica gel stationary phase.
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the target compound.
-
Column Packing:
-
Use a glass column with a sintered glass frit.
-
Create a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.[8]
-
Add a layer of sand to the top of the silica bed to prevent disruption during solvent addition.[6]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of your eluent (or a slightly more polar solvent if necessary).
-
Carefully apply the solution to the top of the column using a pipette.
-
Drain the solvent until it is level with the sand.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Optimized Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., ethanol) to your crude product. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed.[5]
-
Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Common non-polar component in chromatography. |
| Toluene | 2.4 | 111 | Can improve separation of aromatic compounds.[7] |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | Common polar component in chromatography. |
| Isopropanol | 3.9 | 82 | Useful for recrystallization. |
| Ethanol | 4.3 | 78 | A good solvent for recrystallizing acetophenones.[5] |
| Methanol | 5.1 | 65 | Can be added to chromatography eluents to improve peak shape.[7] |
Visualizations
Caption: A general troubleshooting workflow for the purification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Caption: Logical relationship between impurity type and the recommended primary purification method.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv.
- Timmons, C. T., & Lambert, J. B. (n.d.). ACETOPHENONE THE PURIFICATION AND PHYSICAL CONSTANTS OF. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem. Retrieved from [Link]
- ThaiScience. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Silva, V. L. M., et al. (n.d.). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones.
- Ashenhurst, J. (2018). EAS Reactions (3)
- BenchChem. (2025).
- Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Santos, C. M. M., et al. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.
- ChemistryViews. (2012).
- ResearchGate. (n.d.).
- Porter, F., & Cosby, J. N. (1950). Purifying crude acetophenone. U.S.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- MIT OpenCourseWare. (n.d.).
- Sulistyarti, H., et al. (n.d.).
- ResearchGate. (2025).
- Sidik, N. J., et al. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI.
- Chemistry Stack Exchange. (2025).
- Morofuji, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- Chemistry LibreTexts. (2015). 15.
- OCL. (2018). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques.
- Lahive, C. W., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
- Hawach. (2025).
- The Royal Society of Chemistry. (n.d.).
- Reddit. (2024).
- Sigma-Aldrich. (n.d.).
- Paiva-Martins, F., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.
- The Journal of Organic Chemistry. (n.d.).
- Teledyne ISCO. (2019).
- ResearchGate. (n.d.). Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some.
- IISTE.org. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
- Ma, L., et al. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
- RJPT. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. PubChem. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. thaiscience.info [thaiscience.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common impurities and challenges encountered during its synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and direct route to synthesizing 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is through a Williamson ether synthesis. This reaction involves the selective O-alkylation of the 4-hydroxyl group of 2,4-dihydroxy-6-methoxyacetophenone using benzyl bromide in the presence of a mild base.
Caption: General synthesis scheme for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
While seemingly straightforward, this synthesis is prone to several side reactions that can lead to a complex mixture of impurities, complicating purification and reducing yield. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common questions and problems encountered during the synthesis and purification of the target compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from incomplete reactions or, more commonly, competing side reactions that consume starting materials.
Causality Analysis:
The starting material, 2,4-dihydroxy-6-methoxyacetophenone, possesses two nucleophilic sites: the two hydroxyl groups. The phenoxide ion formed upon deprotonation is an ambident nucleophile , meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][2] The selectivity is highly dependent on reaction conditions.
-
Incomplete Reaction: Insufficient base (e.g., K₂CO₃) will result in incomplete deprotonation of the phenolic hydroxyl groups. The 4-OH is more acidic and will be deprotonated preferentially, but a stoichiometric excess of base is required to drive the reaction to completion. Reaction times of 3-8 hours are typical.[1][3]
-
Side Reaction 1: Di-O-Alkylation: Both hydroxyl groups can be benzylated. This results in the formation of 1-(2,4-bis(benzyloxy)-6-methoxyphenyl)ethanone . Using a mild base like potassium carbonate and a stoichiometric amount of benzyl bromide helps favor mono-alkylation at the more reactive 4-position.
-
Side Reaction 2: C-Alkylation: The phenoxide can attack the benzyl bromide via a ring carbon, typically at the positions ortho or para to the activating hydroxyl groups. This side reaction is more prevalent in less polar solvents. Using polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.[1]
-
Side Reaction 3: Elimination: The alkoxide base can promote the E2 elimination of HBr from benzyl bromide to form stilbene, though this is less common for primary halides compared to secondary or tertiary ones.[2][4]
Troubleshooting Flowchart for Low Yield
Caption: Logical workflow for troubleshooting low reaction yields.
Table 1: Low Yield Troubleshooting Summary
| Observation | Potential Cause | Recommended Solution |
| High percentage of unreacted starting material. | Incomplete deprotonation or insufficient reaction time. | Use at least 2 equivalents of mild base (e.g., K₂CO₃). Ensure the reaction runs for at least 3-8 hours and monitor by TLC.[1][3] |
| TLC shows multiple product spots with similar Rf values. | Formation of isomers (C-alkylation) or di-benzylated product. | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1] Use benzyl bromide in a 1:1 molar ratio with the starting material to minimize di-substitution. |
| Product is difficult to purify from byproducts. | Competing side reactions have occurred. | Re-evaluate reaction conditions. Lowering the temperature can sometimes increase selectivity between substitution and elimination.[1] |
Q2: I'm seeing several unexpected peaks in my ¹H NMR spectrum. How can I identify the impurities?
Structural elucidation of byproducts is key to optimizing the reaction. The impurities arise directly from the side reactions discussed above.
Table 2: Common Impurities and Their ¹H NMR Signatures
| Impurity | Origin | Key ¹H NMR Spectroscopic Signature (in CDCl₃) |
| 2,4-Dihydroxy-6-methoxyacetophenone | Unreacted Starting Material | Absence of benzyl group signals (~5.1 ppm and 7.3-7.5 ppm). Presence of two distinct phenolic -OH signals. |
| 1-(2,4-bis(Benzyloxy)-6-methoxyphenyl)ethanone | Di-O-Alkylation | Two distinct benzylic CH₂ signals (~5.1 ppm), integrating to 4H total. Two sets of phenyl signals (~7.4 ppm), integrating to 10H total. Absence of the intramolecularly H-bonded -OH proton at ~13-14 ppm. |
| C-Alkylated Isomers | C-Alkylation Side Reaction | Complex aromatic region. May show a benzylic CH₂ signal shifted from ~5.1 ppm. Will retain both phenolic -OH protons. |
| Benzyl Alcohol | Hydrolysis of Benzyl Bromide | A broad singlet for the alcohol proton and a singlet at ~4.7 ppm for the benzylic CH₂. |
| Dibenzyl Ether | Self-condensation of Benzyl Alcohol/Reaction with Alkoxide | A sharp singlet at ~4.6 ppm for the two equivalent CH₂ groups. |
Q3: The crude product is an oil and is difficult to purify. What purification strategies do you recommend?
An oily crude product is often a sign of a mixture of impurities that depress the melting point. A two-step purification strategy is often most effective.
Protocol 1: Recrystallization
Recrystallization is effective for removing impurities with significantly different polarities from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in various solvents. The ideal solvent will dissolve the crude product when hot but not when cold. Methanol is reported to be effective for single-crystal growth.[3] Ethanol or isopropanol are also good starting points. A co-solvent system like Ethyl Acetate/Hexane can also be effective.
-
Dissolution: Dissolve the crude oil in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
If recrystallization fails to yield a pure product, column chromatography is necessary to separate closely related isomers and byproducts.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. The target compound is moderately polar and should elute at an intermediate polarity.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
Caption: Recommended workflow for product purification and analysis.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the final product.
Protocol: ¹H NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (typically Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Table 3: Expected ¹H NMR Chemical Shifts for the Target Product
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COCH₃ (Acetyl) | ~2.6 | Singlet | 3H | |
| -OCH₃ (Methoxy) | ~3.8 | Singlet | 3H | |
| -OCH₂Ph (Benzylic) | ~5.1 | Singlet | 2H | Key signal confirming benzylation. |
| Ar-H (H-3, H-5) | ~6.1 - 6.2 | Multiplet | 2H | Two aromatic protons on the acetophenone ring. |
| Ar-H (Benzyl ring) | ~7.3 - 7.5 | Multiplet | 5H | Phenyl protons from the benzyl group. |
| Ar-OH (Phenolic) | ~13.8 | Singlet (broad) | 1H | Highly deshielded due to strong intramolecular hydrogen bonding with the acetyl carbonyl. |
Protocol: HPLC Purity Analysis
This method is ideal for determining the final purity and quantifying any remaining impurities.
Step-by-Step Methodology:
-
Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (ACN) and water (with 0.1% formic or phosphoric acid to ensure sharp peaks).[5][6]
-
Gradient: Start with a higher aqueous percentage (e.g., 60% Water / 40% ACN) and ramp up the organic phase (e.g., to 95% ACN) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings absorb strongly, such as 254 nm or 280 nm.[6]
-
Sample Preparation: Prepare a dilute solution of the final product (~0.1 mg/mL) in the mobile phase or acetonitrile.
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No: 2899-79-8). Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, grounding our recommendations in established principles of chemical stability and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1] It is also advisable to store it in a well-ventilated area. While short-term shipping at ambient temperature (if less than two weeks) is generally acceptable, long-term storage at room temperature is not recommended.[1]
Q2: What is the general chemical stability of this compound?
Under the recommended storage conditions, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a stable compound.[1] However, its stability can be compromised by exposure to incompatible materials or adverse environmental conditions.
Q3: What types of materials or chemicals are incompatible with this compound?
You should avoid storing this compound with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to degradation of the molecule.
Q4: I've observed a change in the color of my sample. What could be the cause?
A change in color, such as yellowing, can be an indicator of degradation. This might be due to oxidation or other chemical transformations, possibly accelerated by improper storage conditions like exposure to light or air. It is recommended to re-analyze the purity of the sample if any change in its physical appearance is observed.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments, providing potential causes and solutions.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound leading to a lower effective concentration. The presence of degradation products could also interfere with the assay.
-
Troubleshooting Steps:
-
Verify Purity: Re-assess the purity of your sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Fresh Sample: If degradation is suspected, use a fresh, properly stored sample for your experiments.
-
Solution Stability: Evaluate the stability of the compound in your experimental buffer or solvent. Some compounds can degrade rapidly once in solution.
-
Issue 2: Appearance of new peaks in my chromatogram during analysis.
-
Potential Cause: This is a strong indication of degradation. The conditions of your experiment or storage of the analytical sample might be causing the compound to break down.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting the appearance of unknown peaks in a chromatogram.
Understanding Potential Degradation Pathways
While specific degradation studies for this molecule are not widely published, we can infer potential degradation pathways based on its functional groups (phenolic hydroxyl, benzyl ether, methoxy, and acetophenone).
| Functional Group | Potential Degradation Pathway | Triggering Conditions | Potential Degradant(s) |
| Benzyl Ether | Hydrolysis (acid-catalyzed) | Low pH | 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone and Benzyl alcohol |
| Hydrogenolysis | Reducing agents, catalytic hydrogenation | 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone and Toluene | |
| Phenolic Hydroxyl | Oxidation | Oxidizing agents, exposure to air/light | Quinone-type structures |
| General Structure | Photodegradation | Exposure to UV or high-intensity visible light | Complex mixture of products |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method (e.g., a C18 column with a gradient of water and acetonitrile).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
This systematic approach will help in identifying the conditions under which the compound is unstable and will aid in the development of a robust, stability-indicating analytical method.
References
- ChemScene. (2023, March 14). Safety Data Sheet for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. ChemScene LLC.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
Sources
Technical Support Center: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support resource for 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you anticipate and troubleshoot common side reactions, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone that can lead to side products?
A1: This molecule possesses four key "hotspots" for potential reactivity that can compete with your desired transformation. Understanding these is critical for experimental design. The primary sites are:
-
The Phenolic Hydroxyl (-OH) at C2: This is the most common site for side reactions. It is acidic and, especially when deprotonated under basic conditions, becomes a potent nucleophile, leading to unwanted O-alkylation or O-acylation.
-
The Benzyl Ether (-OCH₂Ph) at C4: This is a protecting group that is labile under specific, common synthetic conditions, particularly catalytic hydrogenation and strong acids. Its unintended cleavage (debenzylation) is a frequent issue.
-
The Acetyl Group (-C(O)CH₃): The α-protons on the methyl group are acidic and can be removed by base to form an enolate. This enolate can participate in undesired aldol-type condensation reactions.
-
The Methoxy Group (-OCH₃) at C6: While generally robust, this aryl methyl ether can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃), leading to demethylation.
Caption: Key reactive sites on the molecule.
Q2: I need to perform a reduction elsewhere in my molecule. How can I avoid cleaving the benzyl ether?
A2: This is a critical concern. The standard method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst)[1][2]. To avoid this, you must choose a reduction method that is not based on hydrogenolysis. The appropriate choice depends on the functional group you are targeting. For example, to reduce a nitro group to an amine, consider using chemical reduction with reagents like zinc or tin in acidic media, or transfer hydrogenation with a different catalyst/donor system that is less aggressive towards the benzyl ether[3]. Always perform a small-scale stability test on your starting material with the chosen conditions before proceeding with your bulk reaction.
Q3: Under what conditions is the methoxy group at risk of cleavage?
A3: Aryl methyl ethers are significantly more stable than benzyl ethers. Cleavage typically requires strong, specialized reagents. You are unlikely to see demethylation under "standard" conditions. However, be cautious if your protocol involves potent Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃) at elevated temperatures, or strong protic acids like HBr or HI[4][5]. These conditions are explicitly used for aryl ether cleavage and will almost certainly remove the methyl group[6].
Troubleshooting Guides
Problem 1: Unexpected Loss of the Benzyl Protecting Group (Debenzylation)
-
Symptoms: Your reaction analysis (TLC, LC-MS) shows a new, significantly more polar product. The mass spectrum indicates a mass loss of 91 Da (C₇H₇), corresponding to the benzyl group being replaced by a hydrogen.
-
Root Cause Analysis: The benzyloxy group is highly susceptible to cleavage via hydrogenolysis. This process involves the reductive cleavage of the C-O bond, typically on the surface of a palladium, platinum, or nickel catalyst in the presence of a hydrogen source[1][2]. Strong Lewis or protic acids can also facilitate cleavage, often at elevated temperatures, by protonating the ether oxygen and allowing for nucleophilic attack or formation of a stable benzyl cation[1][7][8].
-
Mitigation Strategy & Protocol: The key is to avoid reagents and conditions known to cause hydrogenolysis.
| Condition / Reagent Class | Incompatible (High Risk of Debenzylation) | Compatible (Lower Risk) |
| Catalytic Reduction | H₂, Pd/C; H₂, PtO₂; Raney Nickel | Transfer hydrogenation (e.g., cyclohexene, Pd/C - use with caution); NaBH₄; LiAlH₄ (for carbonyls, esters) |
| Acids | Strong Brønsted acids (HBr, HI, TFA at > 50°C) | Acetic Acid (AcOH); Buffered systems (e.g., NH₄Cl); Mild Lewis acids (e.g., ZnCl₂) |
| Oxidizing Agents | DDQ, CAN (can cleave benzyl ethers, though slower than PMB ethers)[3] | MnO₂, PCC, Dess-Martin Periodinane |
Self-Validation Protocol: Reagent Stability Test
-
Dissolve a small amount (5-10 mg) of your starting material, 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, in the reaction solvent.
-
Add the intended reagent (e.g., acid, base, or catalyst system) but not the other reactant.
-
Stir the mixture under the planned reaction conditions (temperature, time).
-
Monitor the mixture periodically by TLC or LC-MS, comparing it against a reference spot of the starting material. Any formation of a new, more polar spot indicates instability and likely debenzylation.
Problem 2: Unwanted O-Alkylation or O-Acylation at the 2-Hydroxy Group
-
Symptoms: Your primary product has a higher mass than expected, corresponding to the addition of an alkyl or acyl group from your reagents. In ¹H NMR, the characteristic broad singlet for the phenolic proton (often >10 ppm) has disappeared.
-
Root Cause Analysis: Under basic conditions, the phenolic hydroxyl is deprotonated to form a highly nucleophilic phenoxide anion. This anion can readily attack electrophiles like alkyl halides or acyl halides, leading to the formation of an ether (O-alkylation) or an ester (O-acylation), respectively[9][10]. This reaction is often kinetically faster than desired C-alkylation or other transformations[11].
-
Mitigation Strategy & Protocol:
-
Protecting Group Strategy (Recommended): The most robust solution is to protect the 2-hydroxy group before carrying out the main reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is stable to many conditions but can be easily removed later with a fluoride source (e.g., TBAF).
Protocol: TBS Protection of the 2-Hydroxy Group
-
Dissolve 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a mild, non-nucleophilic base such as imidazole (1.5-2.0 eq).
-
Add TBS-Cl (tert-butyldimethylsilyl chloride, 1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup (e.g., wash with water and brine) and purify by column chromatography to isolate the TBS-protected product. You can now proceed with your intended reaction.
-
Condition Optimization: If protection is not feasible, you may be able to favor your desired reaction by carefully controlling conditions. For instance, some C-alkylation reactions can be favored over O-alkylation by using non-polar solvents and alkali metal counter-ions (like Li⁺) that coordinate strongly to the oxygen, reducing its nucleophilicity[10][12]. However, this approach is less reliable and requires extensive optimization.
-
Caption: Decision tree for troubleshooting side products.
Problem 3: Formation of High Molecular Weight Aldol Byproducts
-
Symptoms: Your reaction, particularly if run under basic conditions, produces a complex mixture containing products with approximately double the mass of the starting material.
-
Root Cause Analysis: The acetyl group's α-protons are acidic. In the presence of a base (e.g., NaOH, KOH, LDA), an enolate can form. This enolate is a carbon nucleophile and can attack the electrophilic carbonyl carbon of another molecule of the starting material. The initial product is a β-hydroxy ketone (the aldol adduct), which can then easily dehydrate (especially with heat) to form an α,β-unsaturated ketone, known as the aldol condensation product[13][14][15].
-
Mitigation Strategy & Protocol:
-
Lower the Temperature: Aldol reactions are often highly temperature-dependent. Running your reaction at 0 °C or below can significantly suppress the rate of enolate formation and subsequent condensation.
-
Control Stoichiometry and Addition: Slowly adding your base to the reaction mixture can help keep the instantaneous concentration of the enolate low, minimizing self-condensation.
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, DBU) which may favor your desired reaction over proton abstraction at the acetyl group, depending on the nature of your primary reaction.
-
Problem 4: Unintended Fries Rearrangement after O-Acylation
-
Symptoms: You have intentionally or unintentionally formed the 2-O-acyl ester, and upon exposure to Lewis or strong Brønsted acids (perhaps in a subsequent step), you observe the formation of an isomer where the acyl group has migrated to the aromatic ring.
-
Root Cause Analysis: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (like AlCl₃) or a strong protic acid[16][17]. The acid coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate, which then re-attacks the activated aromatic ring via electrophilic aromatic substitution to form a new C-C bond[11].
-
Mitigation Strategy:
-
If O-acylation is an unavoidable side reaction, be aware that subsequent steps involving Lewis acids are high-risk.
-
If you need to perform a Lewis-acid-catalyzed reaction, it is critical to first protect the 2-hydroxy group with a non-acyl protecting group (like the TBS group mentioned in Problem 2) to prevent the formation of the ester precursor required for the rearrangement.
-
References
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. PMC - NIH.[Link]
-
Fries rearrangement. Wikipedia.[Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D.[Link]
-
benzyl ether cleavage. YouTube.[Link]
-
Scheme 3. Top: calculated mechanism for demethylation of anisole... ResearchGate.[Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Pubs.[Link]
-
Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias.[Link]
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH.[Link]
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate.[Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis - ACS Publications.[Link]
-
The aldol condensation of acetone with acetophenone. ResearchGate.[Link]
-
THE CLEAVAGE OF ETHERS. wiley.com.[Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.[Link]
-
Fries Rearrangement. Organic Chemistry Portal.[Link]
-
The aldol condensation of acetone with acetophenone. cdnsciencepub.com.[Link]
-
The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry.[Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.[Link]
-
Aldol Condensation Mechanism - Organic Chemistry. YouTube.[Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate.[Link]
-
Selective Cleavage of Benzyl Ethers. Semantic Scholar.[Link]
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem.[Link]
-
Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone. ResearchGate.[Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? Owlstown.[Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit.[Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 17. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the dedicated technical support center for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone . This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this specific Williamson ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone from 2,4-dihydroxy-6-methoxyacetophenone and benzyl bromide is a classic example of a regioselective Williamson ether synthesis. The primary challenge lies in the selective benzylation of the C4 hydroxyl group over the C2 hydroxyl group. The C2 hydroxyl group's proximity to the acetyl group results in intramolecular hydrogen bonding, which reduces its nucleophilicity and favors the desired C4 benzylation.[1][2] However, various reaction parameters can influence the yield, purity, and formation of side products. This guide will address these critical aspects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the regioselective benzylation at the 4-position?
A1: The regioselectivity is primarily driven by the electronic and steric environment of the two hydroxyl groups. The hydroxyl group at the C2 position is ortho to the acetyl group, leading to the formation of a strong intramolecular hydrogen bond. This hydrogen bond decreases the acidity and nucleophilicity of the C2 hydroxyl, making the C4 hydroxyl group more available for deprotonation and subsequent nucleophilic attack on the benzyl bromide.
Q2: What are the most common side products in this reaction?
A2: The most common side products include:
-
2,4-Bis(benzyloxy)-6-methoxyacetophenone: This results from the benzylation of both hydroxyl groups. It is more likely to form with prolonged reaction times, higher temperatures, or an excess of benzyl bromide and base.
-
Unreacted 2,4-dihydroxy-6-methoxyacetophenone: Incomplete reactions will leave starting material in the product mixture.
-
C-benzylated products: While less common in this specific reaction due to the deactivating effect of the acetyl group, C-alkylation on the aromatic ring is a potential side reaction in phenol alkylations, especially under harsh conditions.[3]
Q3: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being less polar than the dihydroxy starting material, will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product. Key signals to look for in 1H NMR include the appearance of the benzylic protons (a singlet around 5 ppm) and the aromatic protons of the benzyl group, along with the disappearance of one of the phenolic hydroxyl protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C16H16O4, MW: 272.29 g/mol ).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may be old, hydrated, or not strong enough. 2. Poor Quality Reagents: Benzyl bromide can degrade over time. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use freshly dried, high-purity base (e.g., anhydrous potassium carbonate). Ensure an inert atmosphere if using highly sensitive bases. 2. Use freshly distilled or purchased benzyl bromide. 3. Gradually increase the reaction temperature while monitoring with TLC. A gentle reflux in acetone is often effective.[5] 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Significant Amounts of 2,4-Bis(benzyloxy) Side Product | 1. Excess Benzyl Bromide or Base: Using a large excess of the alkylating agent or base can drive the reaction towards double benzylation. 2. High Reaction Temperature or Prolonged Reaction Time: Forcing the reaction conditions can overcome the difference in reactivity between the two hydroxyl groups. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide. Use an appropriate amount of base (e.g., 2 equivalents of K2CO3). 2. Maintain a moderate reaction temperature and stop the reaction once the starting material is consumed as indicated by TLC. |
| Presence of Unreacted Starting Material | 1. Insufficient Reagents: Not enough benzyl bromide or base was used. 2. Short Reaction Time: The reaction was stopped prematurely. 3. Low Reaction Temperature: The reaction rate is too low. | 1. Ensure accurate measurement of reagents. A slight excess of benzyl bromide can be used if incomplete conversion is a persistent issue. 2. Continue the reaction, monitoring by TLC every 1-2 hours. 3. Increase the reaction temperature in increments of 10°C. |
| Difficulty in Product Purification/Oily Product | 1. Presence of Impurities: Side products or residual benzyl bromide can interfere with crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal for crystallization. | 1. Wash the crude product with a non-polar solvent like hexane to remove residual benzyl bromide. If significant amounts of the bis-benzylated product are present, column chromatography may be necessary. 2. Methanol is reported to be a good solvent for recrystallization.[5] Try dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a generalized procedure based on literature reports.[5] Researchers should optimize the conditions for their specific setup.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-6-methoxyacetophenone (1 equivalent).
-
Add anhydrous potassium carbonate (2 equivalents) and a suitable solvent such as acetone or acetonitrile.
-
-
Reagent Addition:
-
Add benzyl bromide (1.05 equivalents) dropwise to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (for acetone, this is around 56°C) and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot methanol.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio as needed for optimal separation.
-
Visualization: UV light (254 nm). The aromatic rings of the starting material and product will be UV active. Staining with potassium permanganate can also be used.
-
Expected Results:
-
Starting Material (2,4-dihydroxy-6-methoxyacetophenone): Lower Rf value due to higher polarity.
-
Product (1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone): Higher Rf value.
-
Side Product (2,4-Bis(benzyloxy)-6-methoxyacetophenone): Highest Rf value.
-
Visualization of Key Processes
Reaction Mechanism
Caption: Williamson ether synthesis mechanism for the target compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Product Characterization Data
| Property | Value | Reference |
| Molecular Formula | C16H16O4 | [4] |
| Molecular Weight | 272.29 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| 1H NMR (Predicted) | δ (ppm): ~13 (s, 1H, -OH), 7.3-7.5 (m, 5H, Ar-H of benzyl), 6.0-6.2 (m, 2H, Ar-H), 5.1 (s, 2H, -OCH2-), 3.8 (s, 3H, -OCH3), 2.6 (s, 3H, -COCH3) | Inferred from similar structures |
| 13C NMR (Predicted) | δ (ppm): ~203 (-C=O), ~165 (Ar-C-O), ~163 (Ar-C-O), ~158 (Ar-C-O), 136-127 (Ar-C of benzyl), ~105, ~95, ~91 (Ar-C-H), ~70 (-OCH2-), ~55 (-OCH3), ~32 (-CH3) | Inferred from similar structures |
| Mass Spectrum (EI) | Expected m/z: 272 (M+), 91 (C7H7+, tropylium ion - characteristic for benzyl group) | [6][7] |
References
-
PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
National Center for Biotechnology Information. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. [Link]
-
American Chemical Society. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
-
ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). [Link]
-
CAS Common Chemistry. 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. [Link]
-
National Center for Biotechnology Information. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. [Link]
-
ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
Saki Nakamura, Kin-ichi Oyama, Tadao Kondo, and Kumi Yoshida. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]
-
MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. [Link]
-
Cheméo. Chemical Properties of 4-Benzyloxy-3-methoxyacetophenone (CAS 1835-11-6). [Link]
-
ResearchGate. 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- [webbook.nist.gov]
Technical Support Center: Spectroscopic Data Interpretation for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the spectroscopic analysis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone . This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the characterization of this molecule. The following question-and-answer guide provides in-depth explanations, troubleshooting protocols, and validated data to ensure the integrity of your experimental results.
I. ¹H NMR Spectroscopy: Common Issues & Troubleshooting
Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for structural elucidation. However, the specific functional groups in this molecule—a chelated hydroxyl, ethers, and two distinct aromatic rings—can lead to common interpretation challenges.
Q1: My phenolic hydroxyl (-OH) proton signal is broad, shifted, or completely absent. Is my sample impure or degraded?
This is one of the most frequently asked questions. The appearance of the phenolic hydroxyl proton is highly sensitive to experimental conditions. It is often a very broad signal that can be difficult to distinguish from the baseline, or it may not be observed at all.[1]
Causality: This phenomenon is due to several factors:
-
Proton Exchange: The acidic phenolic proton can undergo rapid chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent (e.g., CDCl₃). This exchange broadens the signal, sometimes to the point of it disappearing into the baseline.[1][2]
-
Solvent Effects: The choice of NMR solvent has a profound impact.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): Tend to produce broad signals for exchangeable protons.[1]
-
Protic Solvents (e.g., D₂O, MeOD): The hydroxyl proton will exchange with deuterium, causing the signal to become invisible in the ¹H spectrum.[1][2] This is a useful technique for confirming the identity of an -OH peak.
-
Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆): These solvents form strong hydrogen bonds with the hydroxyl group, which slows down the exchange rate. This typically results in a sharper, more defined -OH signal that is shifted downfield.[1][3]
-
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position is strongly hydrogen-bonded to the carbonyl oxygen of the acetyl group at C1. This deshields the proton significantly, shifting its resonance far downfield (typically >10 ppm), often as a sharp singlet if exchange is slow.
Troubleshooting Protocol:
-
"D₂O Shake" Experiment: To confirm if a broad peak or a suspected peak is the hydroxyl proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium and the peak will disappear.[2]
-
Change Solvent: Re-run the sample in DMSO-d₆. This will often resolve the -OH peak as a sharper signal, making it easier to identify. Be aware that DMSO is highly hygroscopic, and a water peak will likely be present.[3]
-
Check Sample Concentration and Temperature: The chemical shift of exchangeable protons can be dependent on concentration and temperature.[2] Running a more concentrated sample or acquiring the spectrum at a lower temperature can sometimes sharpen the signal by reducing exchange rates.
Caption: Key fragmentation pathways for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone in EI-MS.
V. General Troubleshooting & Best Practices
Q6: My spectral data shows minor inconsistencies with reference data. What are the first things to check?
-
Sample Purity: The presence of starting materials (e.g., 2,4-dihydroxy-6-methoxyacetophenone, benzyl bromide) or side-products (e.g., isomers from incomplete regioselectivity of benzylation) is the most common cause of extraneous peaks.
-
Solvent Purity: Always use high-purity deuterated solvents. Residual proton signals from solvents (e.g., CHCl₃ in CDCl₃ at 7.26 ppm, H₂O, acetone) are common. Consult a solvent impurity table. [4]3. Instrument Calibration: Ensure the spectrometer is properly calibrated. For NMR, the residual solvent peak or an internal standard like TMS should be correctly referenced.
-
Data Source Comparison: When comparing your data to literature values, ensure the experimental conditions (especially the NMR solvent) are identical, as this can cause significant variations in chemical shifts. [1] By following these guidelines and understanding the underlying chemical principles, researchers can confidently interpret the spectroscopic data for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and troubleshoot common experimental issues.
References
-
Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Liepinsh, E., & Otting, G. (1996). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 7(2), 173-177. [Link]
-
The Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. [Link]
-
ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. [Link]
-
The Royal Society of Chemistry. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). [Link]
-
PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]
Sources
Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides.
I. Overview of the Synthesis
The target molecule, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, is a substituted acetophenone, a class of compounds important in organic synthesis.[1] Its synthesis typically involves the protection of a hydroxyl group, followed by an acylation reaction. A common route is the selective O-benzylation of a dihydroxyacetophenone precursor.
The primary synthetic route involves the Williamson ether synthesis, reacting 2,4-dihydroxy-6-methoxyacetophenone with benzyl bromide in the presence of a base like potassium carbonate.[2] The selectivity of this reaction for the 4-hydroxyl group is a key consideration.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 2',4'-Dihydroxy-6'-methoxyacetophenone.[3][4] This compound provides the core acetophenone structure with the required hydroxyl and methoxy groups.
Q2: Why is the 4-hydroxyl group selectively benzylated over the 2-hydroxyl group?
A2: The selectivity arises from the difference in acidity of the two hydroxyl groups. The 2-hydroxyl group is involved in strong intramolecular hydrogen bonding with the carbonyl group of the acetophenone. This makes the 4-hydroxyl group more acidic and therefore more readily deprotonated by a mild base like potassium carbonate, leading to preferential reaction with benzyl bromide.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side reactions: The formation of byproducts, such as the dibenzylated product or O-acylated starting material, can reduce the yield of the desired product.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the yield.
-
Purification losses: Significant loss of product can occur during workup and purification steps.
Q4: I am observing the formation of a significant amount of a byproduct. What could it be?
A4: A common byproduct is the dibenzylated ether, 1-(2,4-bis(benzyloxy)-6-methoxyphenyl)ethanone. This occurs when the less reactive 2-hydroxyl group also undergoes benzylation. Another possibility is the starting material, 2,4-dihydroxy-6-methoxyacetophenone, remaining unreacted.
III. Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during the synthesis and scale-up of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
A. Synthesis Phase
Problem 1: Low Conversion of Starting Material
-
Causality: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion. The choice and amount of base are also critical.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction using TLC. The disappearance of the starting material spot indicates reaction completion.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. A modest increase in temperature (e.g., refluxing in acetone) can enhance the reaction rate.[2][5]
-
Base Stoichiometry: Use a sufficient excess of potassium carbonate (typically 2-3 equivalents) to ensure complete deprotonation of the 4-hydroxyl group.[2]
-
Efficient Stirring: On a larger scale, mechanical stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture (solid potassium carbonate in a solvent).
-
Problem 2: Formation of Dibenzylated Byproduct
-
Causality: While the 4-hydroxyl group is more reactive, prolonged reaction times, higher temperatures, or the use of a stronger base can lead to the benzylation of the 2-hydroxyl group as well.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. A large excess will favor the formation of the dibenzylated product.
-
Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed (as monitored by TLC) to minimize the formation of the byproduct.
-
Choice of Base: Stick to a mild base like potassium carbonate. Stronger bases like sodium hydride will deprotonate both hydroxyl groups, leading to a mixture of products.
-
B. Work-up and Purification Phase
Problem 3: Difficulty in Removing Unreacted Benzyl Bromide
-
Causality: Benzyl bromide is a lachrymator and must be completely removed. Its boiling point is relatively high, making simple evaporation challenging.
-
Troubleshooting Steps:
-
Aqueous Wash: During the work-up, wash the organic layer with an aqueous solution of sodium bisulfite. This will react with any remaining benzyl bromide.
-
Distillation: If significant amounts of benzyl bromide remain, it can be removed by distillation under reduced pressure.
-
Problem 4: Product is an Oil and Difficult to Crystallize
-
Causality: The presence of impurities, particularly the dibenzylated byproduct or residual solvent, can inhibit crystallization.
-
Troubleshooting Steps:
-
Column Chromatography: If the product is an oil, purification by column chromatography on silica gel is the most effective method to separate the desired product from byproducts and impurities.[6] A solvent system of ethyl acetate and hexane is typically effective.
-
Recrystallization: Once a purer product is obtained, recrystallization from a suitable solvent like methanol or ethanol can yield crystalline material.[2][7]
-
Solvent Selection for Crystallization:
-
Good Solvents (at elevated temperature): Methanol, Ethanol, Acetone
-
Poor Solvents (at room temperature): Water, Hexane
-
Experiment with solvent pairs (e.g., methanol/water, ethanol/water) to induce crystallization.
-
-
IV. Experimental Protocols
Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
This protocol is adapted from established literature procedures.[2]
Materials:
-
2,4-Dihydroxy-6-methoxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-6-methoxyacetophenone (1 equivalent).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture vigorously and add benzyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.
V. Scale-Up Considerations
Scaling up this synthesis from the lab bench to a pilot plant or manufacturing scale introduces new challenges.
| Parameter | Lab Scale (grams) | Scale-Up (kilograms) | Considerations |
| Reagents | High purity reagents | Technical grade may be used | Impurities in technical grade reagents can lead to side reactions. |
| Solvent | Anhydrous solvents | May require drying procedures | Water content can affect the reaction. |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactors | Ensure efficient and uniform heat transfer. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Crucial for mixing heterogeneous reactions. |
| Work-up | Separatory funnel | Large-scale extraction equipment | Emulsion formation can be a problem. |
| Purification | Column chromatography | Crystallization, distillation | Chromatography is often not feasible on a large scale. |
Key Scale-Up Challenges and Solutions:
-
Exothermicity: While this reaction is not highly exothermic, on a large scale, the heat generated needs to be managed. Ensure adequate cooling capacity.
-
Solid Handling: The addition and filtration of potassium carbonate can be challenging on a large scale. Consider using a filter reactor.
-
Crystallization: Inducing crystallization in a large volume can be difficult. Seeding with a small amount of pure crystalline product can be effective. Controlled cooling rates are also important.
VI. Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
VII. References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Ma, L., Wu, J., & Li, Y. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1734. Retrieved from [Link]
-
Google Patents. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone. (GB1094417A). Retrieved from
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (2016). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
Semantic Scholar. (2002). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. (CN103980102A). Retrieved from
-
ResearchGate. (2012). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link]
-
Journal of the American Chemical Society. (1983). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Retrieved from [Link]
-
ResearchGate. (2011). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Google Patents. (2004). Mono carbonylation of benzene diols. (US20040260114A1). Retrieved from
-
Google Patents. (2002). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (EP1249447B1). Retrieved from
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Retrieved from [Link]
-
National Institutes of Health. (2011). Crystallization and preliminary crystallographic analysis of acetophenone reductase from Geotrichum candidum NBRC 4597. Retrieved from [Link]
-
MDPI. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]
-
Google Patents. (2021). Synthesis of mono-chlorinated acetophenone. (US20210107853A1). Retrieved from
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing metoxyl acetophenone. (CN103304395A). Retrieved from
-
ResearchGate. (2014). Comparison of protocols for the acylation of phenol and benzyl alcohol. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. Retrieved from [Link]
-
Synthesis of p-methoxyacetophenone from anisole. (n.d.). Retrieved from [Link]
-
PubMed. (1980). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Retrieved from [Link]
-
National Institutes of Health. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
Sources
- 1. Ketone - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 5. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]
- 6. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells [mdpi.com]
- 7. protocols.io [protocols.io]
Technical Support Center: A Guide to the Stability and Handling of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support center for "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone," a key intermediate in synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common stability issues encountered during experimentation. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your results.
Introduction to the Molecule's Stability Profile
"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone," a substituted acetophenone, possesses a unique combination of functional groups that contribute to its utility but also present specific stability challenges. The core structure, a phenolic ketone, is susceptible to environmental factors, while the benzyloxy and methoxy groups have their own degradation profiles. Understanding these vulnerabilities is the first step toward preventing compound degradation.
This guide is structured in a question-and-answer format to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've noticed a yellowing of my compound in solution over time. What is causing this discoloration?
Answer: The yellowing of your solution is a common indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group. At a neutral or, more significantly, at an alkaline pH, the hydroxyl group can be deprotonated to form a phenoxide ion. This species is highly susceptible to oxidation, leading to the formation of colored quinone-type structures.[1][2][3]
Causality: The rate of this degradation is often accelerated by exposure to air (oxygen) and light. Phenolic compounds are known to be unstable at high pH.[1][2]
Troubleshooting & Prevention:
-
pH Control: Maintain the pH of your solution in the acidic range (ideally pH 3-5) to minimize phenoxide formation. Use buffered solutions where appropriate for your experimental conditions.
-
Inert Atmosphere: When working with the compound in solution for extended periods, particularly at neutral or elevated pH, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative reactions.
FAQ 2: My compound seems to be degrading during my reaction workup, which involves an acidic wash. Is the benzyloxy group stable under these conditions?
Answer: While generally stable under mild acidic conditions, the benzyloxy group (a benzyl ether) can be susceptible to cleavage under strong acidic conditions, especially with heating.[3] The ether oxygen can be protonated, making the benzylic carbon susceptible to nucleophilic attack or formation of a stable benzyl carbocation.[4]
Causality: Acid-catalyzed cleavage of benzyl ethers is a known reaction in organic synthesis. The stability is dependent on the acid concentration, temperature, and reaction time.[4]
Troubleshooting & Prevention:
-
Use Mild Acids: If an acidic wash is necessary, opt for milder acids (e.g., dilute HCl, acetic acid) and perform the wash at low temperatures (e.g., on an ice bath).
-
Minimize Contact Time: Reduce the duration of exposure to the acidic medium as much as possible.
-
Alternative Workup: If cleavage remains an issue, consider alternative workup procedures that avoid strong acids, such as extraction with a neutral aqueous solution followed by drying and solvent evaporation.
Table 1: Summary of pH-Dependent Degradation
| pH Range | Potential Degradation Pathway | Key Functional Group Affected | Recommendations |
| Acidic (pH < 6) | Cleavage of the benzyl ether | Benzyloxy group | Use mild acids, low temperatures, and minimize exposure time. |
| Neutral (pH ~7) | Slow oxidation of the phenol | Hydroxyl group | Protect from light and oxygen. |
| Alkaline (pH > 8) | Rapid oxidation of the phenoxide ion | Hydroxyl group | Avoid alkaline conditions. If necessary, work under an inert atmosphere and protect from light. |
FAQ 3: I am planning a reaction that requires elevated temperatures. What is the thermal stability of this compound?
Answer: Phenolic compounds, in general, have moderate thermal stability.[5][6] For "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone," the primary concerns at elevated temperatures are the potential for cleavage of the benzyl ether and decomposition of the methoxy group.[7][8]
Causality: High temperatures can provide the activation energy needed for cleavage of the C-O bond in the benzyl ether and the aryl-methoxy bond. The degradation of phenolic compounds often follows first-order kinetics, with the rate of degradation increasing with temperature.[9]
Troubleshooting & Prevention:
-
Temperature Optimization: If possible, conduct your reaction at the lowest effective temperature.
-
Inert Atmosphere: Heating in the presence of oxygen can significantly accelerate degradation through oxidative pathways. Always perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of degradation.
FAQ 4: My analytical results (HPLC, NMR) show unexpected peaks after leaving my sample on the benchtop. Could this be due to light exposure?
Answer: Yes, photodegradation is a significant concern for this class of compounds. The acetophenone core and the aromatic rings are chromophores that absorb UV light, which can lead to photochemical reactions.[10] Flavonoids and chalcones, which are structurally related, are known to undergo photodegradation.[10][11]
Causality: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to various reactions such as isomerization, dimerization, or cleavage of functional groups. The benzyloxy group can also be photolabile.[12][13][14]
Troubleshooting Workflow for Suspected Photodegradation:
Caption: Troubleshooting workflow for photodegradation.
Experimental Protocol: Assessing Photostability
-
Sample Preparation: Prepare two identical solutions of your compound at a known concentration in a suitable solvent.
-
Control Sample: Transfer one solution to an amber HPLC vial or a clear vial wrapped completely in aluminum foil. This will serve as your dark control.
-
Test Sample: Transfer the second solution to a clear vial.
-
Exposure: Place both vials side-by-side on a lab bench under ambient light conditions for a defined period (e.g., 24 hours). For accelerated studies, a photostability chamber with a controlled light source can be used.
-
Analysis: After the exposure period, analyze both the control and test samples by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluation: Compare the results. A significant decrease in the parent peak area and/or the appearance of new peaks in the test sample compared to the control indicates photodegradation.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" based on the known reactivity of its functional groups.
Caption: Potential degradation pathways.
Recommended Storage and Handling Procedures
To ensure the long-term stability of "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone," please adhere to the following guidelines:
Solid Compound:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.
-
Light: Keep in a light-resistant container (e.g., amber glass bottle).
Solutions:
-
Solvent Choice: Use high-purity, degassed solvents.
-
pH: If possible, buffer solutions to a slightly acidic pH (3-5).
-
Storage: Store solutions frozen (-20 °C or -80 °C) for long-term storage. For short-term storage, refrigerate at 2-8 °C.
-
Light and Air: Always store solutions in amber, tightly sealed containers. For sensitive experiments, prepare solutions fresh.
By understanding the chemical liabilities of "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" and implementing these preventative measures, you can significantly improve the reliability and reproducibility of your experimental outcomes.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Available at: [Link]
-
ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Available at: [Link]
-
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]
-
Semantic Scholar. (1992). Oxidative Cleavage of Benzyl Ethers Using Dimethyldioxirane. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
YouTube. (2018). benzyl ether cleavage. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Photochemistry of Flavonoids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available at: [Link]
-
ResearchGate. (n.d.). The elimination of substitutes on the model phenolic compound... Available at: [Link]
-
ACS Publications. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Available at: [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Methoxy group. Available at: [Link]
-
ResearchGate. (n.d.). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Available at: [Link]
-
RSC Publishing. (2016). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. Available at: [Link]
-
MDPI. (n.d.). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Available at: [Link]
-
ScienceDirect. (n.d.). Acidic rearrangement of benzyl group in flavone benzyl ethers and its regioselectivity. Available at: [Link]
-
RSC Publishing. (n.d.). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Available at: [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]
-
ACS Publications. (n.d.). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. Available at: [Link]
-
PubMed. (2009). Acidity of hydroxyl groups: an overlooked influence on antiradical properties of flavonoids. Available at: [Link]
-
ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the... Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Available at: [Link]
-
CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
DergiPark. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Available at: [Link]
-
SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Available at: [Link]
-
BJSTR. (2022). Forced Degradation – A Review. Available at: [Link]
-
ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. Available at: [Link]
-
PubMed. (2012). The UVA and aqueous stability of flavonoids is dependent on B-ring substitution. Available at: [Link]
-
OUCI. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Available at: [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available at: [Link]
-
ACS Publications. (n.d.). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available at: [Link]
-
DergiPark. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Available at: [Link]
-
Journal of Materials and Electronic Devices. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Available at: [Link]
Sources
- 1. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Multimodal Carbon Monoxide Photorelease from Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and Other Bioactive Acetophenones for Drug Discovery
Introduction: The Versatile Acetophenone Scaffold
Acetophenones represent a significant class of naturally occurring phenolic compounds found across numerous plant families and fungi.[1] Characterized by an acetyl group attached to a benzene ring, this core structure is a versatile scaffold for chemical modification, giving rise to a vast library of derivatives with diverse and potent pharmacological properties.[1][2] These activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory effects, have positioned acetophenones as compelling starting points in modern drug discovery and development.[1][3][4]
This guide provides a comparative analysis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone against other notable acetophenones. The primary objective is to dissect the structure-activity relationships that govern their biological performance and to provide robust, reproducible experimental protocols for their evaluation. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a comprehensive resource for navigating this promising class of molecules.
Compound of Interest:
-
Name: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
-
Molecular Formula: C₁₆H₁₆O₄[5]
-
CAS Number: 39548-89-5[5]
This molecule is a derivative of resoacetophenone, featuring a bulky benzyloxy group. This modification significantly alters its lipophilicity and steric profile compared to its parent structures, suggesting a unique interaction with biological targets. Throughout this guide, we will compare its potential against foundational and highly active acetophenones such as Resoacetophenone (2',4'-Dihydroxyacetophenone) , the well-studied natural product Paeonol (2'-Hydroxy-4'-methoxyacetophenone) , and the broader class of Chalcones , which are α,β-unsaturated ketone derivatives of acetophenones.
Structural Comparison and Synthetic Strategies
The biological activity of acetophenones is intrinsically linked to the substitution pattern on the phenyl ring.[2] The number and position of hydroxyl groups are critical for antioxidant activity, while other modifications can confer specificity for various enzyme targets.
| Compound | Structure | Key Features |
| 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | - 2-hydroxy group available for hydrogen bonding. - Methoxy group at position 6. - Large, lipophilic benzyloxy group at position 4. | |
| Resoacetophenone (2',4'-Dihydroxyacetophenone) | - Two hydroxyl groups (positions 2 and 4), enhancing antioxidant potential.[6] - Precursor for many synthetic derivatives.[7] | |
| Paeonol (2'-Hydroxy-4'-methoxyacetophenone) | - Structurally similar to Resoacetophenone. - One hydroxyl and one methoxy group. - Widely studied for anti-inflammatory and cardioprotective effects.[3][8] | |
| Generic Chalcone Structure | - α,β-unsaturated carbonyl system. - Derived from acetophenone and a benzaldehyde. - Known for potent anticancer and anti-inflammatory activities.[4][9] |
Synthesis Overview: The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone typically involves a Williamson ether synthesis . This reaction proceeds by treating a dihydroxyacetophenone precursor, such as 2,4-dihydroxy-6-methoxyacetophenone, with benzyl bromide in the presence of a weak base like potassium carbonate.[7] The regioselectivity of this reaction is a critical consideration.
In contrast, chalcones are synthesized via the Claisen-Schmidt condensation , an aldol condensation between an acetophenone and a benzaldehyde, typically under basic conditions (e.g., NaOH or KOH in ethanol).[10][11][12] This straightforward reaction allows for the generation of a wide variety of derivatives by simply changing the acetophenone or aldehyde starting materials.
Comparative Biological Performance
The efficacy of acetophenone derivatives varies significantly across different biological assays. The following sections provide a comparative overview based on available data, acknowledging that direct comparisons between studies can be challenging due to differing experimental conditions.[13]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.[14] This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC₅₀ value indicates higher antioxidant potency.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound Class/Derivative | IC₅₀ (µM) | Key Findings & References |
|---|---|---|
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Potent Scavenger | Among a series of benzoylhydrazones, the 2,4-dihydroxy analogue was the most potent radical scavenger.[6][15] |
| Flavonoid Fractions (from honey) | ~330 µg/mL | Flavonoid fractions rich in phenolic compounds show significant radical scavenging.[16] |
| Herbacetin Glycosides | 19.49 ± 0.21 | Isolated from Rhodiola sachalinensis, these compounds showed potent DPPH scavenging.[17] |
| Chalcone Derivatives (JVC3, JVC4) | 53.76, 50.34 | In an ABTS assay, several synthetic chalcones demonstrated potent antioxidant activity, comparable to ascorbic acid.[18] |
Note: Data is compiled from various sources and should be interpreted in the context of the original studies. IC₅₀ values are highly dependent on assay conditions.
The presence of multiple hydroxyl groups, as in 2,4-dihydroxyacetophenone derivatives, generally enhances antioxidant activity.[2] While direct data for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is scarce, its single free hydroxyl group suggests it may have moderate antioxidant potential, though its primary activity likely lies elsewhere.
Anti-inflammatory Activity
Phenolic compounds can exert anti-inflammatory effects by modulating inflammatory pathways, such as inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), or by suppressing the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[19][20][21]
Table 2: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Activity Metric | Key Findings & References |
|---|---|---|---|
| Paeonol | NF-κB & MAPK Signaling | Inhibition | Suppressed neuro-inflammatory responses in vitro.[8] |
| 2',4'-Dihydroxyacetophenone | COX-2 Transcription | IC₅₀ ≈ 500 µM | Inhibited COX-2 promoter activity in DLD-1 cancer cells.[22] |
| Chalcone-Acetaminophen Derivative | Albumin Denaturation | 97.55% inhibition @ 500 µg/mL | A derivative synthesized from chromene 3 carbaldehyde showed superior activity to the standard drug diclofenac.[11] |
| Glycosylated Phenols | NO, TNF-α, IL-1β, IL-6 Production | Potent Inhibition | This fraction from Camellia oleifera oil showed the highest anti-inflammatory activity in LPS-stimulated macrophages.[21] |
The bulky benzyloxy group in our target compound could facilitate binding to hydrophobic pockets in enzymes like COX or LOX, suggesting a potential for potent anti-inflammatory activity that warrants experimental validation.
Anticancer (Cytotoxic) Activity
Many acetophenone derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[1][23] The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Table 3: Comparative Cytotoxicity Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ | Key Findings & References |
|---|---|---|---|
| Brominated Acetophenone (5c) | MCF-7, PC3 | < 10 µg/mL | Showed remarkable cytotoxicity against multiple cancer cell lines with low toxicity to normal breast epithelial cells.[23] |
| Chalcone C (from 2,4-dimethoxyacetophenone) | 4T1 (Breast Cancer) | 5.607 µg/mL | Demonstrated high activity against a breast cancer cell line.[10] |
| Acrovestone | A-549, L-1210, P-388 | ED₅₀ = 0.98, 2.95, 3.28 µg/mL | A natural acetophenone that showed strong cytotoxicity.[1] |
| Meliquercifolin A | HeLa | 2.6 µM | A heterodimer acetophenone with strong cytotoxic activity.[1] |
Chalcones and other modified acetophenones are frequently identified as potent cytotoxic agents.[9] The selectivity of these compounds (toxicity to cancer cells vs. normal cells) is a critical parameter for their development as therapeutic agents.[9][23]
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Acetophenone derivatives have been identified as potent inhibitors of several key enzymes implicated in disease.
Table 4: Comparative Enzyme Inhibitory Activity
| Compound Class/Derivative | Target Enzyme | Activity Metric (IC₅₀ / Kᵢ) | Key Findings & References |
|---|---|---|---|
| Benzyloxy Acetophenones (1j, 2e) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 12.9 nM, 11.7 nM | Halogen-substituted benzyloxy acetophenones were found to be highly potent and selective MAO-B inhibitors, more active than the drug selegiline.[24] |
| Benzonate Acetophenones (7u) | α-Glucosidase | IC₅₀ = 1.68 µM | Was found to be 32-fold more active than the standard drug acarbose.[25] |
| Chalcone Acetophenones | c-Met Kinase | High Inhibition | Many synthesized derivatives showed high levels of inhibition against c-Met kinase, a target in cancer therapy.[9] |
The finding that benzyloxy-substituted acetophenones are potent MAO-B inhibitors is particularly relevant.[24] This suggests that our primary compound of interest, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , is an excellent candidate for screening against MAO-B and other enzymes with hydrophobic active sites.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are standard, validated protocols for assessing the biological activities discussed.
Protocol 1: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging ability of a compound.[2][14]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly made and stored in the dark.
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., serial dilutions from 1 to 1000 µM) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A control well should contain methanol instead of the test compound.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[14]
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[11][16]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% aqueous bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL). A standard anti-inflammatory drug like diclofenac should be used as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the reduction of MTT by mitochondrial dehydrogenases to determine cell viability.[23]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value.
Visualizing Experimental Workflows and Pathways
To clarify the logical flow of compound evaluation and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of acetophenone derivatives.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an acetophenone.
Conclusion and Future Directions
The acetophenone scaffold is a proven platform for the development of potent bioactive molecules. While simple hydroxylated derivatives like Resoacetophenone provide a baseline for antioxidant activity, more complex modifications lead to highly specific and potent agents. The introduction of a benzyloxy group, as seen in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , significantly increases lipophilicity and offers a steric profile that may be favorable for binding to enzyme active sites, particularly MAO-B.[24]
Comparative analysis reveals that while chalcones often exhibit superior cytotoxicity, specific substitutions on the core acetophenone ring can yield highly potent and selective enzyme inhibitors. Future research should focus on:
-
Direct Experimental Comparison: Conducting head-to-head testing of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone against Paeonol, Resoacetophenone, and relevant chalcones using the standardized protocols outlined herein.
-
Mechanistic Elucidation: Investigating the specific molecular targets of promising compounds, particularly in the context of enzyme inhibition (e.g., MAO-B, kinases) and inflammatory signaling pathways (e.g., NF-κB).
-
In Vivo Validation: Advancing lead compounds identified from in vitro screens into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the vast chemical space of acetophenone derivatives, the scientific community can continue to uncover novel therapeutic agents for a wide range of human diseases.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
-
Africa Research Connect. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Retrieved from [Link]
-
Farmacia Journal. (n.d.). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Acetophenone-Based Compounds: 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone.
- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society.
-
Taylor & Francis Online. (n.d.). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Retrieved from [Link]
- Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 143-152.
- Bouhrim, M., et al. (2020). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Experimental and Therapeutic Medicine, 20(4), 3335-3345.
- Isnandi, K. (2021). Synthesis and cytotoxicity assay of chalcones from benzaldehydes and acetophenone derivatives as anticancer agent. UGM Repository.
- Natural Product Communications. (2016). Acetophenones from acronychia pedunculata and their cancer chemopreventive activity.
-
Sci-Explore. (n.d.). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone.
-
ResearchGate. (n.d.). Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. Retrieved from [Link]
- Park, C. H., et al. (2016). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Molecules, 21(11), 1470.
- Tadić, V. M., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(14), 5550.
- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.
-
ResearchGate. (n.d.). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. Retrieved from [Link]
- bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
- Zhang, X., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1330-1338.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein.
-
Research Journal of Pharmacy and Technology. (n.d.). resacetophenone. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]
- Ma, J. G., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o199.
-
CAS Common Chemistry. (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:25892-94-8 | 1-(4-(benzyloxy)-3,6-dihydroxy-2-Methoxyphenyl)ethanone. Retrieved from [Link]
- Synthesis and activity of novel chalcone acetaminophen deriv
- Wang, L., et al. (2014). Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids. Molecules, 19(1), 1085-1097.
-
MDPI. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Retrieved from [Link]
- Goyal, K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1234-1254.
- Liu, G. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
- A Concise Review on Synthesis, Anti-inflammatory and Antioxidant Activities of Chalcone. (2022). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a2bchem.com [a2bchem.com]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciexplore.ir [sciexplore.ir]
- 16. tandfonline.com [tandfonline.com]
- 17. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcea.org [ijcea.org]
- 19. mdpi.com [mdpi.com]
- 20. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, an acetophenone derivative, belongs to a broad class of phenolic compounds that are precursors in the biosynthesis of flavonoids.[1] Structurally characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, these compounds, often referred to as chalcones or their precursors, are a focal point in medicinal chemistry due to their versatile and potent biological activities.[1][2] The synthetic versatility of this scaffold allows for a wide array of structural modifications, leading to a vast library of derivatives with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4]
This guide provides a comparative analysis of the biological activity of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, placing its performance in context with its parent compound and other relevant structural analogs. We will delve into its anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies, to provide a comprehensive resource for drug discovery and development.
Comparative Biological Activity: A Structural Perspective
The biological activity of acetophenones and chalcones is profoundly influenced by the substitution patterns on their aromatic rings.[5] The presence, position, and nature of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and in the case of our topic compound, benzyloxy (-OCH₂Ph), can dramatically alter the molecule's potency and mechanism of action.
Anticancer Activity
Chalcone and acetophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] Their mechanisms often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[1][7]
A key point of comparison is the parent compound, 2',4'-dihydroxy-6'-methoxyacetophenone . While specific cytotoxic data for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is not abundant in publicly available literature, we can infer potential activity based on related structures. For instance, the related compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , isolated from Phaleria macrocarpa, exhibited significant dose- and time-dependent cytotoxic effects on the HT-29 human colon adenocarcinoma cell line.[8][9] This suggests that the core 2,6-dihydroxy-4-methoxyphenyl acetophenone structure is a promising scaffold for anticancer activity.
The introduction of a bulky, lipophilic benzyloxy group in place of a hydroxyl group at the 4-position can influence several factors:
-
Cellular Uptake: Increased lipophilicity can enhance membrane permeability and cellular uptake.
-
Target Binding: The benzyloxy group may sterically hinder or facilitate binding to specific biological targets compared to a smaller hydroxyl group.
-
Metabolic Stability: The ether linkage of the benzyloxy group is generally more stable to metabolic degradation than a free phenol.
Table 1: Comparative Anticancer Activity of Related Acetophenone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Time (h) | Reference |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon) | ~25 | 72 | [8][9] |
| 5-Demethylnobiletin (a polymethoxyflavone) | THP-1 (Leukemia) | 32.3 µM | 48 | [10] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | HCT116 (Colon) | 25 µM | 24 | [10] |
Note: Direct comparative data for the title compound is limited. This table provides context from structurally related molecules.
Structure-activity relationship (SAR) studies on various chalcones have shown that substitutions on the aromatic rings are critical for their antiproliferative activity.[6][11][12] For instance, electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[13]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Chalcones and related phenolic compounds are well-documented for their anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways like NF-κB and MAPK.[14][15][16]
The parent compound, 2',4'-dihydroxy-6'-methoxyacetophenone , has been noted for its antimicrobial properties, which can be linked to anti-inflammatory action in the context of infection.[17][18] Other structurally similar acetophenones have shown direct anti-inflammatory effects. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone was found to suppress pro-inflammatory responses in activated microglia by blocking NF-κB and MAPK signaling.[16] Another example, 2,4,6-trihydroxy-α-p-methoxyphenyl-acetophenone , demonstrated potent anti-inflammatory properties by inhibiting UVB-induced prostaglandin E₂ (PGE₂) release.[19]
The benzyloxy substitution on the target molecule likely preserves or enhances this anti-inflammatory potential. The core phenolic structure is crucial for this activity, and modifications can fine-tune its potency and selectivity.
Table 2: Comparative Anti-inflammatory Activity of Related Acetophenones
| Compound | Model | Key Findings | Reference |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | LPS-stimulated BV-2 microglia | Inhibited NO, PGE₂, and pro-inflammatory cytokine production. | [16] |
| 2,4,6-trihydroxy-α-p-methoxyphenyl-acetophenone | UVB-irradiated epidermal cells & in vivo mouse models | Inhibited PGE₂ release and skin edema. | [19] |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol | LPS-stimulated RAW 264.7 macrophages & zebrafish | Inhibited NO and PGE₂ production; suppressed iNOS and COX-2 expression. | [15] |
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals and chelate pro-oxidant metals.[20][21] The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity.[20]
Studies on various chalcone derivatives have consistently shown that those possessing hydroxyl groups exhibit significant radical scavenging activity (e.g., against DPPH and ABTS radicals).[20][22] The parent molecule, 2',4'-dihydroxy-6'-methoxyacetophenone , with its two hydroxyl groups, is expected to possess antioxidant properties.
In 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , one of the two hydroxyl groups is replaced by a benzyloxy group. This modification has important implications for its antioxidant activity:
-
Reduction in H-donating Capacity: The benzyloxy group cannot donate a hydrogen atom to scavenge free radicals, unlike a hydroxyl group. This means the antioxidant potential will primarily rely on the remaining 2-hydroxy group.
-
Electronic Effects: The benzyloxy group can still influence the electronic properties of the aromatic ring, which may indirectly affect the reactivity of the remaining hydroxyl group.
Therefore, it is plausible that the antioxidant activity of the title compound is attenuated compared to its dihydroxy precursor. However, it may still retain significant activity. For comparison, Idebenone, a synthetic analogue of coenzyme Q, functions as an antioxidant through the redox cycling of its hydroquinone form.[23]
Table 3: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Assay | Activity Metric | Reference |
| Hydroxylated Chalcones | DPPH, NO, H₂O₂ scavenging | Generally high activity, dependent on number and position of -OH groups. | [20] |
| Idebenone (hydroquinone form) | DPPH, ABTS, Peroxyl radical scavenging | Efficiency comparable to Vitamin E (Trolox). | [23] |
| 2-methoxyphenol derivatives | DPPH, ABTS, ORAC | Demonstrated significant antioxidant properties. | [22] |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of many acetophenone and chalcone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[16] These pathways are central regulators of the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.
In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The MAPK pathway (comprising ERK, JNK, and p38) also plays a crucial role in this process. Compounds like 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are hypothesized to interfere with these pathways, potentially by inhibiting IKK or the phosphorylation of MAPK proteins, thereby preventing NF-κB activation.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Experimental Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antioxidant properties of compounds like 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Workflow:
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations. Include a control (solvent + DPPH) and a blank (solvent + compound). Ascorbic acid is often used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[24]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[24]
Conclusion
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a promising scaffold in the broader class of chalcones and acetophenones, which are known for their wide-ranging biological activities.[2][3] While direct experimental data for this specific molecule is emerging, a comparative analysis based on its structural features and the activities of related compounds provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The presence of the benzyloxy group, compared to a hydroxyl group in its parent compound, is a critical structural modification that likely enhances lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. However, this may come at the cost of reduced antioxidant capacity due to the loss of a hydrogen-donating hydroxyl group.
Future research should focus on direct, head-to-head comparative studies of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone against its parent compound (2',4'-dihydroxy-6'-methoxyacetophenone) and other relevant chalcones. Elucidating its precise mechanism of action, particularly its effects on signaling pathways like NF-κB and various kinases, will be crucial for its development as a potential therapeutic agent.
References
-
Al-Azawi, A. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]
-
ResearchGate. (PDF) Synthesis and biological activities of some chalcone derivatives. [Link]
-
International Journal of Pharmaceutical Sciences. Chalcone Derivatives As Potential Biological Activities. [Link]
-
NIH. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]
-
PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. [Link]
-
DergiPark. Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. [Link]
-
He, W., et al. (2022). Alpinetin: A Review of Its Pharmacology and Pharmacokinetics. Frontiers in Pharmacology. [Link]
-
ResearchGate. (PDF) Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects. [Link]
-
ResearchGate. Blockade of Nuclear Factor- B Signaling Pathway and Anti-Inflammatory Activity of Cardamomin, a Chalcone Analog from Alpinia conchigera. [Link]
-
Gul, S., et al. (2022). Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects. PubMed. [Link]
-
ResearchGate. The main pharmacological activities of alpinetin. [Link]
-
ResearchGate. Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. [Link]
-
Singh, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. [Link]
-
Borges, F., et al. (2021). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]
-
Gupta, A., et al. (2013). Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir. PMC - PubMed Central. [Link]
-
Al-Salahi, O. S., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]
-
Wang, Y., et al. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. PMC - NIH. [Link]
-
ResearchGate. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]
-
Tan, J. S., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
Kim, J. E., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed. [Link]
-
Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH. [Link]
-
Udata, C., et al. (2000). Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). PubMed. [Link]
-
ResearchGate. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. [Link]
-
Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. [Link]
-
Kim, K. N., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. PubMed. [Link]
-
Adoo, K. E. 1-(2-Hydroxy-4-methoxyphenyl)ethanone. [Link]
-
Mordente, A., et al. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed. [Link]
-
Saad, B., et al. (2023). multivariate analysis of polyphenolic content and in vitro antioxidant capacities of different fractions. Applied Ecology and Environmental Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Alpinetin: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 19. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aloki.hu [aloki.hu]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the spectroscopic validation of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , a substituted acetophenone with potential applications in medicinal chemistry.
In the absence of a publicly available, complete experimental spectroscopic dataset for the target compound, this guide will leverage predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. To ground these predictions in an experimental context, we will compare the predicted data with the validated spectroscopic data of two structurally related natural products: Alpinetin and Pinostrobin . This comparative approach provides a robust framework for the validation of the target molecule.
The Importance of Spectroscopic Validation
Spectroscopic techniques provide a fingerprint of a molecule, revealing its structural framework, functional groups, and connectivity. Each technique offers a unique piece of the puzzle:
-
¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
-
Mass spectrometry provides the molecular weight and information about the fragmentation patterns, which can confirm the presence of specific structural motifs.
-
Infrared spectroscopy identifies the functional groups present in the molecule.
A cohesive interpretation of data from these orthogonal techniques is essential for the unequivocal confirmation of a chemical structure.
Predicted Spectroscopic Data for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
The following data are predicted based on the analysis of substituent effects and established spectroscopic principles.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring. The benzyloxy, hydroxy, methoxy, and acetyl groups all influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~6.1-6.3 | d | 1H | Ortho to both the hydroxyl and methoxy groups, expected to be shielded. |
| H-5 | ~6.1-6.3 | d | 1H | Ortho to the benzyloxy group and meta to the acetyl group. |
| Benzyl -CH₂- | ~5.0-5.2 | s | 2H | Typical chemical shift for a benzylic methylene group attached to an oxygen. |
| Phenyl-H (benzyl) | ~7.2-7.5 | m | 5H | Standard chemical shift range for protons on an unsubstituted phenyl ring. |
| -OCH₃ | ~3.8-4.0 | s | 3H | Typical chemical shift for an aromatic methoxy group. |
| -COCH₃ | ~2.5-2.7 | s | 3H | Characteristic chemical shift for an acetyl methyl group. |
| -OH | ~12-14 | s | 1H | The ortho-hydroxyl proton is expected to be significantly deshielded due to strong intramolecular hydrogen bonding with the carbonyl oxygen. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on established values for substituted benzene rings and the respective functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~200-205 | Typical chemical shift for a ketone carbonyl carbon. |
| C-1 | ~105-110 | Carbon bearing the acetyl group, shielded by the ortho -OH and -OCH₃ groups. |
| C-2 | ~160-165 | Carbon bearing the hydroxyl group, significantly deshielded. |
| C-3 | ~90-95 | Aromatic C-H, shielded by two ortho oxygen-containing substituents. |
| C-4 | ~160-165 | Carbon bearing the benzyloxy group. |
| C-5 | ~95-100 | Aromatic C-H, shielded by the ortho benzyloxy group. |
| C-6 | ~160-165 | Carbon bearing the methoxy group. |
| Benzyl -CH₂- | ~70-75 | Typical chemical shift for a benzylic carbon attached to an oxygen. |
| Phenyl-C (benzyl) | ~127-137 | Standard range for carbons of a phenyl ring. |
| -OCH₃ | ~55-60 | Characteristic chemical shift for an aromatic methoxy carbon. |
| -COCH₃ | ~25-30 | Typical chemical shift for an acetyl methyl carbon. |
Predicted Mass Spectrum (Electron Ionization - EI)
The fragmentation of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone under EI-MS is expected to be driven by the stability of the resulting fragments.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 272 | [M]⁺ | Molecular ion |
| 257 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 181 | [M - C₇H₇]⁺ | Cleavage of the benzyl group. |
| 91 | [C₇H₇]⁺ | Benzyl cation, a very stable fragment. |
| 43 | [CH₃CO]⁺ | Acylium ion. |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 (broad) | -OH | O-H stretch (intramolecularly hydrogen-bonded) |
| ~3100-3000 | Aromatic C-H | C-H stretch |
| ~2950-2850 | Aliphatic C-H | C-H stretch (-CH₃, -CH₂-) |
| ~1620-1600 | C=O | C=O stretch (lowered due to intramolecular H-bonding and conjugation) |
| ~1600, ~1480 | Aromatic C=C | C=C stretch |
| ~1260, ~1040 | C-O | C-O stretch (ethers) |
Comparative Analysis with Structural Analogs
To validate our predictions, we will compare them with the experimental spectroscopic data of Alpinetin and Pinostrobin, two naturally occurring flavonoids that share structural similarities with our target compound.
Structural Comparison:
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: The target molecule.
-
Alpinetin (7-hydroxy-5-methoxyflavanone): Contains a similar oxygenation pattern on one of the aromatic rings but is a heterocyclic flavanone.
-
Pinostrobin (5-hydroxy-7-methoxyflavanone): Another flavanone with a different substitution pattern.
Comparison of ¹H NMR Data
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -OH (ppm) | Other Key Signals (ppm) |
| Predicted Target | ~6.1-6.3, ~7.2-7.5 | ~3.8-4.0 | ~12-14 | -CH₂- (~5.0-5.2), -COCH₃ (~2.5-2.7) |
| Alpinetin | ~6.0-6.1, ~7.3-7.5 | ~3.8 | ~12.0 | H-2 (~5.4), H-3 (~2.8, 3.1) |
| Pinostrobin | ~6.0-6.1, ~7.4 | ~3.8 | ~12.0 | H-2 (~5.4), H-3 (~2.8, 3.1) |
The predicted chemical shifts for the aromatic protons and the methoxy and hydroxyl groups of the target compound are in good agreement with the experimental values observed for Alpinetin and Pinostrobin, supporting the accuracy of the prediction. The key differences lie in the signals corresponding to the acetyl group in the target and the heterocyclic ring protons in the flavanones.
Comparison of ¹³C NMR Data
A comparison of the ¹³C NMR data further highlights the structural similarities and differences.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ (ppm) | Other Key Signals (ppm) |
| Predicted Target | ~200-205 | ~90-165 | ~55-60 | -CH₂- (~70-75), -COCH₃ (~25-30) |
| Alpinetin | ~196 | ~94-168 | ~55.6 | C-2 (~79), C-3 (~43) |
| Pinostrobin | ~196 | ~94-168 | ~55.6 | C-2 (~79), C-3 (~43) |
The predicted carbonyl chemical shift for the target is slightly higher than that of the flavanones, which is expected for an acyclic ketone. The ranges for the aromatic and methoxy carbons are consistent across the three compounds.
Comparison of Mass Spectrometry Fragmentation
The fragmentation patterns provide valuable confirmatory data.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Predicted Target | 272 | 257, 181, 91, 43 |
| Alpinetin | 270 | 269, 167, 153, 104 |
| Pinostrobin | 270 | 269, 167, 153, 104 |
The presence of the benzyl group in the target compound is expected to yield a prominent fragment at m/z 91, which would be absent in the spectra of Alpinetin and Pinostrobin. The fragmentation of the flavanones is characterized by retro-Diels-Alder (rDA) reactions, leading to fragments specific to their heterocyclic structure.
Experimental Protocols for Spectroscopic Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Process the data with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Process the data with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift axis to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
-
Instrument: A magnetic sector or quadrupole mass spectrometer with an electron ionization source.
-
Acquisition Parameters:
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-500.
-
Maintain the ion source temperature at 200-250 °C.
-
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) disk or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Record the spectrum in absorbance or transmittance mode.
-
Validation Workflow
A systematic workflow is crucial for the robust validation of spectroscopic data.
Conclusion
This guide provides a comprehensive framework for the spectroscopic validation of "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone." By combining predictive methodologies with a comparative analysis against experimentally validated structural analogs, a high degree of confidence in the structural assignment can be achieved. The detailed protocols and workflow presented herein are intended to serve as a valuable resource for researchers in ensuring the integrity and reproducibility of their scientific findings. The consistency between the predicted data for the target compound and the experimental data for Alpinetin and Pinostrobin strongly supports the proposed structure.
References
-
PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. Alpinetin. National Center for Biotechnology Information. [Link]
-
PubChem. Pinostrobin. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. NMR spectroscopic data for pinostrobin. [Link]
-
ResearchGate. ESI-MS of flavonoids (1) [M-H] 269 possibly: Alpinetin... [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]
A Comparative Guide to the Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Introduction
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and natural product analogs. Its molecular architecture, featuring a benzyloxy-protected phenol, a free phenol, and a methoxy-substituted acetophenone, presents unique challenges and opportunities in synthetic strategy. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule: the Williamson Ether Synthesis and the Friedel-Crafts Acylation. By examining the underlying chemical principles, experimental protocols, and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific needs.
Route 1: Regioselective Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[1][2] In the context of our target molecule, this route commences with a polysubstituted acetophenone and proceeds via a regioselective benzylation of a specific hydroxyl group.
Causality of Experimental Choices
The cornerstone of this approach is the differential acidity of the hydroxyl groups in the starting material, 2',4'-dihydroxy-6'-methoxyacetophenone. The 4-hydroxyl group is more acidic than the 2-hydroxyl group due to the latter's involvement in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in acidity allows for the selective deprotonation of the 4-hydroxyl group with a suitable base, followed by nucleophilic attack on benzyl bromide to form the desired 4-benzyloxy ether. The choice of a mild base like cesium bicarbonate (CsHCO₃) is crucial for achieving high regioselectivity, as stronger bases could lead to the deprotonation and subsequent alkylation of both hydroxyl groups.[3]
Experimental Protocol
Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
-
To a solution of 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 equivalent) in anhydrous acetonitrile, add cesium bicarbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Self-Validating System
The progress of the reaction can be conveniently monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the regioselective benzylation. The intramolecular hydrogen bond in the product between the 2-hydroxyl group and the acetyl carbonyl can be observed as a downfield-shifted proton in the ¹H NMR spectrum.
Route 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[4][5] This route involves the introduction of an acetyl group onto a pre-functionalized aromatic precursor.
Causality of Experimental Choices
This synthetic strategy hinges on the electrophilic aromatic substitution of 3-benzyloxy-5-methoxyphenol. The benzyloxy and methoxy groups are ortho-, para-directing activators, increasing the electron density of the aromatic ring and facilitating the attack by the acylium ion electrophile.[4] The acylation is expected to occur predominantly at the position ortho to the hydroxyl group and para to the methoxy group due to the strong activating and directing effect of the hydroxyl group. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the acylium ion from the acylating agent (e.g., acetyl chloride or acetic anhydride).[6] Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.[6]
Experimental Protocol
Step 1: Synthesis of 3-Benzyloxy-5-methoxyphenol (This precursor would need to be synthesized in a prior step, for instance, by regioselective benzylation of 5-methoxyresorcinol).
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 3-benzyloxy-5-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Self-Validating System
The formation of the acylium ion is often indicated by a color change in the reaction mixture. The progress of the acylation can be followed by TLC. The structure of the final product, including the regiochemistry of the acylation, must be confirmed by spectroscopic methods (NMR and MS). The appearance of a singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum and a carbonyl signal in the ¹³C NMR spectrum are key indicators of a successful reaction.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 2',4'-Dihydroxy-6'-methoxyacetophenone, Benzyl bromide | 3-Benzyloxy-5-methoxyphenol, Acetyl chloride/Acetic anhydride, AlCl₃ |
| Number of Steps | 1 (from commercially available precursor) | 2+ (requires synthesis of the phenol precursor) |
| Key Challenge | Regioselectivity of benzylation | Regioselectivity of acylation, synthesis of the precursor |
| Reported Yield | High (up to 95% for similar alkylations)[3] | Moderate to high (highly substrate-dependent) |
| Reaction Conditions | Mild to moderate (80°C) | Cryogenic to room temperature, strictly anhydrous |
| Reagents/Catalysts | Mild base (CsHCO₃) | Strong, moisture-sensitive Lewis acid (AlCl₃) |
| Byproducts | Inorganic salts | HCl, aluminum salts |
| Purification | Column chromatography | Aqueous work-up followed by column chromatography |
Visualization of Synthetic Pathways
Route 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis route.
Route 2: Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts Acylation route.
Chemical Reaction Schemes
Caption: Chemical reaction schemes for the two synthetic routes.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Friedel-Crafts acylation present viable pathways for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
The Williamson Ether Synthesis route is recommended for its high degree of predictability and potentially higher yields, contingent on the availability of the 2',4'-dihydroxy-6'-methoxyacetophenone starting material. The regioselectivity of this reaction is well-controlled by the differential acidity of the phenolic protons, making it a more robust and scalable option.
The Friedel-Crafts Acylation route offers a more convergent approach but is accompanied by greater challenges. The synthesis of the required 3-benzyloxy-5-methoxyphenol precursor adds to the overall step count. Furthermore, controlling the regioselectivity of the acylation can be less predictable and may lead to a mixture of isomers, complicating purification and reducing the overall yield.
Ultimately, the choice of synthesis route will depend on the specific project requirements, including the availability of starting materials, desired scale of production, and the analytical capabilities for purification and characterization.
References
-
UCLA Chem 12BL. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]
-
Frank, A., Hamidi, N., & Xue, F. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]
-
Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3225. [Link]
-
Organic Syntheses. (n.d.). 5,7-Dimethoxy-2-methyl-1-indanone. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing metoxyl acetophenone.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction
Acetophenones, a class of phenolic compounds characterized by an acetyl group attached to a benzene ring, are prevalent in numerous plant species and have garnered significant attention within the scientific community for their diverse pharmacological properties. These properties, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities, are intricately linked to the substitution patterns on the aromatic ring. This guide provides a comprehensive comparative analysis of the therapeutic potential of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , a synthetic acetophenone derivative, against its structurally related analogues. While direct experimental data on the biological efficacy of this specific compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) and experimental data from closely related compounds to provide valuable insights into its potential activities for researchers, scientists, and drug development professionals.
The core structure of acetophenones, featuring a phenolic hydroxyl group, is a key determinant of their biological activity. The introduction of additional substituents, such as methoxy and benzyloxy groups, can significantly modulate their physicochemical properties and, consequently, their therapeutic efficacy. This guide will delve into a comparative analysis of these structural nuances, supported by experimental data from related compounds, to forecast the potential of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a promising candidate for further investigation.
Comparative Analysis of Biological Activities
The biological activities of acetophenone derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. The presence of hydroxyl and methoxy groups, in particular, has been shown to enhance the therapeutic potential of these compounds.
Antimicrobial Activity
Hydroxyacetophenone derivatives have demonstrated notable antibacterial and antifungal properties. The antimicrobial efficacy is largely dependent on the substitution pattern on the aromatic ring. For instance, studies on various hydroxyacetophenone derivatives have revealed that the presence of free phenolic hydroxyl groups can contribute to higher antibacterial activity.
Table 1: Comparative Antimicrobial Activity of Acetophenone Derivatives
| Compound | Target Organism | Activity | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | IC50: 84.12 µg/mL | [1] |
| 2-hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens | IC50: 99.09 µg/mL | [1] |
| 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | Staphylococcus aureus | MIC: 64 µg/mL | [2] |
| 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | Enterococcus faecalis | MIC: 64 µg/mL | [2] |
Based on the available data, the presence of hydroxyl and methoxy groups contributes to the antimicrobial potential of acetophenone derivatives. The bulky benzyloxy group in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone might influence its interaction with microbial targets, a hypothesis that warrants experimental validation.
Anti-inflammatory Activity
Inflammation is a critical pathological factor in numerous diseases, and several acetophenone derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For example, some derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines by blocking the NF-κB and MAPK signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay | IC50/Inhibition | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | TPA-induced mouse ear edema | 70.10% inhibition at 2 mg/ear | [3] |
| 3,5-diprenyl-4-hydroxyacetophenone | NO production in LPS-stimulated macrophages | 38.96% inhibition at 91.78 µM | [3] |
| 2'-Hydroxy-5'-methoxyacetophenone | NO production in LPS-stimulated BV-2 cells | Significant inhibition | [4] |
| 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone | UVB-induced PGE2 release | Effective inhibition | [5] |
The anti-inflammatory potential of acetophenones is often linked to the presence of hydroxyl and methoxy substituents. The substitution pattern in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggests it may also possess anti-inflammatory properties, potentially through modulation of the NF-κB and MAPK pathways.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and its Structural Analogues: A Comparative Analysis of Synthetic Strategies and Biological Activities
Welcome to a comprehensive exploration of 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and its structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. We will delve into the synthesis, structure-activity relationships (SAR), and a comparative analysis of the biological properties of these molecules, supported by experimental data from peer-reviewed literature.
The core structure, a substituted acetophenone, serves as a vital scaffold in medicinal chemistry, primarily as a precursor to a diverse and biologically significant class of compounds known as chalcones. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are abundant in nature and have garnered considerable attention for their wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide will illuminate the journey from the foundational acetophenone to its more complex and potent chalcone derivatives, providing a clear comparison of their performance and the experimental rigor behind these findings.
The Core Moiety: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
The parent compound, 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, is a key synthetic intermediate.[4] Its structure features a benzyloxy group, which can serve as a protecting group for the hydroxyl function during chemical transformations or as a pharmacophore element contributing to biological activity.
Synthesis of the Core Structure
The synthesis of 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is typically achieved through a Williamson ether synthesis. This reaction involves the selective benzylation of one of the hydroxyl groups of a dihydroxyacetophenone precursor.
Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
-
Reactants:
-
2,4-Dihydroxy-6-methoxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve 2,4-dihydroxy-6-methoxyacetophenone in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution. This acts as a base to deprotonate the more acidic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., reflux) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
-
This synthetic approach is a well-established and efficient method for preparing the core molecule, which can then be used as a building block for the synthesis of various chalcone analogues.
Structural Analogues: The Chalcone Family
The most significant and widely studied structural analogues of 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are chalcones. These compounds are biosynthetically precursors of flavonoids and isoflavonoids and are known for their broad range of biological activities.[2]
General Synthesis of Chalcones: Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[5]
Experimental Protocol: General Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reactants:
-
Substituted acetophenone (e.g., 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone)
-
Substituted benzaldehyde
-
Base catalyst (e.g., aqueous or alcoholic solution of NaOH or KOH)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in the chosen solvent in a reaction vessel.
-
Slowly add the base catalyst to the mixture while stirring.
-
Continue stirring the reaction at room temperature or with gentle heating for a specified period (typically a few hours to overnight).
-
The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water or a dilute acid solution to precipitate the chalcone product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; A[Substituted Acetophenone] --> C{Claisen-Schmidt Condensation}; B[Substituted Benzaldehyde] --> C; C --> D[Chalcone]; subgraph "Reactants" A; B; end subgraph "Product" D; end } caption: "General workflow for chalcone synthesis via Claisen-Schmidt condensation."
Comparative Analysis of Prominent Chalcone Analogues
In this section, we will compare several key chalcone analogues, focusing on their structural differences and the resulting impact on their biological properties, particularly their anticancer and anti-inflammatory activities.
Cardamonin (2',4'-Dihydroxy-6'-methoxychalcone)
Cardamonin is a naturally occurring chalcone that has been extensively studied for its anticancer properties.[6][7] It has demonstrated efficacy against a variety of cancer cell lines, including breast, lung, colon, and gastric cancers.[6]
-
Mechanism of Action: Cardamonin is known to target multiple signaling pathways involved in cancer progression, such as the Wnt/β-catenin, NF-κB, and STAT3 pathways.[6] Its anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[6]
Alpinetin
Alpinetin is another natural flavonoid that has shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects.[8][9][10]
-
Mechanism of Action: Alpinetin's anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[8][9] It has been shown to modulate various signaling pathways, including those involving caspases and Bcl-2 family proteins.[8]
Synthetic Chalcone Analogues
The synthesis of novel chalcone derivatives allows for the systematic modification of the core structure to improve potency and selectivity. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for specific biological activities.
-
Influence of Substituents: The nature and position of substituents on both aromatic rings of the chalcone scaffold play a crucial role in determining their biological activity. For example, the presence of hydroxyl and methoxy groups is often associated with potent anti-inflammatory and anticancer effects.[11][12]
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Key structural modifications influencing the biological activity of chalcones."
Quantitative Comparison of Biological Activities
The following table summarizes the reported cytotoxic activities of selected chalcone analogues against various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Cardamonin | A549 (Lung) | Varies | [6] |
| H460 (Lung) | Varies | [6] | |
| AGS (Gastric) | Varies | [6] | |
| Cu(II)-cardamonin complex | MDA-MB-468 (Breast) | Potent activity reported | [13] |
| PANC-1 (Pancreatic) | Potent activity reported | [13] | |
| Synthetic Chalcone 16 | HCT116 (Colon) | < 3.10 | [1] |
| Synthetic Chalcone 17 | HCT116 (Colon) | < 3.10 | [1] |
| Furan-fused chalcone 6e | Varies | 12.3 | [2] |
| Furan-fused chalcone 6f | Varies | 16.1 | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are dependent on the specific experimental conditions and cell lines used. Readers are encouraged to consult the original research articles for detailed information.
Key Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of the findings, it is essential to employ standardized and validated experimental protocols for assessing the biological activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (chalcone analogues) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software program.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF"]; A[Seed cells in 96-well plate] --> B[Treat with chalcone analogues]; B --> C[Incubate]; C --> D[Add MTT solution]; D --> E[Incubate]; E --> F[Solubilize formazan]; F --> G[Measure absorbance]; G --> H[Calculate IC50]; } caption: "Workflow for determining in vitro cytotoxicity using the MTT assay."
Conclusion and Future Perspectives
The journey from the simple acetophenone, 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, to the complex and biologically active chalcone analogues highlights a classic paradigm in medicinal chemistry. The versatility of the chalcone scaffold, coupled with the amenability of the Claisen-Schmidt condensation for generating diverse libraries of compounds, makes this an exciting area for drug discovery.
The comparative analysis presented in this guide underscores the importance of structure-activity relationship studies in optimizing the therapeutic potential of these molecules. While natural products like cardamonin and alpinetin provide excellent starting points, synthetic modifications have been shown to yield compounds with enhanced potency and selectivity.
Future research in this field will likely focus on:
-
The development of more selective and potent chalcone analogues with improved pharmacokinetic profiles.
-
The elucidation of novel molecular targets and mechanisms of action.
-
The evaluation of these compounds in in vivo models of disease to translate the promising in vitro findings into potential clinical applications.
By combining rational drug design, robust synthetic methodologies, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI.[Link]
-
Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed.[Link]
-
Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed.[Link]
-
Semi-synthesis of Novel Bioactive Cardamonin Analogues and Identification of a Highly Active Cu(II) - Nottingham ePrints.[Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research.[Link]
-
Structure-Activity Relationships of Chalcone Derivatives. ResearchGate.[Link]
-
Novel Semi-Synthetic Cu (II)–Cardamonin Complex Exerts Potent Anticancer Activity against Triple-Negative Breast and Pancreatic Cancer Cells via Inhibition of the Akt Signaling Pathway. MDPI.[Link]
-
An overview of the potential anticancer properties of cardamonin. PMC - NIH.[Link]
-
Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects. ResearchGate.[Link]
-
Alpinetin: A Review of Its Pharmacology and Pharmacokinetics. PMC - PubMed Central.[Link]
-
Design, synthesis, and activity evaluation of alpinetin derivatives as potential anti-liver cancer drugs. ResearchGate.[Link]
-
Alpinetin: A Review of Its Pharmacology and Pharmacokinetics. ResearchGate.[Link]
-
The main pharmacological activities of alpinetin. ResearchGate.[Link]
-
Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications. World Journal of Gastrointestinal Oncology.[Link]
-
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. PubChem.[Link]
-
Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications. World Journal of Gastrointestinal Oncology.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3-methoxychalcone|Research Grade [benchchem.com]
- 6. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpinetin: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Analytical Standards for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical standards and methodologies for the qualification of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS: 39548-89-5), a substituted acetophenone with potential applications in organic synthesis and pharmaceutical research.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Imperative for Rigorous Analytical Scrutiny
1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a moderately complex organic molecule featuring a substituted acetophenone core, a benzyl ether, a hydroxyl group, and a methoxy group. Each of these functional moieties presents unique analytical considerations. The presence of chromophores makes it amenable to UV-based detection, while the overall structure is well-suited for characterization by mass spectrometry and nuclear magnetic resonance spectroscopy.
The choice of analytical technique is paramount and is dictated by the specific question being addressed: Is it for identity confirmation, purity assessment, quantification, or the identification of potential impurities? This guide will compare and contrast the primary analytical techniques for a comprehensive characterization of this molecule.
Core Analytical Techniques: A Comparative Analysis
A multi-pronged analytical approach is essential for the comprehensive characterization of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. The primary techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC.
| Analytical Technique | Primary Application | Strengths | Limitations | Typical Performance |
| HPLC-UV/DAD | Purity assessment, Quantification | Robust, reproducible, excellent for quantitative analysis of non-volatile compounds.[2][3] | Requires a chromophore, may not be suitable for all impurities, requires a reference standard for quantification.[3] | Purity >99%, LOD: 0.01-0.35 µg/mL, LOQ: 0.03-1.07 µg/mL.[2] |
| ¹H and ¹³C NMR | Structural elucidation, Purity determination (qNMR) | Provides detailed structural information, can identify and quantify impurities without a specific reference standard for each.[4][5] | Lower sensitivity compared to MS, requires higher sample concentration. | Structural confirmation, Purity >98% (qNMR). |
| LC-MS/MS | Identification, Trace impurity analysis, Structural confirmation | High sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation.[6][7] | Quantification can be more complex than HPLC-UV, matrix effects can influence ionization. | LOD at ng/mL to pg/mL levels. |
| GC-MS | Analysis of volatile impurities, Residual solvent analysis | Excellent for separating and identifying volatile and semi-volatile compounds.[8][9] | Not suitable for non-volatile compounds like the target molecule without derivatization. | Detection of residual solvents at ppm levels. |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. The rationale behind the choice of specific parameters is explained to provide a deeper understanding of the analytical process.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC with UV or Diode Array Detection (DAD) is the workhorse for purity determination and assay of pharmaceutical intermediates.[3] The phenolic nature and aromatic rings in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone provide strong UV absorbance, making this a highly suitable technique.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD is appropriate.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the molecule.[10]
-
Mobile Phase: A gradient elution with acidified water (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B is typically effective for phenolic compounds.[2][11] The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Gradient Program: A linear gradient from a lower to a higher percentage of the organic solvent allows for the elution of the main compound and any potential impurities with different polarities. For example, starting at 30% B and increasing to 90% B over 20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.
-
Detection Wavelength: The DAD can be used to monitor the absorbance at multiple wavelengths. Based on the structure, a wavelength around 280 nm would be a suitable starting point for detection.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 acetonitrile:water), to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Reference Standard: A high-purity, well-characterized reference standard of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is crucial for accurate quantification.[12] The purity of the reference standard itself should be established using multiple techniques.
Method Validation (as per ICH Q2(R1) Guidelines):
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules.[4][5] Both ¹H and ¹³C NMR should be employed for a complete characterization. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the purity of the compound without the need for a specific reference standard of the analyte.[15][16]
Workflow for NMR Analysis:
Caption: Workflow for NMR structural elucidation and quantitative analysis.
Detailed NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
For qNMR, a precisely weighed amount of the sample and a certified internal standard are dissolved in a known volume of a deuterated solvent.[17]
-
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. The substitution pattern will lead to characteristic splitting patterns.
-
Benzyl Protons: A singlet at around δ 5.0 ppm for the -OCH₂- protons.
-
Methoxy Protons: A singlet at around δ 3.8 ppm for the -OCH₃ protons.
-
Acetyl Protons: A singlet at around δ 2.5 ppm for the -COCH₃ protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
Expected ¹³C NMR Signals:
-
Signals for all 16 carbon atoms are expected. The carbonyl carbon will be in the downfield region (δ > 190 ppm). Aromatic carbons will be in the range of δ 100-160 ppm. The benzylic, methoxy, and acetyl carbons will appear in the upfield region.
-
-
Quantitative NMR (qNMR):
-
Internal Standard: Select an internal standard that has a known purity, is stable, does not react with the sample, and has at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: For accurate quantification, a longer relaxation delay (D1) is crucial to ensure complete relaxation of all protons.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and the internal standard.
-
Mass Spectrometry (MS) for Identity and Impurity Profiling
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and characterizing unknown impurities.[6] It is most powerfully applied when coupled with a separation technique like LC or GC.
Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis.
Detailed LC-MS Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer, typically a quadrupole, time-of-flight (TOF), or Orbitrap instrument. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
-
LC Conditions: The HPLC conditions described previously can be adapted for LC-MS. However, volatile buffers (e.g., ammonium formate instead of phosphoric acid) are preferred.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenolic proton.
-
Full Scan Analysis: Acquire data in full scan mode to determine the molecular weight of the parent compound and any impurities.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information. Expected fragmentations could include the loss of the benzyl group or cleavage of the ether linkage.
-
-
Data Analysis: The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the parent molecule and its fragments.
Conclusion: An Integrated Approach to Analytical Excellence
The comprehensive analytical characterization of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone necessitates a strategic and multi-faceted approach. No single technique can provide all the necessary information. HPLC-UV/DAD stands as the primary choice for robust purity determination and quantification. NMR spectroscopy is indispensable for definitive structural elucidation and can serve as an orthogonal method for purity assessment via qNMR. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity for impurity identification and structural confirmation.
By judiciously applying these techniques and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality, consistency, and reliability of their scientific findings. This guide provides the foundational knowledge and practical protocols to establish robust analytical standards for this and other related molecules, thereby upholding the principles of scientific integrity and excellence.
References
-
Ilaiyaraja, N., et al. (2015). HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays. National Institutes of Health. Available from: [Link]
-
Assefa, A. D., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MDPI. Available from: [Link]
-
Kovačević, S. Z., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Available from: [Link]
-
Study.com. Acetophenone | Structure, Functional Group & Derivatives. Available from: [Link]
-
Wang, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available from: [Link]
-
StudyRaid. Understand tLC and HPLC Analysis of Acetophenone. Available from: [Link]
-
LCGC International. (2026). Modeling and Chemical Characterization of Grape Stem Extracts for Antioxidant Product Design. Available from: [Link]
-
ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]
-
National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Available from: [Link]
-
SpiroChem. Reference Standards. Available from: [Link]
-
PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Available from: [Link]
-
Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]
-
Tan, Y. B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. Structural Characterization of Flavonoids Using Mass Spectrometry. Available from: [Link]
-
Scribd. Synthesis of Acetophenone Derivatives. Available from: [Link]
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]
-
Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]
-
SpectraBase. Acetophenone. Available from: [Link]
-
ResearchGate. Determination of Phenolic Compounds from Wine Samples by GC/MS System. Available from: [Link]
-
National Institutes of Health. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Available from: [Link]
-
MDPI. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Available from: [Link]
-
ESSLAB. Organic Certified Reference Materials. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available from: [Link]
-
ACS Publications. GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Available from: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. Available from: [Link]
-
National Institutes of Health. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]
-
CPAchem. Organic CRM. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Available from: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
-
CORE. Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
PubMed. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Available from: [Link]
-
ACS Publications. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Available from: [Link]
-
ATB. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Available from: [Link]
-
The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]
Sources
- 1. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. akjournals.com [akjournals.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. matec-conferences.org [matec-conferences.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Reference Standards | SpiroChem [spirochem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rssl.com [rssl.com]
A Researcher's Guide to the Synthesis and Spectroscopic Cross-Validation of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
For researchers and professionals in drug development and medicinal chemistry, the synthesis and rigorous characterization of novel organic compounds are foundational to innovation. This guide provides an in-depth technical analysis and cross-validation of experimental results for the acetophenone derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone . We will explore a validated synthetic route, critically examine its spectroscopic data against a closely related analogue, and discuss its potential applications in medicinal chemistry, particularly as a precursor for chalcone synthesis.
Introduction: The Significance of Substituted Acetophenones
Substituted acetophenones are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including flavonoids and chalcones. Their inherent chemical functionalities allow for diverse modifications, making them ideal scaffolds for developing novel therapeutic agents. The title compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, with its strategic placement of hydroxyl, methoxy, and benzyloxy groups, presents a valuable precursor for creating compounds with potential antimicrobial and antifungal properties.[1][2][3]
Synthesis and Mechanistic Insights: A Comparative Approach
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone can be efficiently achieved through the selective O-benzylation of its precursor, 2',4'-dihydroxy-6'-methoxyacetophenone. A reliable and widely used method for such transformations is the Williamson ether synthesis.[4]
Recommended Synthetic Protocol: Selective O-Benzylation
This protocol is adapted from a similar synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone and is expected to yield the desired product with high selectivity due to the difference in acidity between the two hydroxyl groups of the starting material.[4]
Materials:
-
2',4'-Dihydroxy-6'-methoxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Methanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine 2',4'-dihydroxy-6'-methoxyacetophenone (4 mmol), anhydrous potassium carbonate (8 mmol), and 40 mL of anhydrous acetone.
-
To this stirred suspension, add benzyl bromide (4 mmol).
-
Heat the reaction mixture to 331 K (58 °C) and maintain stirring for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield single crystals of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Causality of Experimental Choices:
-
Selective Benzylation: The hydroxyl group at the 4-position is more acidic and sterically more accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This difference in reactivity allows for the selective benzylation at the 4-position under controlled conditions.[5]
-
Base and Solvent: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the more acidic phenolic hydroxyl group but mild enough to prevent side reactions. Anhydrous acetone serves as an excellent polar aprotic solvent that facilitates the SN2 reaction.
-
Temperature Control: Maintaining the reaction at a moderate temperature of 331 K ensures a reasonable reaction rate without promoting undesirable side reactions, such as the dialkylation product.
Experimental Workflow: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
Caption: Workflow for the synthesis of the title compound.
Spectroscopic Data Cross-Validation
Rigorous characterization of the synthesized compound is paramount to confirm its identity and purity. We will compare the expected spectroscopic data of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone with the experimentally determined data of the closely related analogue, 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.
Precursor: 2',4'-Dihydroxy-6'-methoxyacetophenone
Before analyzing the final product, it is crucial to have the reference data for the starting material.
| Property | Data | Source |
| Molecular Formula | C₉H₁₀O₄ | [6] |
| Molecular Weight | 182.17 g/mol | [6] |
| Appearance | Powder | [6] |
| Purity | >98% | [6] |
| CAS Number | 3602-54-8 | [6] |
Target Compound vs. Analogue: A Comparative Analysis
| Feature | 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (Target) | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Analogue) |
| Molecular Formula | C₁₆H₁₆O₄ | C₁₅H₁₄O₃ |
| Molecular Weight | 272.29 g/mol | 242.27 g/mol |
| ¹H NMR (Predicted/Actual) | ~2.6 ppm (s, 3H, -COCH₃) , ~3.8 ppm (s, 3H, -OCH₃) , ~5.1 ppm (s, 2H, -OCH₂Ph) , ~6.1-6.3 ppm (m, 2H, Ar-H) , ~7.3-7.5 ppm (m, 5H, Ar-H) , ~13.5 ppm (s, 1H, -OH) . | Actual data would be required for a direct comparison. |
| ¹³C NMR (Predicted) | Signals for methyl, methoxy, methylene, aromatic carbons, and a downfield carbonyl carbon. | Similar pattern but lacking the methoxy carbon signal. |
| IR (cm⁻¹) (Predicted) | ~3400 (O-H) , ~1620 (C=O, H-bonded) , ~1200-1000 (C-O) | ~3400 (O-H) , ~1620 (C=O, H-bonded) , ~1200-1000 (C-O) |
| Mass Spec (m/z) (Predicted) | [M]+ at 272 , fragments corresponding to loss of benzyl and acetyl groups. | [M]+ at 242 , similar fragmentation pattern. |
Note: The predicted NMR and IR data for the target compound are based on standard chemical shift and absorption frequency tables and comparison with similar structures.[7][8][9]
Potential Applications in Medicinal Chemistry
The structural features of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone make it an excellent candidate for further synthetic modifications, particularly in the synthesis of chalcones.
Chalcone Synthesis via Claisen-Schmidt Condensation
The presence of an acetophenone moiety allows for the facile synthesis of chalcones through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[10] This reaction is a cornerstone in the synthesis of a diverse library of chalcone derivatives.[11]
General Reaction Scheme:
Caption: General scheme for chalcone synthesis.
The resulting chalcones, with their characteristic α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Properties: Many chalcone derivatives have demonstrated significant activity against various strains of bacteria and fungi.[12][13]
-
Anticancer Activity: The enone functionality in chalcones can act as a Michael acceptor, interacting with biological nucleophiles and potentially inducing apoptosis in cancer cells.[14]
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. By presenting a detailed synthetic protocol and a framework for spectroscopic cross-validation, we aim to equip researchers with the necessary information to confidently synthesize and verify this valuable chemical intermediate. The exploration of its potential as a precursor for biologically active chalcones underscores its importance in the ongoing quest for novel therapeutic agents. Further experimental validation of the spectroscopic data and biological evaluation of its derivatives are encouraged to fully unlock the potential of this versatile molecule.
References
Sources
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible research. This guide provides a detailed protocol for the safe disposal of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of laboratory best practices.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, based on available Safety Data Sheet (SDS) information, is classified with the following hazards[1]:
-
Acute Toxicity 4 (Oral): Harmful if swallowed.
-
Skin Irritant 2: Causes skin irritation.
-
Eye Irritant 2: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure 3: May cause respiratory irritation.
This hazard profile unequivocally categorizes this compound as a hazardous material. Therefore, its disposal is subject to stringent federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3]. It must not be disposed of down the drain or in regular trash[4][5].
Immediate Safety and Personal Protective Equipment (PPE)
Safe disposal begins with rigorous adherence to safety protocols. All handling and disposal procedures for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone must be conducted within a certified chemical fume hood to mitigate the risk of inhalation[6].
The following table summarizes the mandatory PPE for all personnel involved in the handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and airborne particles, addressing the "serious eye irritation" hazard[6][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. | Prevents skin contact, addressing the "skin irritation" hazard. Contaminated gloves must be disposed of as hazardous waste[6][8]. |
| Body Protection | A flame-retardant laboratory coat. | Protects personal clothing from contamination and provides an additional layer of protection against spills[6]. |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. | If a fume hood is unavailable or not functioning correctly, a NIOSH-approved respirator may be necessary after a formal risk assessment[6]. |
Step-by-Step Disposal Protocol
The disposal of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone must follow a systematic process to ensure safety and regulatory compliance. The following workflow illustrates the decision-making and procedural steps involved.
Experimental Protocol: Waste Accumulation and Disposal
-
Waste Characterization and Segregation:
-
Solid waste (e.g., residual powder, contaminated weigh boats) and liquid waste (e.g., solutions containing the compound) must be segregated into separate waste streams[9].
-
Do not mix this waste with other incompatible chemical waste. Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction has been characterized and deemed safe[10].
-
-
Container Selection and Labeling:
-
Choose a waste container that is compatible with substituted acetophenones. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally appropriate[10].
-
The container must be in good condition, free from cracks or deterioration[10].
-
Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name: "1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone," and a clear indication of the hazards (e.g., "Irritant," "Toxic")[11][12].
-
-
Waste Accumulation:
-
All transfers of waste into the container must be performed in a chemical fume hood.
-
For solid waste, use a dedicated spatula or brush to transfer the material, minimizing dust generation.
-
For liquid waste, pour carefully to avoid splashing. A funnel may be used.
-
Keep the waste container securely capped at all times, except when adding waste[4][13]. This is a critical EPA requirement to prevent the release of vapors.
-
Do not fill the container beyond 90% capacity to allow for expansion[10].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel[13][14].
-
The SAA should be a secondary containment bin or tray to capture any potential leaks.
-
Ensure the SAA is located away from heat sources, direct sunlight, and incompatible chemicals[2].
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup[13][15].
-
Provide all necessary information for the waste manifest, including the chemical name and hazard classification.
-
Never attempt to dispose of this chemical through incineration or other treatment methods yourself. Final disposal must be conducted at an approved waste disposal plant[7][16][17].
-
Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or dikes.
-
Cover the spill with an absorbent material and allow it to be fully absorbed.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or EH&S from a safe location.
-
Decontamination and Empty Container Disposal
Empty containers that once held 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container can be considered non-hazardous if it is triple-rinsed.
-
Use a solvent capable of dissolving the compound (e.g., acetone or ethanol) for the rinsing procedure.
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect all rinsate and dispose of it as hazardous liquid waste[4].
-
-
Disposal of Rinsed Containers: After triple rinsing, deface or remove the original label, and dispose of the container in the appropriate recycling or trash bin, as per institutional policy[4][9].
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
SAFETY DATA SHEET - ACETOPHENONE FOR SYNTHESIS. Loba Chemie. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. medlabmag.com [medlabmag.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. employees.delta.edu [employees.delta.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Handling Guide: Personal Protective Equipment for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
This guide provides essential safety and operational protocols for handling 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No. 39548-89-5) in a laboratory setting. As a substituted acetophenone, this compound requires diligent handling to mitigate risks. The following procedures are designed to ensure the safety of all personnel, from initial preparation to final disposal, grounding every recommendation in established safety principles and data.
Core Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data for the compound and structurally similar acetophenones, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is associated with specific health risks that directly inform our PPE and handling strategy. The primary hazards include irritation to the skin and eyes and potential respiratory tract irritation, particularly if handled as a fine powder.[1][2][3]
Data from suppliers indicates that this compound is harmful if swallowed, causes skin irritation, and is a source of serious eye irritation.[4] These classifications necessitate a multi-layered approach to personal protection.
Table 1: Hazard Identification and GHS Classification
| Hazard Type | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Prevents ingestion through contaminated hands or surfaces. Mandates strict hygiene and no eating/drinking in the lab. |
| Skin Irritation | H315: Causes skin irritation[3][4] | Direct skin contact must be avoided. Requires appropriate gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation[1][3][4] | The risk of splashes or airborne particles necessitates robust eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][5] | Engineering controls like a fume hood are essential to prevent inhalation of dust or aerosols. |
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against the specific hazards identified above. The causality is direct: the risk of skin irritation dictates the type of gloves and clothing, while the danger of serious eye irritation demands specific, non-negotiable eye and face protection.
Table 2: PPE Specifications for Handling 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone
| Protection Area | Required PPE | Specification & Rationale |
|---|---|---|
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Check for tears before use and change gloves immediately if contaminated. |
| Body | Laboratory Coat | Protects skin and personal clothing from accidental spills and contamination. Must be fully buttoned. |
| Eyes/Face | Chemical Safety Goggles | Offers a complete seal around the eyes to protect against dust particles and splashes. Standard safety glasses are insufficient.[6] |
| Respiratory | Not required with proper engineering controls | When handling in a certified chemical fume hood, respiratory protection is not typically needed. If weighing outside a hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[6] |
Step-by-Step Safe Handling Workflow
This procedural workflow provides a self-validating system for safe handling, from setup to cleanup. Each step is designed to minimize exposure and prevent cross-contamination.
Part 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Prepare Waste Containers: Designate clearly labeled waste containers for solid chemical waste and contaminated disposable items (e.g., gloves, weigh boats).
-
Review the SDS: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the lot you are using.[7]
Part 2: Donning PPE The sequence is critical to ensure complete protection.
-
Lab Coat: Don the lab coat and fasten it completely.
-
Goggles: Put on your chemical safety goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Part 3: Chemical Handling (Inside a Fume Hood)
-
Aliquoting: Carefully open the container. Use a dedicated spatula to transfer the solid compound. Avoid creating dust by handling the material gently.
-
Containment: Keep the primary container and any aliquots well within the fume hood, at least 6 inches from the sash.
-
Closure: Securely close the main container immediately after use to prevent spills and contamination.[1]
Part 4: Decontamination and Cleanup
-
Surface Cleaning: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it. Dispose of the cleaning materials in the designated solid waste container.
-
Equipment Cleaning: Clean any non-disposable equipment according to standard laboratory procedures.
Part 5: Doffing PPE This sequence is designed to prevent self-contamination.
-
Gloves: Remove gloves first, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated storage area.
-
Goggles: Remove goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Emergency Response and First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. Remove and wash contaminated clothing before reuse.[1][8]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][8]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Operational Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Chemical Waste: All excess 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone and any grossly contaminated materials must be disposed of as hazardous chemical waste.[2]
-
Contaminated Disposables: Used gloves, weigh boats, and paper towels should be placed in a sealed, labeled bag and disposed of in the solid hazardous waste stream.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container according to your institution's guidelines.
Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[7]
Visualized Safe Handling Workflow
The following diagram illustrates the logical progression of the safe handling procedure.
Caption: Workflow for handling 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
References
- Vertex AI Search. (2025-09-24).
- ChemicalBook. (2025-07-19). 1-(4-hydroxy-2-methoxyphenyl)
- MilliporeSigma. (n.d.).
- PPE Requirements Hazardous Drug Handling. (n.d.).
- Carl ROTH. (n.d.).
- Vertex AI Search. (2025-09-17).
- Carl ROTH. (n.d.). Vanillin ROTI®CALIPURE 81-83 °C Melting point standard.
- Fisher Scientific. (2011-01-27).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Hydroxy-6-methoxyacetophenone.
-
PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link]
- PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- Sdfine. (n.d.). ACETOPHENONE.
-
protocols.io. (2022-07-15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
- Chemsrc. (2025-08-29). CAS#:1835-11-6 | 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone.
- Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS.
- Sage Industrial. (2026-01-09). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide.
- FooDB. (2010-04-08). Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682).
- Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- (CAS 2503-46-0).
- BLDpharm. (n.d.). 39548-89-5|1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 39548-89-5|1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. protocols.io [protocols.io]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
